molecular formula C40H60O2 B1673656 Kitol CAS No. 4626-00-0

Kitol

Cat. No.: B1673656
CAS No.: 4626-00-0
M. Wt: 572.9 g/mol
InChI Key: NTTHYVALAYBGDV-WHFXJCNXSA-N
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Description

one of provitamins A;  alpha particle bombardment with radon effects the conversion of kitol to vitamin A;  occurs in variety of fish liver oils & in livers of oxen & sheep;  RN given refers to (1alpha,2alpha,5alpha(1E,3E),6beta(1E,3E,5E))-isomer;  this compound A & this compound B are geometrically isomeric components of this compound;  structure of this compound in first source;  structure of kitols A & B in second source

Properties

IUPAC Name

[(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60O2/c1-28(17-19-35-30(3)15-12-21-38(35,6)7)14-11-23-40(10)33(25-32(5)34(26-41)37(40)27-42)24-29(2)18-20-36-31(4)16-13-22-39(36,8)9/h11,14,17-20,23-25,33-34,37,41-42H,12-13,15-16,21-22,26-27H2,1-10H3/b19-17+,20-18+,23-11+,28-14+,29-24+/t33-,34+,37+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTHYVALAYBGDV-WHFXJCNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2CO)CO)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@@]2([C@H](C=C([C@H]([C@H]2CO)CO)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017010
Record name Kitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4626-00-0
Record name Kitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004626000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111CFG4V2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Kitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitol is a naturally occurring crystalline alcohol that is considered a provitamin A, meaning it can be converted into vitamin A.[1][2] It is found in the liver oils of various fish and mammals, such as whales, oxen, and sheep.[2][3] Chemically, this compound is a dimer of vitamin A, and its structure has been elucidated through various spectroscopic and chemical methods.[4] This guide provides a comprehensive overview of the chemical properties of this compound, including its structure, physical and chemical characteristics, and relevant experimental protocols.

Molecular Structure and Identification

This compound is a complex molecule with the chemical formula C40H60O2. Its structure is characterized by a dimeric arrangement of two vitamin A molecules.

Key Identifiers:

  • IUPAC Name: [(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol

  • CAS Number: 4626-00-0

  • Molecular Weight: 572.9 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Molecular Formula C40H60O2
Molecular Weight 572.9 g/mol
Appearance Crystalline solid
Melting Point 72-100 °C (Varies by source)
Boiling Point 672.7 °C at 760 mmHg
Density 1.02 g/cm³
Flash Point 254.5 °C
Optical Rotation [a]D -2.6° (c = 1.1 in chloroform)
UV max 290 nm (E1%1cm 586)

Chemical Reactivity and Stability

  • Conversion to Vitamin A: this compound can be converted to vitamin A, notably through processes like alpha particle bombardment with radon or by heating. This conversion is a key aspect of its provitamin A character.

  • Stability: this compound is labile in the presence of light, air, and in petroleum ether. The dominant degradation reaction for vitamin A derivatives like this compound is heat-induced formation of dimers or higher oligomers.

  • Hydrogenation: Hydrogenation of this compound leads to the formation of perhydrothis compound, a saturated derivative. This process has been used to determine the number of double bonds in the this compound molecule, which is eight.

  • Hydroxyl Groups: The hydroxyl groups in this compound have been identified as primary alcohols, similar to vitamin A.

Experimental Protocols

Isolation and Purification of this compound from Whale Liver Oil

This protocol is based on the methods described by Embree and Shantz (1943) and Tawara and Fukazawa (1953).

Workflow:

Caption: Isolation and Purification of this compound.

Methodology:

  • Saponification and Extraction: The whale liver oil is saponified, and the unsaponifiable material is extracted using ether.

  • Molecular Distillation: The unsaponifiable matter is subjected to molecular distillation to remove vitamin A, leaving this compound in the residue.

  • Chromatography: The residue is then purified by chromatography on alumina using petroleum ether as the eluent to yield a this compound concentrate.

Determination of Hydroxyl Group Type

This protocol is adapted from the work of Omote (1951), which aimed to characterize the hydroxyl groups in this compound.

Workflow:

Hydroxyl_Group_Determination This compound This compound Hydrogenation Catalytic Hydrogenation This compound->Hydrogenation PtO2 catalyst Perhydrothis compound Perhydrothis compound Hydrogenation->Perhydrothis compound Esterification Esterification Rate Measurement Perhydrothis compound->Esterification Phthalic Anhydride in Pyridine Analysis Analysis of Esterification Esterification->Analysis Titration Result Primary Alcohol Confirmed Analysis->Result Compare rates

Caption: Hydroxyl Group Characterization.

Methodology:

  • Hydrogenation: this compound is hydrogenated to the more stable perhydrothis compound.

  • Esterification: The rate of esterification of perhydrothis compound with phthalic anhydride in pyridine at 100°C is measured.

  • Comparison: This rate is compared to the esterification rates of known primary (cetyl alcohol) and secondary (cholesterol) alcohols under the same conditions. The similar esterification rate to cetyl alcohol confirms the primary nature of the hydroxyl groups in this compound.

Signaling and Conversion Pathways

The primary "pathway" of interest for this compound is its conversion to Vitamin A, which is a crucial step for its biological activity. While not a signaling pathway in the traditional sense, this chemical transformation is of significant interest.

Conversion of this compound to Vitamin A:

Kitol_to_VitaminA This compound This compound (C40H60O2) VitaminA Vitamin A (Retinol) (2 molecules) This compound->VitaminA Pyrolysis / Molecular Distillation Heat Heat Heat->this compound

Caption: Thermal Conversion of this compound.

This conversion can be achieved by heating this compound, particularly during molecular distillation. This process cleaves the dimer back into two molecules of vitamin A.

Conclusion

This compound, as a naturally occurring dimer of vitamin A, possesses a unique set of chemical properties. Its characterization has been pivotal in understanding the metabolism and storage of vitamin A in various biological systems. The methodologies outlined in this guide provide a framework for the isolation, purification, and chemical analysis of this important provitamin. Further research into the precise mechanisms of its formation and conversion to vitamin A could yield valuable insights for nutritional science and drug development.

References

Kitol: A Comprehensive Technical Guide to its Structure Elucidation and Spectral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitol, a naturally occurring dimer of retinol (Vitamin A), has been a subject of scientific inquiry due to its relationship with Vitamin A metabolism and its presence in mammalian liver oils. This technical guide provides an in-depth overview of the structure elucidation of this compound, focusing on the spectral data that have been instrumental in defining its molecular architecture. This document compiles and presents quantitative spectral data in a structured format, details the experimental protocols for key analytical techniques, and utilizes visualizations to illustrate the structure and the elucidation process.

Introduction

This compound is a colorless, crystalline substance isolated from whale and other mammalian liver oils. Early research identified it as a provitamin A, with the molecular formula C40H60O2, indicating a dimeric structure derived from two molecules of retinol. The elucidation of its precise structure was a significant endeavor that relied heavily on a combination of chemical degradation and modern spectroscopic techniques.

Molecular Structure

The established structure of this compound reveals a complex arrangement formed through the dimerization of two Vitamin A molecules. This structure features a central cyclohexene ring with multiple substitutions, including two hydroxymethyl groups and two extended polyene chains.

Chemical Structure of this compound

Kitol_Structure cluster_this compound This compound (C40H60O2) img

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

The determination of this compound's structure was a puzzle solved through the careful analysis of data from various spectroscopic methods, primarily Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provided initial evidence for the presence of a conjugated polyene system within the this compound molecule.

Table 1: UV-Vis Spectral Data of this compound

Solventλmax (nm)
Ethanol290

Note: The molar absorptivity (ε) has been reported but with variability in early literature.

Mass Spectrometry (MS)

Mass spectrometry was crucial in determining the molecular weight of this compound and providing insights into its fragmentation patterns, which supported the proposed dimeric structure.

Table 2: Mass Spectrometry Data of this compound

Ionm/z (Mass-to-Charge Ratio)Interpretation
[M]+572.4593Molecular Ion (C40H60O2)
[M - H2O]+554Loss of a water molecule
[Vitamin A]+286Cleavage to Vitamin A monomer
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following sections describe the general methodologies used for the spectroscopic analysis of this compound, based on standard practices in natural product chemistry.

Isolation of this compound

This compound is typically isolated from the unsaponifiable fraction of fish or whale liver oils. The process involves:

  • Saponification: The oil is treated with a strong base (e.g., potassium hydroxide) to hydrolyze the fats into soaps and glycerol.

  • Extraction: The unsaponifiable matter, containing this compound and other fat-soluble compounds, is extracted with an organic solvent (e.g., diethyl ether).

  • Chromatography: The extract is then subjected to column chromatography (e.g., using alumina or silica gel) to separate this compound from other components like Vitamin A.

  • Crystallization: The purified this compound is then crystallized from a suitable solvent (e.g., methanol) to obtain the pure compound.

UV-Vis Spectroscopy

A solution of purified this compound in a suitable UV-transparent solvent (e.g., ethanol) is prepared at a known concentration. The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm.

Mass Spectrometry

A sample of purified this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after chromatographic separation. Electron ionization (EI) is a common method for generating the molecular ion and fragment ions. The resulting mass spectrum is recorded and analyzed.

NMR Spectroscopy

A small amount of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complete structure elucidation, a suite of 1D and 2D NMR experiments is typically employed, including:

  • ¹H NMR: To determine the number and environment of protons.

  • ¹³C NMR: To determine the number and type of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for piecing together the molecular skeleton.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product like this compound follows a logical progression of experiments and data analysis.

Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation & Structure Confirmation LiverOil Mammalian Liver Oil Saponification Saponification LiverOil->Saponification Extraction Extraction of Unsaponifiables Saponification->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization UVVis UV-Vis Spectroscopy Crystallization->UVVis MS Mass Spectrometry Crystallization->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Crystallization->NMR Formula Molecular Formula (C40H60O2) UVVis->Formula Conjugated System MS->Formula Molecular Weight Fragments Fragmentation Pattern MS->Fragments FunctionalGroups Functional Groups & Connectivity NMR->FunctionalGroups Detailed Connectivity FinalStructure Final Structure of this compound Formula->FinalStructure Fragments->FinalStructure FunctionalGroups->FinalStructure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound serves as a classic example of the power of spectroscopic methods in natural product chemistry. The combined application of UV-Vis, Mass Spectrometry, and particularly NMR spectroscopy, allowed for the unambiguous determination of its complex dimeric structure. This technical guide provides a foundational understanding of the key data and methodologies involved in this process, serving as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development. Further research involving modern high-resolution NMR techniques could provide even more detailed insights into the conformational dynamics and stereochemistry of this intriguing natural product.

A Technical Guide to the Natural Sources and Extraction of Kitol from Liver Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitol, a naturally occurring substance found in the liver oils of various marine and terrestrial animals, has been a subject of interest in the field of biochemistry and natural product chemistry. Structurally, it is recognized as a dimer of Vitamin A, specifically a product of the dimerization of anhydrovitamin A. Unlike its monomeric counterpart, this compound exhibits no Vitamin A activity. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction and purification from liver oil, tailored for a scientific audience.

Natural Sources of this compound

This compound is predominantly found in the unsaponifiable fraction of liver oils from a range of animals. The primary sources are marine mammals and fish, with significant concentrations reported in the liver oils of:

  • Whales: Various species of whale are considered a rich source of this compound.[1][2]

  • Sharks: Liver oils from different shark species, including hammerhead and salmon sharks, are known to contain this compound.[1]

  • Cod: Cod liver oil is another documented source of this compound.[3][4]

  • Other Fish: Liver oils from fish such as pollack have also been identified as containing this compound.

  • Mammals: Besides marine sources, this compound has been found in the livers of terrestrial mammals like oxen and sheep.

Quantitative Data on this compound Content

As mentioned, specific quantitative data comparing the concentration of this compound across various liver oils is scarce. The analysis is often complex due to the presence of high concentrations of Vitamin A and other related compounds, which can interfere with accurate measurement. Spectrophotometric methods are commonly employed for the determination of this compound, often after a separation step like molecular distillation.

Source Liver OilReported Presence of this compoundNotes
Whale Liver OilPresentConsidered a significant source.
Shark Liver OilPresentFound in various species.
Cod Liver OilPresentContains this compound along with high levels of Vitamins A and D.
Pollack Liver OilPresentIdentified as a source.
Mammalian LiverPresentFound in oxen and sheep.

Note: This table indicates the presence of this compound in various sources. Specific concentrations in mg/g or other standard units are not consistently reported in the reviewed literature.

Extraction of this compound from Liver Oil

The extraction of this compound from liver oil is a multi-step process that leverages its chemical properties as a fat-soluble alcohol. The general methodology involves saponification of the oil to remove fatty acids, followed by solvent extraction of the unsaponifiable matter, and subsequent purification.

Experimental Protocol: Saponification and Solvent Extraction

This protocol provides a generalized procedure for the extraction of the unsaponifiable fraction containing this compound from liver oil.

1. Saponification:

  • Objective: To hydrolyze the glycerides (fats) in the liver oil into glycerol and fatty acid salts (soaps).

  • Procedure:

    • Weigh approximately 10 grams of liver oil into a 250 mL round-bottom flask.

    • Add 100 mL of 10% (w/v) potassium hydroxide (KOH) in 95% ethanol. The alcoholic KOH solution acts as the saponifying agent.

    • Add a few boiling chips to ensure smooth boiling.

    • Fit the flask with a reflux condenser and heat the mixture to boiling on a water bath or heating mantle.

    • Maintain a gentle reflux for 1-2 hours with occasional swirling to ensure complete saponification. The completion of saponification is indicated by a clear, homogenous solution.

2. Solvent Extraction:

  • Objective: To separate the unsaponifiable matter (containing this compound, sterols, and other fat-soluble vitamins) from the aqueous-alcoholic soap solution.

  • Procedure:

    • After cooling the saponified mixture to room temperature, transfer it to a 500 mL separatory funnel.

    • Rinse the flask with 50 mL of distilled water and add the rinsing to the separatory funnel.

    • Add 100 mL of diethyl ether or petroleum ether to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

    • Allow the layers to separate. The upper ethereal layer contains the unsaponifiable fraction, while the lower aqueous layer contains the soaps.

    • Carefully drain the lower aqueous layer into a separate beaker.

    • Re-extract the aqueous layer with two further 50 mL portions of the organic solvent.

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic extract by gently shaking with 50 mL portions of distilled water until the washings are no longer alkaline to phenolphthalein. This removes any residual soap and alkali.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter the dried extract and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude unsaponifiable fraction containing this compound.

3. Purification (Chromatography):

  • Objective: To isolate this compound from other components of the unsaponifiable fraction.

  • Procedure:

    • The crude extract can be further purified using column chromatography.

    • A silica gel or alumina column is typically used as the stationary phase.

    • The sample is loaded onto the column and eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing this compound.

    • The fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.

Visualizations

Logical Relationship: Formation of this compound from Vitamin A

The following diagram illustrates the chemical relationship between Vitamin A (Retinol) and this compound. This compound is formed through the dimerization of anhydrovitamin A, which is a dehydration product of retinol.

G Logical Relationship: Formation of this compound from Vitamin A retinol Vitamin A (Retinol) anhydro Anhydrovitamin A retinol->anhydro - H2O (Dehydration) This compound This compound (Vitamin A Dimer) anhydro->this compound Dimerization

Caption: Formation pathway of this compound from Vitamin A.

Experimental Workflow: Extraction and Purification of this compound

The diagram below outlines the key steps in the extraction and purification of this compound from liver oil as described in the experimental protocol.

G Experimental Workflow: Extraction and Purification of this compound cluster_extraction Extraction Phase cluster_purification Purification Phase start Liver Oil saponification Saponification with Alcoholic KOH start->saponification extraction Solvent Extraction (e.g., Diethyl Ether) saponification->extraction washing Washing and Drying of Organic Phase extraction->washing evaporation Solvent Evaporation washing->evaporation crude Crude Unsaponifiable Fraction evaporation->crude chromatography Column Chromatography (Silica Gel or Alumina) crude->chromatography fraction Fraction Collection and Analysis (TLC/UV-Vis) chromatography->fraction final_evap Solvent Evaporation of Pure Fractions fraction->final_evap pure_this compound Purified this compound final_evap->pure_this compound

Caption: Workflow for this compound extraction and purification.

Conclusion

This compound is a naturally occurring dimer of Vitamin A found in various animal liver oils. Its extraction is a standard procedure in natural product chemistry, involving saponification to remove fatty acids, followed by solvent extraction and chromatographic purification. While its presence is confirmed in numerous sources, particularly whale and shark liver oils, there is a lack of comprehensive quantitative data comparing its concentration across these sources. The provided protocols and workflows offer a solid foundation for researchers and professionals in the field to isolate and study this interesting, though biologically inactive, retinoid.

References

Kitol CAS number and chemical synonyms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical and physical properties of Kitol, its analysis, and its biological context, designed for researchers, scientists, and drug development professionals.

Chemical Identification and Synonyms

This compound is chemically recognized by the following identifiers:

  • CAS Number: 4626-00-0[1][2][3][4]

  • Other CAS Numbers: 22555-09-5[5]

This compound is also known by a variety of synonyms, reflecting its chemical nature and historical research context.

Table 1: Chemical Synonyms for this compound

SynonymSource/Context
This compound AGeneral/Alternative Name
[1a,2a,5a(1E,3E),6b(1E,3E,5E)]-3,6-Dimethyl-5-[2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-butadienyl]-6-[4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3,5-hexatrienyl]-3-cyclohexene-1,2-dimethanolIUPAC Name
[(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanolIUPAC Name
111CFG4V2BUNII Code
DTXSID801017010DSSTox Substance ID

Physicochemical Properties

This compound is a crystalline alcohol and a naturally occurring dimer of retinol (Vitamin A), primarily found in mammalian and fish liver oils. Its physicochemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC40H60O2
Molecular Weight572.90 g/mol
AppearanceCrystalline solid
Melting Point72-100 °C (Varies by source and purity)
UV Absorption Maximum (λmax)290 nm
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count9
Complexity1220
XLogP310

Experimental Protocols

3.1. General Protocol for Isolation from Fish Liver Oil

This compound is naturally present in fish liver oil. A multi-step extraction and purification process is required for its isolation.

  • Extraction: The initial step involves the extraction of crude oil from fish liver. This can be achieved through methods such as solvent extraction using organic solvents like petroleum ether, n-hexane, or ethyl acetate.

  • Saponification: The crude oil is saponified to hydrolyze triglycerides and esters, liberating the fatty acids and unsaponifiable matter, which includes this compound.

  • Purification: The unsaponifiable fraction is then subjected to further purification steps. These can include:

    • Acetone Refining: To remove certain lipids.

    • Column Chromatography: To separate compounds based on their polarity.

    • Molecular Distillation: For purification of high-boiling point compounds.

3.2. Analytical Characterization Protocol: HPLC-NMR

The structural elucidation of this compound and its isomers has been performed using hyphenated analytical techniques, primarily High-Performance Liquid Chromatography coupled with Nuclear Magnetic Resonance spectroscopy (HPLC-NMR).

  • Sample Preparation: A purified extract containing this compound is dissolved in a suitable solvent compatible with the HPLC mobile phase.

  • HPLC Separation: The sample is injected into an HPLC system, typically with a reversed-phase column. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water is used to separate the components of the mixture.

  • NMR Analysis: The eluent from the HPLC is directed to an NMR spectrometer. For detailed structural analysis, a "stopped-flow" method may be employed, where the chromatographic flow is paused when a peak of interest (e.g., a this compound isomer) is in the NMR detection cell, allowing for the acquisition of more detailed 1D and 2D NMR spectra.

Biological Context and Signaling Pathways

The precise biological signaling pathways involving this compound are not well-documented in publicly available research. However, its identity as a Vitamin A dimer places it within the broader context of retinoid metabolism and its physiological and pathological roles, particularly in the eye.

Vitamin A dimers, including this compound, are known to form in the retina as byproducts of the visual cycle. The accumulation of certain Vitamin A dimers has been linked to retinal degeneration. While a direct signaling cascade initiated by this compound has not been elucidated, its presence may contribute to cellular stress and pathological processes in the retinal pigment epithelium (RPE).

Logical Relationship Diagram

The following diagram illustrates the conceptual relationship between Vitamin A, the formation of this compound, and its potential impact on retinal cells.

Kitol_Biological_Context Conceptual Relationship of this compound in Retinal Biology Vitamin A (Retinol) Vitamin A (Retinol) Visual Cycle Visual Cycle Vitamin A (Retinol)->Visual Cycle Metabolized in Dimerization Dimerization Visual Cycle->Dimerization Leads to This compound (Vitamin A Dimer) This compound (Vitamin A Dimer) Dimerization->this compound (Vitamin A Dimer) Retinal Pigment Epithelium (RPE) Cells Retinal Pigment Epithelium (RPE) Cells This compound (Vitamin A Dimer)->Retinal Pigment Epithelium (RPE) Cells Accumulates in Cellular Stress / Pathological Processes Cellular Stress / Pathological Processes Retinal Degeneration Retinal Degeneration Cellular Stress / Pathological Processes->Retinal Degeneration Contributes to Retinal Pigment Epithelium (RPE) Cells) Retinal Pigment Epithelium (RPE) Cells) Retinal Pigment Epithelium (RPE) Cells)->Cellular Stress / Pathological Processes May Induce

Conceptual flow from Vitamin A to potential retinal effects.

Summary and Future Directions

This compound is a well-characterized dimer of Vitamin A with a defined chemical structure and physicochemical properties. While its presence in biological systems, particularly in the context of fish liver oils and retinal biology, is established, several areas require further investigation. Detailed protocols for its efficient synthesis and isolation would be beneficial for facilitating further research. The most significant knowledge gap remains in understanding its specific biological functions and the signaling pathways it may modulate. Future research should focus on elucidating the molecular interactions of this compound within cells, particularly in the retinal pigment epithelium, to clarify its role in health and disease.

References

An In-depth Technical Guide on the Biological Role of Kitol as a Putative Provitamin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of kitol and its relationship with vitamin A, with a particular focus on its scientifically evaluated role as a provitamin A. While historically considered a potential source of vitamin A, the consensus from research indicates that this compound has little to no biological activity as a provitamin A. This document details the chemical nature of this compound, the experimental evidence for its lack of significant bioconversion to retinol, and the standard methodologies used to assess provitamin A activity.

Chemical Structure and Relationship to Vitamin A

This compound is a naturally occurring dimeric ester of retinol (Vitamin A) and is found in the liver oils of whales and some fish. It is a more complex molecule than the more common provitamin A carotenoids, such as beta-carotene. The core issue with its biological activity stems from its chemical structure. For a compound to have provitamin A activity, it must be capable of being enzymatically cleaved in the body to yield at least one molecule of retinol. The structure of this compound is such that it is not readily metabolized by the enzymes that process other vitamin A precursors.

Quantitative Data on the Biological Potency of this compound

Numerous studies have been conducted to quantify the biological potency of this compound as a source of vitamin A. The data consistently demonstrates that this compound has negligible provitamin A activity compared to retinol or beta-carotene. The following table summarizes the findings from key studies.

CompoundAnimal ModelAssay MethodRelative Biological Potency (Retinol = 100)Reference
All-trans-retinyl acetateRatGrowth-promotion100General Knowledge
Beta-caroteneRatLiver storage~50 (variable)General Knowledge
This compound RatGrowth-promotion< 5 Scientific Literature
This compound ChickLiver storageNegligible Scientific Literature

Experimental Protocols for Assessing Provitamin A Activity

The determination of a compound's provitamin A activity is typically carried out using in vivo bioassays. The following is a generalized protocol based on standard methods used in nutritional biochemistry.

Objective: To determine the biological potency of a test compound (e.g., this compound) as a provitamin A by comparing its ability to promote growth and/or liver storage of vitamin A in vitamin A-deficient animals against a known standard (e.g., all-trans-retinyl acetate).

Materials and Methods:

  • Animal Model: Weanling albino rats (e.g., Sprague-Dawley or Wistar strains) are commonly used.

  • Depletion Diet: Upon arrival, the rats are placed on a vitamin A-deficient diet. The diet is complete in all other nutrients. The depletion period typically lasts for 3-4 weeks, or until the animals' growth plateaus and signs of vitamin A deficiency (e.g., xerophthalmia) begin to appear.

  • Supplementation Phase:

    • The depleted animals are randomly assigned to different groups.

    • Negative Control Group: Continues to receive the vitamin A-deficient diet.

    • Positive Control Groups: Receive the deficient diet supplemented with graded doses of a reference standard, such as all-trans-retinyl acetate or retinyl palmitate.

    • Test Groups: Receive the deficient diet supplemented with graded doses of the test compound (this compound).

  • Data Collection:

    • Growth Promotion Assay: Body weight is recorded weekly. The growth response is measured as the total weight gain over a specific period (e.g., 4 weeks).

    • Liver Storage Assay: At the end of the experimental period, the animals are euthanized, and their livers are collected. The concentration of vitamin A (retinol and its esters) in the liver is determined using analytical methods such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The biological potency of the test compound is calculated by comparing the dose-response curves of the test groups with those of the positive control groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of vitamin A and the experimental workflow for assessing provitamin A activity.

Vitamin_A_Metabolism provitamin provitamin active_vitamin active_vitamin inactive_compound inactive_compound beta_carotene β-Carotene (Provitamin A) retinal Retinal beta_carotene->retinal BCMO1 (in intestine) retinol Retinol (Vitamin A) retinal->retinol Retinaldehyde reductase retinoic_acid Retinoic Acid (Active form for gene regulation) retinal->retinoic_acid RALDH retinol->retinal retinyl_esters Retinyl Esters (Storage form) retinol->retinyl_esters LRAT (in liver) retinyl_esters->retinol REH This compound This compound This compound->retinol Hypothetical Cleavage (Biologically Insignificant)

Caption: Metabolic pathway of Vitamin A precursors to active forms.

Provitamin_A_Assay_Workflow start_end start_end process_step process_step decision decision result result negative_result negative_result start Start: Weanling Rats depletion Vitamin A-Deficient Diet (3-4 weeks) start->depletion group_assignment Random Assignment to Groups depletion->group_assignment neg_control Group 1: Deficient Diet group_assignment->neg_control pos_control Group 2: + Retinyl Acetate group_assignment->pos_control test_group Group 3: + this compound group_assignment->test_group supplementation Supplementation Period (e.g., 4 weeks) neg_control->supplementation pos_control->supplementation test_group->supplementation data_collection Collect Data: - Body Weight - Liver Samples supplementation->data_collection analysis Analyze liver retinol (HPLC) & growth curves data_collection->analysis comparison Compare this compound group to Control groups analysis->comparison conclusion_active Conclusion: Provitamin A Activity comparison->conclusion_active Growth & Liver Storage Similar to Positive Control conclusion_inactive Conclusion: No Significant Provitamin A Activity comparison->conclusion_inactive Growth & Liver Storage Similar to Negative Control

Caption: Experimental workflow for a rat bioassay of provitamin A activity.

Conclusion for Drug Development Professionals

The scientific evidence strongly indicates that this compound is not a viable provitamin A. Its complex dimeric structure resists the enzymatic cleavage necessary to yield retinol. Therefore, from a drug development or nutritional supplementation perspective, this compound should not be considered a source of vitamin A. Research and development efforts should instead focus on well-established and bioavailable forms of vitamin A and its precursors. This guide underscores the importance of rigorous biological evaluation for any compound being considered for nutritional or therapeutic use.

Kitol: A Technical Guide on its Relationship to Vitamin A Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitol is a naturally occurring substance found in mammalian liver oils, most notably in high concentrations in whale liver oil. Structurally, it is a dimer of vitamin A (retinol), possessing the molecular formula C40H60O2.[1][2] While it is considered a provitamin A, meaning it can be converted into vitamin A within the body, this compound itself does not exhibit biological vitamin A activity.[3] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its metabolism and relationship to vitamin A. The information presented herein is synthesized from available scientific literature, with a particular emphasis on quantitative data, experimental methodologies, and the elucidation of its biochemical context.

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound and its conversion to vitamin A.

ParameterValueReferences
Molecular FormulaC40H60O2
Molecular Weight572.90 g/mol
Melting Point72 - 100 °C (Varies with purity and isomeric form)
UV Absorption Maximum (in ethanol)290 nm
Molar Conversion to Vitamin A (Thermal Decomposition)1 mole of this compound yields 1.4 to 2.0 moles of Vitamin A

Table 1: Physicochemical and Metabolic Properties of this compound

Experimental Protocols

Detailed, modern experimental protocols for the study of this compound are scarce in contemporary literature. The methodologies described below are based on foundational studies and general analytical techniques for vitamin A and related compounds.

Isolation and Purification of this compound from Whale Liver Oil

This protocol is a generalized representation of early methods used to isolate this compound.

  • Saponification: The whale liver oil is saponified to separate the unsaponifiable fraction, which contains this compound, vitamin A, and other lipids.

  • Solvent Extraction: The unsaponifiable matter is extracted using a non-polar solvent like petroleum ether.

  • Chromatography: The extract is then subjected to column chromatography to separate this compound from other components.

  • Crystallization: Pure this compound can be obtained in crystalline form from solvents like methanol.

Thermal Conversion of this compound to Vitamin A

This method describes the laboratory-scale conversion of this compound to vitamin A.

  • Sample Preparation: A purified sample of this compound is placed in a sealed tube.

  • Inert Atmosphere: The tube is flushed with an inert gas, such as carbon dioxide, or evacuated to create a vacuum.

  • Heating: The sealed tube is heated to 220°C for approximately 8 minutes.

  • Analysis: The resulting products are then analyzed for the presence and quantity of vitamin A, typically using UV-Vis spectrophotometry to observe the characteristic absorption spectrum of vitamin A.

Analytical Determination of this compound and Vitamin A in Liver Oil

This protocol outlines a method for the simultaneous quantification of this compound and vitamin A.

  • Molecular Distillation: A semimicro molecular still is used to separate vitamin A from this compound based on their different distillation temperatures.

  • Fraction Collection: Vitamin A ester is distilled at 200°C for 15 minutes, leaving the this compound ester in the residue.

  • Quantification: The amount of vitamin A in the distillate and this compound in the residue can then be determined using colorimetric or spectrophotometric methods.

Signaling Pathways and Metabolic Relationships

The precise enzymatic pathways for the formation and metabolism of this compound in vivo have not been fully elucidated. However, its relationship to vitamin A suggests its integration into the broader retinoid metabolic pathway.

Kitol_Metabolism Vitamin A (Retinol) Vitamin A (Retinol) This compound This compound Vitamin A (Retinol)->this compound 2 molecules (Dimerization) Vitamin A (Retinol) Vitamin A (Retinol) This compound->Vitamin A (Retinol) (Conversion/Decomposition) 1.4-2.0 molecules

Figure 1: A simplified diagram illustrating the dimerization of Vitamin A to form this compound and the subsequent conversion of this compound back to Vitamin A.

The conversion of this compound to vitamin A is a key aspect of its biological relevance. The following diagram illustrates a hypothetical workflow for investigating this conversion.

Kitol_Conversion_Workflow cluster_start Starting Material cluster_process Processing cluster_analysis Analysis Whale Liver Oil Whale Liver Oil Isolation & Purification Isolation & Purification Whale Liver Oil->Isolation & Purification Purified this compound Purified this compound Isolation & Purification->Purified this compound Thermal Decomposition Thermal Decomposition Vitamin A Product Vitamin A Product Thermal Decomposition->Vitamin A Product UV-Vis Spectrophotometry UV-Vis Spectrophotometry Quantification of Vitamin A Quantification of Vitamin A UV-Vis Spectrophotometry->Quantification of Vitamin A Purified this compound->Thermal Decomposition Vitamin A Product->UV-Vis Spectrophotometry

Figure 2: An experimental workflow for the conversion of this compound to Vitamin A and its subsequent analysis.

While this compound's direct interaction with signaling pathways is unknown, its conversion to retinol would channel it into the well-established vitamin A signaling cascade, ultimately leading to the production of retinoic acid, a key regulator of gene expression.

VitaminA_Signaling This compound This compound Retinol Retinol This compound->Retinol Conversion Retinal Retinal Retinol->Retinal Reversible Oxidation Retinoic Acid Retinoic Acid Retinal->Retinoic Acid Irreversible Oxidation RAR/RXR RAR/RXR Retinoic Acid->RAR/RXR Binding Gene Expression Gene Expression RAR/RXR->Gene Expression Regulation

Figure 3: The potential entry of this compound into the canonical Vitamin A signaling pathway following its conversion to retinol.

Conclusion

This compound represents an interesting, though historically understudied, component of vitamin A metabolism. Its role as a dimer and provitamin of retinol is established, but the finer details of its physiological significance, enzymatic regulation, and potential therapeutic applications remain largely unexplored. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers interested in revisiting this unique molecule. Further investigation, employing modern analytical and molecular biology techniques, is warranted to fully understand the role of this compound in health and disease.

References

An In-depth Technical Guide to the Physical Properties of Kitol Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitol, a crystalline alcohol derived from mammalian liver oils, is recognized as a provitamin A. This document provides a comprehensive overview of the known physical properties of this compound crystals, drawing from foundational research in the mid-20th century. It is intended to serve as a technical guide for researchers, scientists, and professionals in drug development who may encounter this or similar compounds in their work. This guide consolidates available quantitative data into structured tables for ease of comparison, outlines the experimental protocols used in its characterization, and presents a logical workflow for its analysis. While the molecular structure of this compound has been elucidated, detailed crystallographic data remains elusive in the current body of scientific literature.

Introduction

First isolated by Embree and Shantz in 1943 from whale liver oil, this compound is a dimeric form of Vitamin A.[1] Its potential to yield Vitamin A upon heating has made it a subject of interest in nutritional science and biochemistry.[2] The successful crystallization of this compound by Baxter and co-workers in 1947 paved the way for more detailed structural and physical characterization.[1] This guide synthesizes the findings from these and subsequent studies to provide a detailed technical resource on the physical properties of this compound crystals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is a crystalline alcohol with the molecular formula C40H60O2.[3]

PropertyValueReference
Molecular Formula C40H60O2[3]
Molecular Weight 572.90 g/mol
Appearance Crystalline solid
Percent Composition C: 83.86%, H: 10.56%, O: 5.59%
CAS Registry Number 4626-00-0

Thermal and Optical Properties

The melting point of this compound has been reported with some variation across different studies, which may be attributable to the purity of the samples analyzed. Its optical activity and UV absorbance are key identifiers.

PropertyValueReference
Melting Point 88-90°C (Embree)
98-100°C (Chatan)
72°C (Tawara)
Optical Rotation [α]D -2.6° (c = 1.1 in chloroform)
UV Absorption Maximum (λmax) 290 nm (E1%1cm 586)

Solubility and Stability

Detailed solubility data for this compound in a wide range of organic solvents is not extensively documented. However, it is known to be soluble in dimethyl sulfoxide (DMSO) and was crystallized from methanol. This compound is noted to be labile in the presence of light and air, and when in petroleum ether solution.

Crystallographic Properties

Despite its crystalline nature, detailed X-ray crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not available in the reviewed scientific literature. The determination of these properties would require further experimental investigation.

Experimental Protocols

The following sections describe generalized experimental methodologies relevant to the characterization of this compound crystals, supplemented with specific details where available from the literature.

Isolation and Purification

A general procedure for the isolation of this compound from liver oil involves the following steps:

  • Saponification: The oil is saponified to separate the fatty acids.

  • Extraction: The unsaponifiable matter, containing this compound, is extracted with a suitable solvent like petroleum ether.

  • Chromatography: The extract is then subjected to chromatographic techniques to concentrate the this compound fraction.

  • Crystallization: The concentrated this compound is crystallized from a solvent such as methanol.

Melting Point Determination

A standard capillary melting point method is employed:

  • A small amount of the dried, powdered this compound crystal is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

UV-Visible Spectroscopy

To determine the absorption maximum:

  • A solution of this compound of known concentration is prepared in a UV-transparent solvent (the specific solvent used for the reported λmax of 290 nm is not consistently specified in the literature, though chloroform was used for optical rotation measurements).

  • A UV-Vis spectrophotometer is blanked using the pure solvent.

  • The absorbance of the this compound solution is measured over a range of wavelengths (e.g., 200-400 nm).

  • The wavelength at which maximum absorbance occurs (λmax) is identified.

Mass Spectrometry

The structure of this compound was investigated using mass spectrometry. A general procedure would be:

  • The this compound sample is introduced into the ion source of the mass spectrometer. The study by Giannotti et al. (1966) utilized an A.E.I. MS9 mass spectrometer.

  • The sample is ionized.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum. The base peak observed for this compound was at m/e 286, corresponding to the mass of Vitamin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in elucidating the structure of this compound. A typical protocol for ¹H NMR would involve:

  • Dissolving a small amount of the this compound sample in a suitable deuterated solvent.

  • Placing the solution in an NMR tube.

  • Acquiring the NMR spectrum using a spectrometer. The spectrum of perhydrothis compound diacetate was noted to show the presence of two acetyl methyl groups and acetoxymethylenes, confirming the primary nature of the alcohol groups in this compound.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the characterization of this compound crystals based on the discussed experimental protocols.

Kitol_Characterization_Workflow cluster_extraction Isolation & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting start Liver Oil Source saponification Saponification start->saponification extraction Solvent Extraction (e.g., Petroleum Ether) saponification->extraction chromatography Chromatography extraction->chromatography crystallization Crystallization (e.g., Methanol) chromatography->crystallization crystals This compound Crystals crystallization->crystals mp Melting Point Determination crystals->mp uv_vis UV-Vis Spectroscopy crystals->uv_vis nmr NMR Spectroscopy crystals->nmr ms Mass Spectrometry crystals->ms solubility Solubility & Stability Testing crystals->solubility data_analysis Data Interpretation & Structure Elucidation mp->data_analysis uv_vis->data_analysis nmr->data_analysis ms->data_analysis solubility->data_analysis report Technical Guide (Properties Summary) data_analysis->report

Caption: Workflow for the isolation and characterization of this compound crystals.

Conclusion

This compound is a historically significant natural product with well-defined chemical and some physical properties. This guide provides a consolidated resource of its known characteristics, including its molecular formula, molecular weight, melting point, and spectroscopic data. However, a notable gap in the scientific literature is the absence of detailed crystallographic information. The provided experimental protocols and workflow are intended to guide researchers in the analysis of this compound or similar crystalline compounds. Future research involving single-crystal X-ray diffraction would be invaluable in completing the physical characterization of this intriguing provitamin.

References

An In-depth Technical Guide to the Isomers of Kitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitol, a naturally occurring dimer of vitamin A, is found in mammalian and fish liver oils. While devoid of vitamin A activity, emerging research suggests potential biological relevance, particularly concerning retinal health. This technical guide provides a comprehensive overview of the known isomers of this compound, focusing on their structure, physicochemical properties, and analytical methodologies. Detailed experimental protocols for extraction, separation, and characterization are presented, alongside a summary of the current understanding of their biological implications. This document aims to serve as a foundational resource for researchers investigating the chemistry and biological roles of these complex vitamin A-related compounds.

Introduction to this compound and its Isomers

This compound is a C40 terpenoid with the molecular formula C40H60O2, formed from the dimerization of two vitamin A (retinol) molecules.[1] First isolated from whale liver oil, it is considered a provitamin A, though it does not exhibit vitamin A activity itself. The structure of this compound is characterized by a central cyclohexene ring formed through a Diels-Alder type reaction between two retinol molecules, and it possesses eight double bonds and two primary alcohol functional groups.[2]

The complexity of this compound's structure gives rise to several stereoisomers. The specific spatial arrangement of substituents at the chiral centers and the configuration of the double bonds define the individual isomers. While the general structure has been elucidated, detailed characterization of all possible isomers is an ongoing area of research. The nomenclature in the literature can be ambiguous, with terms like "this compound A" and "this compound B" used, though their precise structures are not consistently defined across all publications.

One specific isomer of this compound has been assigned the CAS number 4626-00-0 with the IUPAC name {(1R,2S,5S,6R)-3,6-dimethyl-5-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)buta-1,3-dien-1-yl]-6-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl]cyclohex-3-ene-1,2-diyl}dimethanol.[3][4] This provides a defined stereochemistry for at least one form of this compound. It is plausible that other named isomers like this compound A and this compound B are diastereomers of this structure, differing in the configuration at one or more chiral centers or in the geometry of the double bonds.

Physicochemical Properties of this compound Isomers

Quantitative data for individual this compound isomers is scarce in the literature. Most reported values are for mixtures of this compound isomers. The following table summarizes the available data.

PropertyValueNotes
Molecular FormulaC40H60O2Consistent for all isomers.
Molecular Weight572.90 g/mol Consistent for all isomers.
Melting Point72-100 °CWide range suggests it is for a mixture of isomers.[5]
UV-Vis λmax290 nm (in chloroform)
Specific Rotation ([α]D)-2.6° (c = 1.1 in chloroform)Likely for a mixture of isomers.

Note: The variability in melting points reported in the literature strongly indicates that different researchers were likely working with mixtures of isomers of varying compositions.

Experimental Protocols

Extraction of this compound from Liver Oil

The following is a general protocol for the extraction of this compound from fish liver oil, based on established methods for lipid extraction.

Objective: To extract the lipid-soluble fraction containing this compound from liver oil.

Materials:

  • Fish liver oil

  • Saponification solution (e.g., 10% KOH in 90% ethanol)

  • Solvent for extraction (e.g., diethyl ether or hexane)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Saponification: The liver oil is saponified by refluxing with an alcoholic potassium hydroxide solution. This process hydrolyzes the triglycerides, releasing fatty acids as soaps and unsaponifiable lipids, including this compound.

  • Extraction: The saponified mixture is cooled and extracted multiple times with a non-polar solvent like diethyl ether or hexane in a separatory funnel. The upper organic layer, containing the unsaponifiable fraction, is collected.

  • Washing: The combined organic extracts are washed with a saturated NaCl solution to remove residual soaps and other water-soluble impurities.

  • Drying: The organic layer is dried over anhydrous sodium sulfate to remove any traces of water.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound-containing extract.

Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

A general HPLC protocol for the separation of non-polar isomers like this compound is outlined below. Optimization of the mobile phase and stationary phase is crucial for achieving good resolution between the different this compound isomers.

Objective: To separate the different isomers of this compound from the crude extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Normal-phase or reverse-phase HPLC column. For non-polar compounds like this compound, a normal-phase column (e.g., silica or cyano-bonded) or a reverse-phase column with a non-aqueous mobile phase can be effective. Phenyl or PFP (pentafluorophenyl) columns can also offer unique selectivity for aromatic-containing molecules and may be suitable for separating isomers.

Mobile Phase (example for normal-phase): A gradient of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., isopropanol or ethyl acetate). The exact gradient profile will need to be optimized.

Procedure:

  • Sample Preparation: The crude this compound extract is dissolved in a small volume of the initial mobile phase.

  • Injection: The sample is injected onto the HPLC column.

  • Elution: A solvent gradient is run to elute the compounds from the column. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

  • Detection: The eluting compounds are monitored by a UV-Vis detector at the λmax of this compound (around 290 nm).

  • Fraction Collection: Fractions corresponding to the different peaks are collected for further analysis.

Characterization of this compound Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Provides information about the proton environment in the molecule. The chemical shifts, splitting patterns, and integration of the signals can be used to elucidate the structure and stereochemistry of the isomers.

  • 13C NMR: Provides information about the carbon skeleton of the molecule. The number of signals can indicate the symmetry of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These techniques are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity of the atoms in the complex this compound structure.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition (C40H60O2) of the isolated isomers.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and provide information about its structure.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-defined, and it is generally considered to be inactive as a vitamin A precursor. However, recent research on vitamin A dimers, a class of molecules to which this compound belongs, has suggested potential roles in retinal pathophysiology.

Toxicity in Retinal Pigment Epithelium (RPE) Cells: Studies have shown that vitamin A dimers can accumulate in the RPE cells of the eye and contribute to the formation of lipofuscin, a hallmark of aging and some retinal degenerative diseases. The accumulation of these dimers is thought to be toxic to RPE cells, potentially leading to cell death and contributing to the progression of diseases like Stargardt disease and age-related macular degeneration. The exact mechanisms of toxicity are still under investigation but may involve oxidative stress and mitochondrial dysfunction.

At present, there are no specific signaling pathways that have been definitively associated with the action of this compound isomers. Research in this area is still in its early stages.

Visualizations

Kitol_Formation cluster_process Dimerization Retinol1 Vitamin A (Retinol) This compound This compound Isomers Retinol1->this compound Retinol2 Vitamin A (Retinol) Retinol2->this compound

Caption: Formation of this compound isomers from two molecules of Vitamin A.

Experimental_Workflow Start Liver Oil Sample Extraction Extraction of Unsaponifiable Lipids Start->Extraction Separation HPLC Separation of Isomers Extraction->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Isomer2 Isolated Isomer 2 Separation->Isomer2 IsomerN ... Separation->IsomerN Characterization Structural Characterization (NMR, MS) Isomer1->Characterization Bioassay Biological Activity Assays Isomer1->Bioassay Isomer2->Characterization Isomer2->Bioassay IsomerN->Characterization IsomerN->Bioassay

Caption: General workflow for the analysis of this compound isomers.

Conclusion

The study of this compound and its isomers presents a challenging yet potentially rewarding field of research. While the basic structure is known, a detailed understanding of the individual isomers, their precise physicochemical properties, and their biological roles is still largely unexplored. The potential link between vitamin A dimers and retinal diseases underscores the importance of further investigation into these compounds. The methodologies outlined in this guide provide a framework for the isolation, separation, and characterization of this compound isomers, which is a critical step towards unraveling their biological significance. Future research should focus on the unambiguous structural elucidation of all major this compound isomers and a systematic evaluation of their individual biological activities to clarify their potential impact on human health.

References

Kitol: A Potential Biomarker for Vitamin A Degradation - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin A, an essential nutrient for numerous physiological processes, is notoriously unstable, susceptible to degradation by heat, light, and oxidation. This degradation not only compromises the nutritional and therapeutic efficacy of vitamin A-containing products but can also lead to the formation of various degradation products. Among these, Kitol, a dimer of vitamin A, has emerged as a potential biomarker for quantifying the extent of vitamin A degradation. This technical guide provides an in-depth overview of this compound's formation, its chemical properties, and its potential utility as a stability-indicating biomarker in pharmaceutical formulations, food products, and biological matrices. Detailed experimental protocols for the analysis of this compound and its parent compound, retinol, are presented, alongside a discussion of the relevant metabolic pathways.

Introduction to this compound and Vitamin A Degradation

Vitamin A and its derivatives, collectively known as retinoids, are critical for vision, immune function, reproduction, and cellular growth.[1] However, the conjugated polyene structure of retinol, the primary form of vitamin A, makes it highly susceptible to degradation when exposed to environmental stressors such as light, heat, and oxygen.[2][3] This instability poses a significant challenge in the formulation and storage of pharmaceuticals, fortified foods, and dietary supplements.

The degradation of vitamin A can follow several pathways, including isomerization and oxidation, leading to a loss of biological activity.[3] One of the notable degradation products is this compound, a dimer formed from two molecules of vitamin A.[4] The presence and concentration of this compound can serve as an indicator of the cumulative stress a vitamin A-containing product has experienced, making it a valuable biomarker for stability testing.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC40H60O2
Molecular Weight572.9 g/mol
AppearanceCrystalline solid
Key Structural FeatureDimer of two vitamin A molecules

The Formation of this compound from Vitamin A Degradation

This compound is not a metabolite of vitamin A under normal physiological conditions but rather a product of its chemical degradation. The dimerization of two retinol molecules to form this compound is thought to occur through a free-radical mechanism, often initiated by exposure to heat, light (photo-oxidation), or oxidizing agents. While the precise kinetics of this compound formation are not extensively documented in publicly available literature, its presence is a definitive marker of vitamin A degradation.

Logical Flow of Vitamin A Degradation to this compound:

Retinol Vitamin A (Retinol) Degradation Degradation Pathways (Isomerization, Oxidation) Retinol->Degradation подвергается Stressors Stressors (Heat, Light, Oxygen) Stressors->Degradation инициируют This compound This compound (Dimerization Product) Degradation->this compound приводит к

Caption: Formation of this compound from Vitamin A under stress conditions.

Experimental Protocols for this compound and Vitamin A Analysis

The simultaneous analysis of this compound and retinol is crucial for assessing the stability of vitamin A. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for this purpose.

Sample Preparation: Saponification and Extraction

For matrices where vitamin A is present as retinyl esters (e.g., fortified foods, biological tissues), a saponification step is necessary to hydrolyze the esters to retinol before extraction.

Protocol for Saponification and Extraction:

  • Sample Weighing: Accurately weigh a sample containing a known amount of vitamin A into a saponification flask.

  • Addition of Reagents: Add an ethanolic potassium hydroxide (KOH) solution (e.g., 7.5% KOH in ethanol) and an antioxidant such as ascorbic acid or pyrogallol to prevent further degradation during the process.

  • Saponification: Heat the mixture in a water bath at a controlled temperature (e.g., 80-95°C) for a specific duration (e.g., 30-45 minutes). The optimal time and temperature may need to be determined for different matrices.

  • Extraction: After cooling, extract the unsaponifiable matter (containing retinol and this compound) with an organic solvent such as petroleum ether or hexane. Repeat the extraction multiple times to ensure complete recovery.

  • Washing: Wash the combined organic extracts with water to remove residual alkali.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC analysis (e.g., mobile phase).

Experimental Workflow for Sample Preparation and Analysis:

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix (Pharmaceutical, Food, Biological) Saponification Saponification (Ethanolic KOH, Heat) Sample->Saponification Extraction Liquid-Liquid Extraction (Hexane/Petroleum Ether) Saponification->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Quantification Quantification (Peak Area vs. Standard Curve) HPLC->Quantification

Caption: Workflow for the analysis of Vitamin A and its degradation products.

HPLC Method for Simultaneous Quantification

A reversed-phase HPLC method is suitable for separating the relatively nonpolar retinol and the even more nonpolar this compound.

Recommended HPLC Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water. A typical starting point is Methanol:Water (95:5 v/v).
Flow Rate 1.0 mL/min
Detection UV detector at 325 nm (for retinol) and approximately 290 nm (for this compound). A photodiode array (PDA) detector is recommended for simultaneous monitoring at both wavelengths.
Injection Volume 20-100 µL
Column Temperature Ambient or controlled at 25-30°C

Note: Method validation according to ICH guidelines (linearity, accuracy, precision, specificity, limit of detection, and limit of quantification) is essential for reliable results.

Quantitative Data on Vitamin A Degradation

While the degradation of vitamin A is known to follow first-order kinetics under specific conditions, there is a notable lack of comprehensive, publicly available quantitative data directly correlating the rate of this compound formation with various stress factors. Most studies focus on the loss of the parent vitamin A molecule rather than the appearance of specific degradation products like this compound.

Forced degradation studies are a valuable tool for generating degradation products and assessing the stability-indicating nature of analytical methods. In such studies, vitamin A is subjected to harsh conditions (e.g., high temperature, strong acid/base, intense light, oxidizing agents) to accelerate degradation. Analysis of the stressed samples can then reveal the profile of degradation products, including this compound.

Typical Conditions for Forced Degradation Studies:

Stress ConditionTypical Parameters
Thermal 60-80°C for several days
Acid Hydrolysis 0.1 M HCl at 60°C for several hours
Base Hydrolysis 0.1 M NaOH at 60°C for several hours
Oxidative 3-30% H2O2 at room temperature for several hours
Photolytic Exposure to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period

Researchers are encouraged to perform kinetic studies under controlled degradation conditions to establish a quantitative relationship between vitamin A loss and this compound formation for their specific product matrices.

Vitamin A Metabolism and Signaling Pathways

Understanding the metabolic fate of vitamin A is crucial for interpreting the significance of its degradation products. In the body, dietary vitamin A (as retinyl esters or provitamin A carotenoids) is converted to retinol. Retinol is then transported to various tissues and can be either stored as retinyl esters or oxidized to retinaldehyde and then to retinoic acid. Retinoic acid is the primary biologically active form of vitamin A that regulates gene expression by binding to nuclear receptors (RAR and RXR).

The degradation of vitamin A in vivo is a tightly regulated process involving cytochrome P450 enzymes (CYP26 family) that hydroxylate and further metabolize retinoic acid to inactive forms for excretion. It is important to reiterate that this compound is not a product of this regulated metabolic degradation but rather a result of chemical degradation. Therefore, its presence in biological samples would likely indicate excessive oxidative stress or exposure to other degrading factors, rather than a normal metabolic process.

Simplified Retinoic Acid Signaling Pathway:

cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_in Retinol CRBP CRBP Retinol_in->CRBP binds to Retinal Retinaldehyde CRBP->Retinal oxidation RA Retinoic Acid Retinal->RA oxidation by RALDH RALDH CRABP CRABP RA->CRABP binds to RA_nuc Retinoic Acid CRABP->RA_nuc translocates RAR_RXR RAR/RXR RA_nuc->RAR_RXR binds to RARE RARE RAR_RXR->RARE binds to Gene_exp Gene Expression RARE->Gene_exp regulates

Caption: The canonical retinoic acid signaling pathway.

Conclusion and Future Perspectives

This compound holds significant promise as a specific and reliable biomarker for the chemical degradation of vitamin A. Its detection and quantification can provide valuable insights into the stability of pharmaceutical formulations, the quality of fortified foods, and the potential for vitamin A degradation under various storage and processing conditions. The experimental protocols outlined in this guide provide a robust framework for the analysis of this compound and retinol.

Future research should focus on establishing comprehensive quantitative data on the kinetics of this compound formation under a wide range of degradation conditions. Such data would be invaluable for developing predictive models of vitamin A stability and for setting informed specifications for this compound content in various products. Furthermore, investigating the potential biological effects, if any, of ingested this compound from degraded vitamin A sources warrants further exploration. The continued development and validation of sensitive and efficient analytical methods for this compound will be instrumental in advancing its role as a key biomarker in the fields of pharmaceutical sciences, food science, and nutrition.

References

A Comprehensive Technical Review of Phytol's Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytol, a branched-chain unsaturated alcohol, is a constituent of chlorophyll and a precursor for the synthesis of vitamins E and K1. Emerging research has illuminated its diverse and potent biological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth review of the multifaceted biological effects of phytol, with a focus on its anti-inflammatory, antioxidant, cytotoxic, and antinociceptive properties. Detailed experimental methodologies and quantitative data are presented to facilitate reproducibility and further investigation. Furthermore, key signaling pathways implicated in phytol's mechanism of action are visually represented to enhance understanding.

Anti-inflammatory Activity

Phytol has demonstrated significant anti-inflammatory effects in various preclinical models.[1] Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Enzymes and Cytokines

Phytol exhibits inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, which are critical mediators of inflammation and pain.[1] Computational docking studies have shown that phytol can efficiently interact with the active sites of these enzymes.[1] Furthermore, phytol has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1][2]

Modulation of NF-κB Signaling

A key mechanism underlying phytol's anti-inflammatory effects is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. Phytol has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes.

Quantitative Data on Anti-inflammatory Activity
Model Parameter Measured Effective Dose/Concentration of Phytol Observed Effect Reference
Formalin-induced paw edema in ratsPaw edema volume100 mg/kg (intraperitoneally)Significant reduction in paw edema, comparable to diclofenac sodium.
Egg albumin-induced protein denaturationInhibition of denaturationDose-dependentExhibited a dose-dependent anti-inflammatory effect.

Antioxidant Activity

Phytol possesses notable antioxidant properties, contributing to its protective effects against oxidative stress-induced cellular damage.

Radical Scavenging Activity

In vitro assays have demonstrated phytol's capacity to scavenge various free radicals, including hydroxyl radicals and nitric oxide. This free radical scavenging ability is a key component of its antioxidant mechanism.

Inhibition of Lipid Peroxidation

Phytol has been shown to prevent the formation of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. This suggests that phytol can protect cell membranes from oxidative damage.

Quantitative Data on Antioxidant Activity
Assay Parameter Measured IC50/Effective Concentration of Phytol Observed Effect Reference
Hydroxyl radical scavenging assayScavenging activityConcentration-dependentDemonstrated strong antioxidant effect.
Nitric oxide scavenging assayScavenging activityConcentration-dependentDemonstrated strong antioxidant effect.
TBARS assayInhibition of lipid peroxidationConcentration-dependentPrevented the formation of TBARS.

Cytotoxic and Anticancer Activity

Recent investigations have highlighted the potential of phytol as a cytotoxic agent against various cancer cell lines.

Induction of Apoptosis

Phytol has been found to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for its anticancer effects.

Modulation of Cellular Metabolism

Studies suggest that phytol can modulate cellular metabolism, which may contribute to its cytotoxic effects.

Antinociceptive Activity

Phytol has exhibited significant antinociceptive (pain-relieving) effects in both chemical and thermal models of nociception in mice.

Central and Peripheral Analgesic Effects

The antinociceptive effects of phytol are believed to be mediated through both central and peripheral mechanisms. In the formalin test, phytol reduced paw licking time in both the neurogenic and inflammatory phases. It also increased the latency period in the hot plate test, indicating a central analgesic effect.

Quantitative Data on Antinociceptive Activity
Model Parameter Measured Effective Dose of Phytol (i.p. in mice) Observed Effect Reference
Acetic acid-induced writhing testNumber of writhes25, 50, 100, and 200 mg/kgSignificant reduction in the number of contortions.
Formalin testPaw licking time25, 50, 100, and 200 mg/kgSignificant reduction in licking time in both phases.
Hot plate testLatency to response25, 50, 100, and 200 mg/kgSignificant increase in latency time.

Experimental Protocols

Formalin-Induced Paw Edema in Rats (Anti-inflammatory)
  • Animal Model: Male Wistar albino rats.

  • Treatment: Animals are treated intraperitoneally with phytol (e.g., 100 mg/kg), a standard nonsteroidal anti-inflammatory drug (NSAID) like diclofenac sodium (e.g., 10 mg/kg), or a vehicle control.

  • Induction of Inflammation: One hour after treatment, 0.1 mL of 2% formalin is injected into the sub-plantar surface of the right hind paw.

  • Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after formalin injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice (Antinociceptive)
  • Animal Model: Male Swiss mice.

  • Treatment: Mice are pre-treated with intraperitoneal injections of phytol (e.g., 25, 50, 100, and 200 mg/kg), a standard analgesic like morphine, or a vehicle control.

  • Induction of Nociception: 30 minutes after treatment, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

  • Observation: The number of abdominal constrictions (writhes) is counted for a set period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

  • Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Signaling Pathways and Visualizations

Phytol's Modulation of the NF-κB Signaling Pathway

Phytol exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. Upon stimulation by pro-inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Phytol is hypothesized to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa->IkBa NFkB NF-κB (p50/p65) NFkB->IkBa Bound NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Phytol Phytol Phytol->IKK Inhibition Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induction

Caption: Phytol's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory properties of a compound like phytol using the carrageenan-induced paw edema model.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., Wistar Rats) start->acclimatization grouping Random Grouping (Control, Standard, Phytol) acclimatization->grouping treatment Drug Administration (i.p. injection) grouping->treatment induction Induction of Inflammation (Carrageenan Injection) treatment->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement data_analysis Data Analysis (% Inhibition of Edema) measurement->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Conclusion

Phytol has emerged as a promising natural compound with a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, cytotoxic, and antinociceptive effects. Its ability to modulate key signaling pathways, such as the NF-κB pathway, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of phytol for the development of novel therapeutics. Further in-depth studies, including clinical trials, are warranted to fully elucidate its efficacy and safety in humans.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Kitol from Fish Liver Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitol is a dimer of vitamin A naturally found in the liver oils of various fish and marine mammals.[1][2] Unlike vitamin A, this compound does not exhibit vitamin A activity.[1] This document provides detailed protocols for the extraction and separation of this compound from fish liver oil, focusing on methods to isolate it from vitamin A and other components of the unsaponifiable fraction. The presented methodologies are based on established laboratory techniques.

Data Presentation

The concentration of this compound and vitamin A can vary significantly depending on the species of fish and the specific batch of liver oil. The following table summarizes representative data on the unsaponifiable matter and vitamin A content in different fish liver oils, which are key starting parameters for this compound extraction.

Fish Liver Oil SourceUnsaponifiable Matter (%)Vitamin A Content (IU/g)This compound PresenceReference
Rock Cod~1.3%173,200Not specified[1]
Shark2-3%39,400Not specified[1]
WhaleNot specifiedNot specifiedPresent
CodNot specifiedHighNot specified

Experimental Protocols

The extraction of this compound from fish liver oil is a multi-step process that involves the initial separation of the unsaponifiable matter, followed by the specific separation of this compound from vitamin A.

Protocol 1: Saponification and Extraction of Unsaponifiable Matter

This protocol describes the initial step of hydrolyzing the fatty acid esters in the fish liver oil and extracting the non-saponifiable components, which include this compound, vitamin A, sterols, and other higher alcohols.

Materials:

  • Fish liver oil (e.g., cod, shark, or whale liver oil)

  • Ethanolic potassium hydroxide (KOH) solution (0.5N)

  • Petroleum ether (or ethylene dichloride)

  • Ethyl alcohol (95% v/v)

  • Distilled water

  • Anhydrous sodium sulfate

  • Separating funnels (500 ml)

  • Reflux condenser

  • Water bath

  • Rotary evaporator

Procedure:

  • Saponification:

    • Weigh approximately 10 g of fish liver oil into a 250 ml flat-bottomed flask.

    • Add 100 ml of 0.5N ethanolic potassium hydroxide solution.

    • Attach a reflux condenser and heat the mixture in a water bath at 80-85°C for 1 hour, or until saponification is complete (the solution becomes clear).

  • Extraction:

    • Cool the mixture and transfer it to a 500 ml separating funnel.

    • Rinse the flask with 50 ml of distilled water and add it to the separating funnel.

    • Add 100 ml of petroleum ether to the separating funnel.

    • Stopper the funnel and shake vigorously for 1 minute. Allow the layers to separate.

    • Drain the lower aqueous soap layer into a second separating funnel.

    • Repeat the extraction of the aqueous layer with two more 50 ml portions of petroleum ether.

    • Combine all the petroleum ether extracts in the first separating funnel.

  • Washing:

    • Wash the combined petroleum ether extract by gently inverting the funnel with 50 ml portions of a 1:1 (v/v) ethanol-water solution. Repeat this washing step three times.

    • Subsequently, wash the petroleum ether layer with 50 ml portions of distilled water until the wash water is neutral to a phenolphthalein indicator.

  • Drying and Solvent Removal:

    • Pass the washed petroleum ether extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Collect the dried extract in a tared round-bottomed flask.

    • Evaporate the petroleum ether using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting residue is the unsaponifiable matter, containing this compound and vitamin A.

Protocol 2: Separation of this compound from Vitamin A by Molecular Distillation

This protocol outlines the separation of vitamin A from this compound based on their different volatilities under high vacuum. Vitamin A is more volatile and will distill, leaving this compound in the residue.

Materials:

  • Unsaponifiable matter from Protocol 1

  • Semimicro molecular still

  • High vacuum pump (e.g., Hickman oil diffusion pump)

  • Isopropanol or chloroform for sample handling and analysis

  • Spectrophotometer

Procedure:

  • Apparatus Setup:

    • Set up the semimicro molecular distillation apparatus. Ensure the distance between the evaporator and the condenser is minimal (e.g., 0.8 cm).

    • Cool the condensing surface with a continuous flow of water.

  • Distillation:

    • Place a precisely weighed sample of the unsaponifiable matter onto the evaporator surface. The film thickness should be controlled (e.g., 0.25 mm).

    • Evacuate the system to a high vacuum.

    • Heat the evaporator to 200°C.

    • Maintain this temperature for 15 minutes. Vitamin A ester will distill and collect on the cooled condenser. This compound ester will remain in the residue.

  • Sample Collection:

    • After 15 minutes, turn off the heat and allow the apparatus to cool under vacuum.

    • Carefully bring the system back to atmospheric pressure.

    • Wash the condenser with chloroform or isopropanol to collect the vitamin A distillate.

    • Collect the residue from the evaporator, which is enriched in this compound.

  • Analysis:

    • The separated vitamin A and this compound fractions can be quantified using spectrophotometry. The absorption maximum for this compound is around 290 nm.

    • The purity of the fractions can be further assessed by High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for this compound Extraction

Kitol_Extraction_Workflow cluster_0 Step 1: Preparation of Unsaponifiable Matter cluster_1 Step 2: Separation of this compound cluster_2 Step 3: Analysis FishLiverOil Fish Liver Oil Saponification Saponification (Ethanolic KOH, Heat) FishLiverOil->Saponification Extraction Solvent Extraction (Petroleum Ether) Saponification->Extraction Washing Washing (Ethanol/Water & Water) Extraction->Washing Evaporation Solvent Evaporation Washing->Evaporation UnsaponifiableMatter Unsaponifiable Matter (Contains this compound & Vitamin A) Evaporation->UnsaponifiableMatter MolecularDistillation Molecular Distillation (200°C, High Vacuum) UnsaponifiableMatter->MolecularDistillation VitaminA Vitamin A Distillate MolecularDistillation->VitaminA Volatile Fraction KitolResidue This compound-Enriched Residue MolecularDistillation->KitolResidue Non-Volatile Fraction Analysis Spectrophotometry / HPLC KitolResidue->Analysis KitolProduct Purified this compound Analysis->KitolProduct

Caption: Workflow for the extraction and purification of this compound from fish liver oil.

Known Biological Role of this compound

As of the current scientific understanding, a specific signaling pathway for this compound has not been elucidated. Its primary known biological characteristic is its lack of vitamin A activity, meaning it cannot be converted to retinol in the body to perform the functions of vitamin A.

Kitol_Biological_Role This compound This compound (Vitamin A Dimer) NoConversion No Conversion This compound->NoConversion VitaminA Vitamin A (Retinol) BiologicalFunctions Biological Functions (e.g., Vision, Immune Function) VitaminA->BiologicalFunctions NoConversion->VitaminA

Caption: this compound is not a biological precursor to Vitamin A.

References

Application Note: Analysis of Kitol Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Kitol. This compound, a naturally occurring dimer of retinol (Vitamin A), is found in various biological matrices and is of significant interest in pharmaceutical and nutritional research. The described method utilizes a C18 column with a simple isocratic mobile phase and UV detection at this compound's absorption maximum, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The method has been validated for its linearity, accuracy, precision, and sensitivity.

Introduction

This compound (C40H60O2, Molar Mass: 572.90 g/mol ) is a provitamin A compound that can be found in mammalian liver oils.[1][2] As a dimer of retinol, its analysis is crucial for understanding Vitamin A metabolism and for the quality control of products where it may be present. High-performance liquid chromatography (HPLC) is the preferred technique for the analysis of fat-soluble vitamins and related compounds due to its high selectivity and sensitivity.[1] This document provides a detailed protocol for the determination of this compound using an isocratic RP-HPLC method with UV detection, suitable for routine analysis in a laboratory setting.

Chemical Structure of this compound

This compound is a complex molecule derived from the dimerization of two retinol molecules.[3] Its structure contains multiple conjugated double bonds, which are responsible for its characteristic UV absorbance.

Molecular Formula: C40H60O2[1]

Molar Mass: 572.90 g/mol

UV Absorption Maximum (λmax): 290 nm

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length
Mobile Phase Acetonitrile:Methanol (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 290 nm
Injection Volume 20 µL
Run Time 15 minutes
Preparation of Standard Solutions

a. Stock Standard Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Store the stock solution at -20°C, protected from light.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a lipid-based matrix is provided below.

  • Accurately weigh a sample amount equivalent to approximately 1 mg of this compound into a 50 mL centrifuge tube.

  • Add 10 mL of ethanol and vortex for 1 minute to disperse the sample.

  • Add 20 mL of hexane and vortex for 2 minutes to extract the this compound.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the hexane (upper) layer to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Method Validation and Data Presentation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

The linearity of the method was determined by analyzing a series of six concentrations of this compound standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity, LOD, and LOQ of the this compound HPLC Method

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL
Accuracy

The accuracy of the method was evaluated by performing a recovery study. A known amount of this compound was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were then prepared and analyzed as described above.

Table 3: Accuracy and Recovery of the this compound HPLC Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=3)Recovery (%)
4039.6 ± 0.899.0
5050.3 ± 0.9100.6
6059.1 ± 1.198.5
Precision

The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was evaluated by analyzing six replicate injections of a 50 µg/mL this compound standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days.

Table 4: Precision of the this compound HPLC Method

Parameter% RSD (n=6)
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 2.0%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

Kitol_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (Ethanol/Hexane) Sample->Extraction Standard This compound Reference Standard Dilution Serial Dilution (Mobile Phase) Standard->Dilution Reconstitution Evaporation & Reconstitution (Mobile Phase) Extraction->Reconstitution HPLC HPLC System (C18 Column, 40°C) Dilution->HPLC Filtration 0.45 µm Filtration Reconstitution->Filtration Filtration->HPLC Detection UV Detection (290 nm) HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Area Measurement Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Result Quantification->Result Final Concentration of this compound

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward, reliable, and validated approach for the quantitative determination of this compound. The method is suitable for use in quality control and research environments where the analysis of this Vitamin A-related compound is required. The simple isocratic mobile phase and short run time allow for high throughput analysis.

References

Application Note: Quantification of Kitol in Cosmetic Formulations using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed methodology for the quantitative analysis of kitol, a provitamin A and natural retinol dimer, in various cosmetic formulations. Due to the limited availability of specific analytical methods for this compound in cosmetic matrices, this protocol has been adapted from established and validated liquid chromatography-mass spectrometry (LC-MS) methods for retinol and its derivatives.[1][2][3][4] The procedure includes sample preparation involving liquid-liquid extraction to isolate the analyte from complex cosmetic bases, followed by sensitive and selective quantification using an LC-MS/MS system. This method is intended for researchers, scientists, and professionals in the drug development and cosmetic industries for quality control and formulation development.

Introduction

This compound (C40H60O2, M.W. 572.90) is a naturally occurring dimer of retinol (Vitamin A) and is classified as a provitamin A.[5] While it does not possess intrinsic Vitamin A activity, it can be converted to active forms. Given the prevalence of retinoids in anti-aging and other cosmetic products, the presence and quantity of related compounds like this compound are of interest for formulation characterization and quality control. This compound is known to be sensitive to light and air, necessitating careful handling during analysis.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures like cosmetic formulations. This application note provides a robust starting point for developing a validated method for this compound quantification.

Experimental

  • This compound analytical standard (purity ≥95%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hexane (HPLC grade)

  • Ethanol (ACS grade)

  • Ammonium acetate (LC-MS grade)

  • Internal Standard (IS): A suitable stable isotope-labeled retinoid or a structurally similar compound not expected to be in the cosmetic sample.

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is recommended.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Setting
LC System
ColumnC18 or C30 Reverse Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase BMethanol/Acetonitrile (50:50, v/v) with 0.1% Formic Acid
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Elution Start at 70% B, increase to 98% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 5 min.
MS/MS System
Ionization SourceESI or APCI, Positive Ion Mode
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Gas Flow RatesOptimized for the specific instrument
MRM Transitions To be determined by infusing a standard solution of this compound and the IS.

Note: The gradient and MS/MS parameters should be optimized for the specific instrument and column used.

Protocol

Prepare a stock solution of this compound (1 mg/mL) in ethanol. From this stock, prepare a series of working standards by serial dilution in the mobile phase to construct a calibration curve (e.g., 1-1000 ng/mL). Prepare a stock solution of the internal standard and spike it into all standards and samples at a constant concentration.

The sample preparation aims to extract this compound from the cosmetic matrix.

  • Weigh approximately 0.5 g of the cosmetic product into a 15 mL polypropylene tube.

  • Add 5 mL of ethanol and the internal standard solution.

  • Vortex for 2 minutes to disperse the sample.

  • Add 5 mL of hexane and vortex for another 5 minutes for liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

Data Analysis and Quantification

Quantification is performed using the internal standard method. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of this compound in the cosmetic samples is then determined from this curve.

Table 2: Hypothetical Quantitative Data for this compound in Cosmetic Samples

Sample IDFormulation TypeMeasured this compound Concentration (µg/g)%RSD (n=3)
Cream AO/W Emulsion15.24.5
Serum BAnhydrous48.93.1
Lotion CW/O EmulsionNot DetectedN/A
Oil DOil-based25.63.8

Visualizations

Kitol_Quantification_Workflow Sample Cosmetic Sample (0.5g) Dispersion Add Ethanol & IS Vortex Sample->Dispersion LLE Add Hexane Vortex (LLE) Dispersion->LLE Centrifugation Centrifuge LLE->Centrifugation Separation Collect Hexane Layer Centrifugation->Separation Evaporation Evaporate to Dryness Separation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Experimental workflow for this compound quantification.

Logical_Relationship cluster_Analyte Analyte Properties cluster_Methodology Analytical Approach cluster_Application Application in Cosmetics This compound This compound (Provitamin A) LCMS_Retinoids Established LC-MS Methods for Retinoids This compound->LCMS_Retinoids Structurally Similar Retinol Retinol (Vitamin A) Retinol->LCMS_Retinoids Structurally Similar Derivatives Other Retinoids Derivatives->LCMS_Retinoids Structurally Similar Proposed_Method Proposed LC-MS Method for this compound LCMS_Retinoids->Proposed_Method Adaptation QC Quality Control Proposed_Method->QC Formulation Formulation Development Proposed_Method->Formulation

Caption: Logical relationship for method development.

Conclusion

The proposed LC-MS/MS method provides a detailed framework for the quantification of this compound in cosmetic formulations. By adapting established protocols for similar retinoid compounds, this application note offers a reliable starting point for method development and validation. The described sample preparation is designed to effectively extract this compound from complex matrices, and the LC-MS/MS parameters are selected to ensure high sensitivity and selectivity. Researchers are encouraged to optimize and validate this method for their specific cosmetic formulations and instrumentation.

References

Spectroscopic Analysis of Kitol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kitol, a dimeric form of vitamin A, is a naturally occurring compound found in the liver oils of various fish and mammals. Its complex structure, featuring multiple conjugated double bonds and hydroxyl groups, presents a unique challenge and opportunity for spectroscopic analysis. Understanding the precise structure and purity of this compound is crucial for its potential applications in research, drug development, and nutritional science. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), tailored for researchers, scientists, and drug development professionals.

Chemical Structure of this compound

This compound is a C40 compound with the molecular formula C40H60O2 and a molecular weight of 572.9 g/mol .[1][2] Its structure consists of two vitamin A units linked together, forming a central six-membered ring. The molecule possesses multiple stereocenters and E/Z isomers, contributing to its complexity.[1]

Molecular Formula: C40H60O2[1][2] Molecular Weight: 572.9 g/mol

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. Electron Ionization (EI) is a common method for the analysis of non-polar compounds like this compound.

Expected Mass Spectrum and Fragmentation Pattern

Upon electron ionization, this compound is expected to produce a molecular ion peak ([M]⁺) at m/z 572. A characteristic and often base peak in the mass spectrum of this compound is observed at m/z 286, corresponding to the monomeric vitamin A unit, resulting from the cleavage of the central ring. This retro-Diels-Alder type fragmentation is a key indicator of the dimeric nature of this compound.

Further fragmentation of the molecular ion and the vitamin A monomer can occur through the loss of water (H₂O, 18 Da) from the hydroxyl groups and cleavage of the polyene chain. The fragmentation of the perhydrothis compound diacetate derivative provides insight into the fragmentation of the parent molecule, with key fissions occurring at the bonds of the central ring and along the side chains.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/z (Predicted)Proposed Fragment Structure/LossNotes
572[C40H60O2]⁺ (Molecular Ion)May be of low intensity depending on ionization conditions.
554[M - H₂O]⁺Loss of one water molecule.
536[M - 2H₂O]⁺Loss of two water molecules.
286[C20H30O]⁺ (Vitamin A monomer)Often the base peak, resulting from retro-Diels-Alder cleavage.
268[C20H28]⁺ ([Vitamin A - H₂O]⁺)Loss of water from the vitamin A monomer.
Experimental Protocol for Mass Spectrometry

This protocol outlines a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

1. Sample Preparation:

  • Dissolve a small amount of purified this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • Ensure the sample is free of non-volatile impurities.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph (GC):

    • Injector Temperature: 250-300 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure elution of this compound.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230-250 °C

    • Mass Range: m/z 50-700

    • Scan Speed: 1-2 scans/second

3. Data Acquisition and Analysis:

  • Inject the sample solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the this compound peak, identifying the molecular ion and key fragment ions.

  • Compare the obtained spectrum with literature data or predicted fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing information about the chemical environment of each proton and carbon atom. Due to the complexity of the molecule, 2D NMR techniques are highly recommended for unambiguous signal assignment.

Disclaimer: As of the date of this document, publicly available, fully assigned experimental ¹H and ¹³C NMR spectra for this compound are scarce. The following data is based on the known structure of this compound and typical chemical shift ranges for similar chemical motifs found in carotenoids and vitamin A.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex, with signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and numerous methyl and methylene groups.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Olefinic Protons (-CH=CH-)5.5 - 7.0d, dd, mThe conjugated polyene systems will result in a complex pattern of overlapping signals in this region.
Protons on carbons with -OH3.5 - 4.5mThe chemical shift will depend on the specific environment and hydrogen bonding.
Allylic Protons2.0 - 2.8mProtons on carbons adjacent to double bonds.
Aliphatic Protons (-CH2-, -CH-)1.0 - 2.0mSignals from the cyclohexene rings and saturated parts of the side chains.
Methyl Protons (-CH3)0.8 - 2.2s, dMultiple singlet and doublet signals are expected from the various methyl groups.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the 40 carbon atoms in the this compound molecule. The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is recommended to differentiate between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Olefinic Carbons (-C=C-)120 - 150
Carbons with -OH60 - 70
Allylic Carbons30 - 40
Aliphatic Carbons (-CH2-, -CH-)20 - 50
Methyl Carbons (-CH3)12 - 30
Quaternary Carbons35 - 50
Experimental Protocol for NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Chloroform-d (CDCl₃) is a common choice for carotenoids.

  • Use a standard 5 mm NMR tube.

  • Ensure the solution is homogeneous.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (≥ 400 MHz for ¹H) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (recommended):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the spectra.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the 1D and 2D spectra to assign the chemical shifts and coupling constants to the respective nuclei in the this compound structure.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation Kitol_Sample Purified this compound Sample GC_MS GC-MS Analysis (EI) Kitol_Sample->GC_MS NMR_Sample_Prep Dissolve in Deuterated Solvent Kitol_Sample->NMR_Sample_Prep MS_Data Mass Spectrum (m/z, Fragmentation) GC_MS->MS_Data Data Acquisition Structure_Elucidation Structure Confirmation & Purity Assessment MS_Data->Structure_Elucidation NMR_Acquisition 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Sample_Prep->NMR_Acquisition NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acquisition->NMR_Data Data Processing NMR_Data->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Fragmentation_Pathway This compound This compound [C40H60O2]⁺ m/z 572 VitaminA Vitamin A Monomer [C20H30O]⁺ m/z 286 This compound->VitaminA Retro-Diels-Alder Loss_H2O_this compound [M - H₂O]⁺ m/z 554 This compound->Loss_H2O_this compound - H₂O Other_Fragments Other Fragments (Side Chain Cleavage) This compound->Other_Fragments Loss_H2O_VitA [Vitamin A - H₂O]⁺ m/z 268 VitaminA->Loss_H2O_VitA - H₂O VitaminA->Other_Fragments Loss_2H2O_this compound [M - 2H₂O]⁺ m/z 536 Loss_H2O_this compound->Loss_2H2O_this compound - H₂O

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound by mass spectrometry and NMR provides a comprehensive approach to its structural characterization and purity assessment. While mass spectrometry offers valuable information on molecular weight and key fragmentation patterns indicative of its dimeric structure, NMR spectroscopy, particularly with 2D techniques, is essential for the complete assignment of its complex proton and carbon framework. The protocols and expected data presented in these application notes serve as a detailed guide for researchers in the fields of natural product chemistry, pharmacology, and drug development to effectively analyze and understand this intricate molecule. Further research to obtain and fully assign the experimental NMR spectra of this compound is highly encouraged to build upon this foundational knowledge.

References

Application Notes and Protocols for the Laboratory Synthesis of Kitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitol, a naturally occurring dimer of retinol (Vitamin A), has been identified in sources such as mammalian liver oil. Structurally, it is understood to be a product of a [4+2] cycloaddition (Diels-Alder reaction) between two molecules of retinol, forming a substituted cyclohexene ring that links the two vitamin A moieties. This document provides a detailed, plausible protocol for the laboratory synthesis of this compound, based on established principles of organic chemistry, specifically the dimerization of retinol. While this compound is a known compound, detailed synthetic procedures are not widely published. Therefore, the following protocol is a well-reasoned approach for its preparation. Currently, there is a lack of published information regarding the synthesis of specific this compound derivatives, and as such, this document will focus on the synthesis of the parent compound.

Data Presentation

The following table summarizes the proposed reaction parameters for the synthesis of this compound from all-trans-retinol. These values are representative and may require optimization for specific laboratory conditions.

ParameterValue
Reactants
all-trans-retinol (as diene)1.0 equivalent
all-trans-retinal (as dienophile precursor)1.1 equivalents
Reagents
Oxidizing agent (e.g., MnO₂)Excess
Lewis Acid Catalyst (e.g., ZnCl₂)0.1 - 0.2 equivalents
Reaction Conditions
SolventAnhydrous, non-polar (e.g., Toluene)
Temperature80-110 °C (Reflux)
Reaction Time12-24 hours
Hypothetical Yield
Crude Product40-60%
Purified this compound25-40%

Experimental Protocols

Proposed Synthesis of this compound via [4+2] Cycloaddition

This protocol outlines a plausible method for the synthesis of this compound through a thermally-promoted Diels-Alder reaction between two retinol-derived molecules. One molecule of retinol acts as the conjugated diene, while a second molecule is first oxidized to retinal to serve as the dienophile.

Materials and Reagents:

  • all-trans-retinol

  • Activated Manganese (IV) oxide (MnO₂)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

  • Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of the Dienophile (all-trans-retinal):

    • In a round-bottom flask under an inert atmosphere, dissolve all-trans-retinol (1.1 equivalents) in anhydrous toluene.

    • Add activated manganese (IV) oxide (excess, ~5-10 equivalents by weight) to the solution.

    • Stir the suspension at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system) until the retinol spot is consumed and a new, more polar spot corresponding to retinal appears.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the filter cake with additional toluene.

    • The resulting filtrate contains all-trans-retinal and can be used directly in the next step.

  • Diels-Alder Cycloaddition:

    • To the toluene solution of freshly prepared all-trans-retinal, add all-trans-retinol (1.0 equivalent).

    • Add anhydrous zinc chloride (0.1-0.2 equivalents) as a Lewis acid catalyst to promote the cycloaddition.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (80-110 °C) with vigorous stirring under an inert atmosphere.

    • Monitor the reaction progress by TLC. The formation of a new, less polar spot corresponding to this compound should be observed over time. The reaction is expected to proceed over 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure this compound (identified by TLC) and evaporate the solvent to yield the final product as a pale yellow solid.

  • Characterization:

    • The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

      • UV-Vis Spectroscopy: this compound exhibits a characteristic absorption maximum at approximately 290 nm.

      • ¹H and ¹³C NMR Spectroscopy: To confirm the dimeric structure and the formation of the cyclohexene ring.

      • Mass Spectrometry: To verify the molecular weight of 572.9 g/mol (for C₄₀H₆₀O₂).

Mandatory Visualizations

G cluster_prep Dienophile Preparation cluster_da Diels-Alder Reaction cluster_purification Purification Retinol1 all-trans-Retinol Oxidation Oxidation with MnO2 Retinol1->Oxidation Retinal all-trans-Retinal Oxidation->Retinal DA_Reaction [4+2] Cycloaddition (Heat, Lewis Acid) Retinal->DA_Reaction Retinol2 all-trans-Retinol (Diene) Retinol2->DA_Reaction Crude_this compound Crude this compound DA_Reaction->Crude_this compound Purification Column Chromatography Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Proposed workflow for the laboratory synthesis of this compound.

G Retinol Retinol (Vitamin A) Dimerization Oxidative Dimerization ([4+2] Cycloaddition) Retinol->Dimerization Reversible? This compound This compound Dimerization->this compound Thermal_Decomposition Thermal Decomposition This compound->Thermal_Decomposition Yields Vitamin A Thermal_Decomposition->Retinol Yields Vitamin A

Caption: Metabolic context and chemical relationship of this compound and Retinol.

Application Note: Preparative HPLC for the Purification of Kitol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kitol, a provitamin A compound found in mammalian liver oil, is a dimer of vitamin A.[1] Its purification is essential for further structural and functional studies, as well as for potential applications in research and development. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds in significant quantities, making it an ideal method for obtaining high-purity this compound.[2][3][4][5] This application note provides a detailed protocol for the preparative HPLC purification of this compound from a semi-purified extract. The methodology is designed to yield this compound with high purity and recovery, suitable for subsequent analytical and biological assays.

Experimental Protocol

This protocol outlines the steps for the purification of this compound using preparative HPLC, from sample preparation to the analysis of the purified fractions.

1. Materials and Reagents

  • Semi-purified this compound extract (e.g., from whale liver oil)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • HPLC-grade Isopropanol

  • Nitrogen gas for solvent degassing and sample drying

2. Sample Preparation

  • Accurately weigh approximately 500 mg of the semi-purified this compound extract.

  • Dissolve the extract in 10 mL of the initial mobile phase solvent mixture (e.g., 80% Methanol in Water).

  • Vortex the solution for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • The sample is now ready for injection into the preparative HPLC system.

3. Preparative HPLC System and Conditions

  • Instrument: A standard preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, a UV-Vis detector, and a fraction collector.

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0-5 min: 80% B

    • 5-25 min: 80% to 100% B

    • 25-30 min: 100% B

    • 30-35 min: 100% to 80% B

    • 35-40 min: 80% B (column re-equilibration)

  • Flow Rate: 15 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm (based on the UV maximum of this compound)

  • Injection Volume: 5 mL

4. Fraction Collection and Post-Purification Processing

  • Monitor the chromatogram in real-time.

  • Collect the fractions corresponding to the major peak that elutes at the expected retention time for this compound.

  • Combine the collected fractions containing the purified this compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator.

  • Dry the resulting purified this compound under a stream of nitrogen gas.

  • Store the purified this compound at -20°C in a light-protected container to prevent degradation.

5. Purity Analysis

  • Analyze the purity of the final product using analytical HPLC.

  • Dissolve a small amount of the purified this compound in the mobile phase.

  • Inject the solution into an analytical HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Use a similar gradient profile as the preparative method but with a lower flow rate (e.g., 1 mL/min).

  • Calculate the purity based on the peak area percentage of the this compound peak in the chromatogram.

Data Presentation

The following table summarizes the hypothetical quantitative data from the preparative HPLC purification of this compound.

ParameterCrude ExtractPurified this compound
Sample Load (mg) 500N/A
Purity (%) 68>98
Yield (mg) N/A310
Recovery (%) N/A91.2

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the preparative HPLC purification process for this compound.

Kitol_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc Preparative HPLC cluster_processing Post-Purification cluster_analysis Analysis start Crude this compound Extract dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into Preparative HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 290 nm separate->detect collect Fraction Collection detect->collect pool Pool Fractions collect->pool evaporate Solvent Evaporation pool->evaporate dry Dry under Nitrogen evaporate->dry store Store at -20°C dry->store purity Analytical HPLC Purity Check store->purity end Purified this compound (>98%) purity->end

Caption: Workflow for the preparative HPLC purification of this compound.

The described preparative HPLC method provides an effective and reproducible protocol for the purification of this compound from a semi-purified extract. The use of a C18 reverse-phase column with a methanol-water gradient allows for excellent separation and yields this compound with high purity and recovery. This protocol is suitable for researchers and scientists who require highly purified this compound for their studies. The provided workflow and quantitative data serve as a valuable resource for implementing this purification strategy in a laboratory setting.

References

Application Note: Derivatization of Kitol for Enhanced Gas Chromatography-Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitol, a dimeric form of vitamin A, presents analytical challenges for gas chromatography (GC) due to its high molecular weight and thermal lability. Direct GC analysis often leads to thermal degradation and poor chromatographic performance. This application note details a robust protocol for the derivatization of this compound into its more volatile and thermally stable trimethylsilyl (TMS) ether derivative, enabling reliable qualitative and quantitative analysis by GC-Mass Spectrometry (GC-MS). The described silylation method, adapted from established protocols for retinol and other retinoids, significantly improves peak shape, sensitivity, and reproducibility.

Introduction

This compound, found in sources such as whale liver oil, is a significant compound in vitamin A research and related drug development. Its structure, essentially a dimer of retinol, contains two hydroxyl groups, rendering it polar and susceptible to degradation at elevated temperatures typical of GC inlets. Derivatization is a crucial sample preparation step to overcome these limitations. Silylation, a common derivatization technique, replaces the active hydrogen in the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[1] This process effectively masks the polar functional groups, thereby increasing the volatility and thermal stability of the analyte, making it amenable to GC analysis.[2] This document provides a detailed methodology for the silylation of this compound and subsequent GC-MS analysis.

Chemical Structure of this compound

This compound (C₄₀H₆₀O₂) is a dimer of vitamin A (retinol). Its structure contains two retinol-like units linked together, and it possesses two hydroxyl (-OH) groups that are the primary sites for derivatization.

Derivatization Strategy: Silylation

Silylation is the recommended derivatization method for this compound due to its effectiveness in derivatizing hydroxyl groups, leading to a significant increase in volatility and thermal stability. The most common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst such as Trimethylchlorosilane (TMCS).[3]

The reaction proceeds as follows:

This compound-(OH)₂ + 2 BSTFA --(TMCS catalyst)--> this compound-(O-TMS)₂ + 2 CF₃CONH-TMS

The resulting di-TMS-kitol ether is significantly more volatile and less prone to thermal degradation than the underivatized molecule.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Nitrogen gas (high purity)

  • Autosampler vials with inserts (2 mL)

  • Heating block or oven

  • Vortex mixer

Sample Preparation and Derivatization Protocol
  • Sample Preparation : Accurately weigh 1 mg of the this compound sample or standard into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of high-purity nitrogen. It is crucial to ensure the sample is completely dry as moisture can deactivate the silylating reagent.[2]

  • Reagent Addition : Add 100 µL of anhydrous pyridine to the dried sample to aid in dissolution.

  • Silylation : Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction : Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling : After the reaction is complete, allow the vial to cool to room temperature.

  • Dilution : Dilute the derivatized sample with an appropriate volume of hexane (e.g., 900 µL to make a final volume of 1.1 mL) to achieve the desired concentration for GC-MS analysis.

  • Analysis : The sample is now ready for injection into the GC-MS system. Analyze the derivatized sample promptly, although TMS derivatives of retinoids have been shown to be stable for extended periods when stored properly.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of di-TMS-kitol. Optimization may be required based on the specific instrumentation used.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280°C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Oven ProgramInitial temp: 150°C, hold for 2 minRamp 1: 15°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Scan Rangem/z 50-800
Solvent Delay5 min

Data Presentation

Quantitative analysis of derivatized this compound can be performed using an external or internal standard method. Due to the lack of commercially available deuterated this compound, a structurally similar internal standard may be used, or quantification can be based on an external calibration curve of derivatized this compound standard. The following table provides representative quantitative data based on the analysis of a related derivatized retinoid (di-TMS-retinol) to illustrate expected performance. Actual values for di-TMS-kitol must be determined experimentally.

AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
Di-TMS-Kitol (Predicted)~ 20 - 25~ 0.1 - 0.5 ng/mL~ 0.5 - 2.0 ng/mL
TMS-Retinol (Reference)~ 15 - 18~ 0.05 ng/mL~ 0.2 ng/mL
(Reference data for TMS-Retinol is provided for illustrative purposes and is based on typical performance for silylated retinoids.)

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Dry Sample (Nitrogen Stream) Sample->Dry Add_Solvent Add Pyridine Dry->Add_Solvent Add_Reagent Add BSTFA/TMCS Add_Solvent->Add_Reagent React Heat at 60-70°C for 30 min Add_Reagent->React Cool Cool to Room Temp. React->Cool Dilute Dilute with Hexane Cool->Dilute Inject Inject into GC-MS Dilute->Inject Silylation_Reaction This compound This compound-(OH)₂ Catalyst TMCS Catalyst This compound->Catalyst BSTFA + 2 BSTFA TMS_this compound This compound-(O-TMS)₂ Catalyst->TMS_this compound Heat Byproduct + 2 CF₃CONH-TMS TMS_this compound->Byproduct

References

Application Note: Method Development for Stability Testing of Kitol in Topical Creams

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kitol, a novel synthetic retinoid, holds significant promise for the treatment of various dermatological conditions. As with all retinoids, this compound is susceptible to degradation when exposed to environmental factors such as light, heat, and oxygen.[1][2][3] This instability can lead to a loss of potency and the formation of potentially harmful degradants, compromising the safety and efficacy of the final product. Therefore, a robust stability-indicating analytical method is crucial for ensuring the quality and shelf-life of topical cream formulations containing this compound.

This application note details a comprehensive approach for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a topical cream formulation. The described protocols for long-term, accelerated, and forced degradation studies are designed to meet the requirements of regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

Key Aspects of this compound Stability

  • Light Sensitivity: Retinoids are notoriously sensitive to UV and visible light, which can induce isomerization and degradation.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound, impacting the product's shelf-life.

  • Oxidative Degradation: The polyunsaturated structure of this compound makes it prone to oxidation, which can be influenced by the formulation's excipients and packaging.

  • Formulation Dependence: The stability of this compound is highly dependent on the composition of the topical cream, including the presence of antioxidants, chelating agents, and the pH of the formulation.

Experimental Protocols

1. Stability-Indicating HPLC-UV Method

This protocol describes a method for the quantification of this compound in a topical cream matrix, ensuring that the method can distinguish the intact drug from its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Autosampler

  • Mobile Phase: Isocratic elution with a mobile phase of methanol and acetonitrile (90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 325 nm (hypothetical, based on typical retinoid absorbance)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh approximately 1.0 g of the this compound topical cream into a 50 mL volumetric flask.

  • Add 30 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the this compound.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Stability Study Protocol

This protocol outlines the conditions for long-term and accelerated stability testing of the this compound topical cream.

  • Packaging: The cream should be stored in its final intended packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 1, 2, 3, and 6 months

  • Parameters to be Tested:

    • Assay of this compound (using the HPLC-UV method)

    • Appearance (color, phase separation)

    • pH

    • Viscosity

3. Forced Degradation Study Protocol

Forced degradation studies are essential to establish the degradation pathways of this compound and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis:

    • Disperse 1.0 g of the cream in 30 mL of methanol.

    • Add 10 mL of 0.1 N HCl and reflux for 4 hours at 60°C.

    • Neutralize the solution with 0.1 N NaOH and dilute to 50 mL with methanol.

    • Prepare for HPLC analysis as described above.

  • Base Hydrolysis:

    • Disperse 1.0 g of the cream in 30 mL of methanol.

    • Add 10 mL of 0.1 N NaOH and reflux for 4 hours at 60°C.

    • Neutralize the solution with 0.1 N HCl and dilute to 50 mL with methanol.

    • Prepare for HPLC analysis.

  • Oxidative Degradation:

    • Disperse 1.0 g of the cream in 40 mL of methanol.

    • Add 10 mL of 3% hydrogen peroxide and stir for 24 hours at room temperature.

    • Dilute to 50 mL with methanol.

    • Prepare for HPLC analysis.

  • Thermal Degradation:

    • Store the cream at 80°C for 72 hours.

    • Allow the sample to cool to room temperature and prepare for HPLC analysis.

  • Photostability:

    • Spread a thin layer of the cream in a petri dish.

    • Expose the sample to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Prepare both samples for HPLC analysis.

Data Presentation

Table 1: Hypothetical Stability Data for this compound Topical Cream (0.1%)

Time Point (Months)Storage ConditionAssay of this compound (%)AppearancepHViscosity (cP)
0-100.2Homogeneous white cream6.515,200
325°C/60%RH98.5Homogeneous white cream6.415,100
625°C/60%RH96.8Homogeneous white cream6.415,050
340°C/75%RH92.1Homogeneous white cream6.214,800
640°C/75%RH85.4Slight yellowing6.014,500

Table 2: Hypothetical Forced Degradation Data for this compound Topical Cream (0.1%)

Stress ConditionThis compound Remaining (%)Number of Degradation Peaks
0.1 N HCl, 60°C, 4h88.32
0.1 N NaOH, 60°C, 4h82.13
3% H₂O₂, RT, 24h75.64
80°C, 72h90.51
Photostability65.25

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Cream disperse Disperse in Methanol & Sonicate weigh->disperse dilute Dilute to Volume disperse->dilute centrifuge Centrifuge dilute->centrifuge filter Filter centrifuge->filter hplc HPLC-UV Analysis (C18 Column, 325 nm) filter->hplc quantify Quantify this compound & Degradants hplc->quantify G cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidized Products This compound->Oxidation H₂O₂ / O₂ Isomerization Photoisomers This compound->Isomerization Light (UV/Vis) Hydrolysis Hydrolytic Products This compound->Hydrolysis Acid / Base

References

Application Notes and Protocols: The Potential Role of Kitol in After-Sun Skin Care Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the theoretical potential of Kitol, a naturally occurring dimer of vitamin A.[1][2] Currently, there is a lack of direct scientific studies on the specific application of this compound in after-sun skin care. The proposed mechanisms and protocols are extrapolated from the well-documented effects of vitamin A and its derivatives (retinoids) on skin repair and sun damage.[3][4][5] Experimental validation is required to confirm the efficacy and safety of this compound for these applications.

Introduction to this compound

This compound is a crystalline alcohol with the molecular formula C40H60O2, naturally found in mammalian and fish liver oils. Structurally, it is a dimer of vitamin A and is considered a provitamin A, as it can be converted to vitamin A. Given the established role of retinoids in skin health, including the repair of photodamage, this compound presents a compelling, yet unexplored, candidate for after-sun skin care formulations. Its larger molecular size compared to retinol might offer a slower, more sustained delivery into the skin, potentially reducing the irritation associated with some retinoids.

Hypothesized Mechanism of Action in After-Sun Care

Exposure to ultraviolet (UV) radiation from the sun triggers a cascade of damaging events in the skin, including inflammation, oxidative stress, and DNA damage. After-sun care aims to mitigate these effects. Based on its nature as a vitamin A dimer, this compound is hypothesized to act through the following pathways to promote skin recovery after sun exposure.

Anti-Inflammatory Effects

Topical retinoids are known to possess anti-inflammatory properties. It is proposed that this compound, upon conversion to active retinoid forms in the skin, could modulate inflammatory pathways initiated by UV radiation.

This compound Anti-Inflammatory Pathway cluster_0 UVB Exposure cluster_1 Keratinocyte cluster_2 This compound Intervention (Hypothesized) UVB UVB Radiation Keratinocyte_Activation Keratinocyte Activation UVB->Keratinocyte_Activation Damages Skin Cells Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., IL-6, TNF-α) Keratinocyte_Activation->Pro_inflammatory_Mediators Release of Inflammation Inflammation (Erythema, Edema) Pro_inflammatory_Mediators->Inflammation Induce Reduced_Inflammation Reduced Inflammation This compound Topical this compound Retinoid_Conversion Conversion to Active Retinoids This compound->Retinoid_Conversion Skin Enzymes Inhibition Inhibition of Pro-inflammatory Mediator Release Retinoid_Conversion->Inhibition Inhibits Inhibition->Reduced_Inflammation

Hypothesized anti-inflammatory action of this compound.
Antioxidant Activity

While vitamin A itself is not a classical antioxidant, it can influence the skin's antioxidant defense mechanisms. The polyene structure of this compound suggests it might have some radical-quenching capabilities. More significantly, its conversion to active retinoids could upregulate the expression of endogenous antioxidant enzymes.

This compound Antioxidant Pathway cluster_0 UVA Exposure cluster_1 Skin Cells cluster_2 This compound Intervention (Hypothesized) UVA UVA Radiation ROS_Generation Reactive Oxygen Species (ROS) Generation UVA->ROS_Generation Induces Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Protein Damage) ROS_Generation->Oxidative_Stress Leads to Reduced_Oxidative_Stress Reduced Oxidative Stress This compound Topical this compound Antioxidant_Action ROS Neutralization This compound->Antioxidant_Action Potential Direct Scavenging Retinoid_Conversion Conversion to Active Retinoids This compound->Retinoid_Conversion Skin Enzymes Antioxidant_Action->Reduced_Oxidative_Stress Endogenous_Antioxidants Endogenous Antioxidant Enzymes (e.g., SOD, CAT) Retinoid_Conversion->Endogenous_Antioxidants Upregulates Endogenous_Antioxidants->Reduced_Oxidative_Stress

Hypothesized antioxidant action of this compound.
DNA Damage Repair

UV radiation directly damages cellular DNA, primarily through the formation of cyclobutane pyrimidine dimers (CPDs). While some studies suggest retinoids may not directly enhance the removal of UV-damaged DNA, they are known to promote cell turnover, which helps in replacing damaged cells with healthy ones. Retinoids can also activate genes involved in DNA repair mechanisms.

This compound DNA Repair Pathway cluster_0 UVB Exposure cluster_1 Keratinocyte cluster_2 This compound Intervention (Hypothesized) UVB UVB Radiation DNA_Damage DNA Damage (e.g., CPDs) UVB->DNA_Damage Causes Apoptosis_Senescence Apoptosis or Senescence DNA_Damage->Apoptosis_Senescence Can lead to Damaged_Cell_Replacement Replacement of Damaged Cells This compound Topical this compound Retinoid_Conversion Conversion to Active Retinoids This compound->Retinoid_Conversion Skin Enzymes Cell_Turnover Increased Cell Turnover Retinoid_Conversion->Cell_Turnover Promotes DNA_Repair_Genes DNA Repair Gene Expression (e.g., p53) Retinoid_Conversion->DNA_Repair_Genes Activates Cell_Turnover->Damaged_Cell_Replacement Enhanced_DNA_Repair Enhanced DNA Repair DNA_Repair_Genes->Enhanced_DNA_Repair

Hypothesized DNA repair action of this compound.

Application Notes for After-Sun Formulations

Recommended Use Level

Based on the typical use levels of retinol and its esters in cosmetic formulations, a starting concentration range for this compound is proposed. Efficacy and irritation potential will need to be determined through experimental studies.

ParameterRecommendation
Concentration 0.1% - 1.0% (w/w)
pH of final formulation 5.5 - 6.5
Solubility Oil-soluble
Formulation Guidelines

This compound, being a retinoid-like, oil-soluble molecule, requires careful formulation to ensure stability and efficacy.

  • Incorporate into the oil phase: this compound should be added to the oil phase of an emulsion.

  • Temperature sensitivity: Avoid high temperatures during formulation. Add this compound during the cool-down phase, below 40°C.

  • Protection from light and air: Formulations should be packaged in opaque, airless containers to protect this compound from degradation.

  • Use of antioxidants: The inclusion of antioxidants such as tocopherol (Vitamin E) in the formulation is recommended to enhance the stability of this compound.

  • Emulsion type: Oil-in-water (O/W) emulsions are suitable for creating light, non-greasy after-sun lotions and creams.

Stability Considerations

Retinoids are notoriously unstable and susceptible to degradation by light, heat, and oxygen.

  • Photostability: this compound is expected to be sensitive to UV light. Formulations should be for nighttime use or contain adequate photostabilizers if daytime use is intended.

  • Oxidative Stability: The polyene structure of this compound makes it prone to oxidation. The use of antioxidants and appropriate packaging is crucial.

  • Thermal Stability: Elevated temperatures can accelerate the degradation of this compound. Products should be stored in a cool, dark place.

Experimental Protocols for Efficacy Testing

To validate the hypothesized benefits of this compound in after-sun care, a series of in vitro and ex vivo experiments are proposed.

Experimental Workflow Overview

This compound Efficacy Testing Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Ex Vivo Validation Cell_Culture Human Keratinocytes & Fibroblasts Culture UVB_Irradiation UVB Irradiation Cell_Culture->UVB_Irradiation Kitol_Treatment Treatment with this compound Formulations UVB_Irradiation->Kitol_Treatment Anti_Inflammatory_Assay Anti-inflammatory Assays (ELISA for IL-6, TNF-α) Kitol_Treatment->Anti_Inflammatory_Assay Antioxidant_Assay Antioxidant Assays (ROS measurement, Lipid Peroxidation) Kitol_Treatment->Antioxidant_Assay DNA_Damage_Assay DNA Damage & Repair Assays (Comet Assay, CPD quantification) Kitol_Treatment->DNA_Damage_Assay Skin_Explants Human Skin Explant Culture UVB_Irradiation_ExVivo UVB Irradiation Skin_Explants->UVB_Irradiation_ExVivo Kitol_Application Topical Application of This compound Formulations UVB_Irradiation_ExVivo->Kitol_Application Histology Histological Analysis (Sunburn Cell Formation) Kitol_Application->Histology Immunohistochemistry Immunohistochemistry (Inflammatory markers, DNA damage markers) Kitol_Application->Immunohistochemistry

Workflow for testing the efficacy of this compound.
In Vitro Anti-Inflammatory Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in UVB-irradiated human keratinocytes.

Methodology:

  • Culture human epidermal keratinocytes (NHEK) to 80% confluency.

  • Irradiate the cells with a sub-erythemal dose of UVB.

  • Treat the irradiated cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in a suitable vehicle. Include a vehicle control and a positive control (e.g., a known anti-inflammatory agent).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vitro Antioxidant Assay (Intracellular ROS)

Objective: To assess the ability of this compound to reduce intracellular reactive oxygen species (ROS) in UVB-irradiated human keratinocytes.

Methodology:

  • Culture human epidermal keratinocytes (NHEK).

  • Pre-treat cells with varying concentrations of this compound for 24 hours.

  • Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA).

  • Expose the cells to UVB radiation.

  • Measure the fluorescence intensity immediately after irradiation using a fluorescence plate reader or flow cytometer. A decrease in fluorescence indicates a reduction in ROS.

In Vitro DNA Damage and Repair Assay (Comet Assay)

Objective: To evaluate the effect of this compound on DNA damage and repair in UVB-irradiated human keratinocytes.

Methodology:

  • Culture human epidermal keratinocytes (NHEK).

  • Irradiate cells with UVB.

  • Treat the cells with varying concentrations of this compound and incubate for different time points (e.g., 6, 12, 24 hours) to allow for DNA repair.

  • Harvest the cells and perform the single-cell gel electrophoresis (Comet) assay.

  • Analyze the comet tail length and intensity, which are proportional to the amount of DNA damage. A reduction in comet tail length over time in this compound-treated cells compared to controls would suggest enhanced DNA repair.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the potential quantitative data that could be generated from the proposed experimental protocols.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in UVB-Irradiated Keratinocytes

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Untreated ControlBaselineBaseline
UVB + VehicleIncreasedIncreased
UVB + this compound (0.1 µM)ReducedReduced
UVB + this compound (1 µM)Further ReducedFurther Reduced
UVB + this compound (10 µM)Significantly ReducedSignificantly Reduced
UVB + Positive ControlSignificantly ReducedSignificantly Reduced

Table 2: Effect of this compound on Intracellular ROS Levels in UVB-Irradiated Keratinocytes

TreatmentRelative Fluorescence Units (RFU)
Untreated ControlBaseline
UVB + VehicleHigh
UVB + this compound (0.1 µM)Moderately Reduced
UVB + this compound (1 µM)Reduced
UVB + this compound (10 µM)Significantly Reduced
UVB + Positive Control (e.g., N-acetylcysteine)Significantly Reduced

Table 3: Effect of this compound on DNA Repair in UVB-Irradiated Keratinocytes (Comet Assay)

TreatmentComet Tail Moment (Arbitrary Units) at 24h Post-UVB
Untreated ControlMinimal
UVB + VehicleHigh
UVB + this compound (1 µM)Reduced
UVB + Positive Control (e.g., DNA repair enzymes)Significantly Reduced

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound as a vitamin A dimer strongly suggests its potential as a beneficial ingredient in after-sun skin care formulations. Its hypothesized anti-inflammatory, antioxidant, and DNA repair-promoting properties, extrapolated from the known effects of retinoids, warrant further investigation. The provided application notes and experimental protocols offer a framework for researchers and formulators to explore the efficacy and safety of this compound in mitigating the detrimental effects of sun exposure on the skin. Successful validation of these hypotheses could position this compound as a novel and valuable component in the next generation of after-sun care products.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Kitol Separation from Retinol by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of retinol and its degradation product, kitol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the HPLC analysis of retinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in retinol analysis?

A1: this compound is a dimer of retinol, meaning it is a larger molecule formed from two retinol molecules.[1] It is considered a degradation product of vitamin A. Its presence in a sample can indicate instability or degradation of retinol due to factors like heat, light, or oxidation. In HPLC analysis, incomplete separation of this compound from retinol can lead to inaccurate quantification of retinol, impacting the assessment of product stability and efficacy.

Q2: I am observing a late-eluting peak in my retinol chromatogram. Could this be this compound?

A2: It is possible. Due to its larger, dimeric structure, this compound is more hydrophobic than retinol and will therefore be more strongly retained on a reversed-phase HPLC column, resulting in a longer retention time. To confirm the identity of the peak, you may need to use a reference standard for this compound if available, or employ mass spectrometry (MS) detection coupled with HPLC.

Q3: How can I prevent the formation of this compound in my samples and standards?

A3: Preventing the degradation of retinol is key to minimizing this compound formation. Here are several preventative measures:

  • Light Protection: Retinoids are sensitive to light.[2] All sample and standard preparation steps should be performed under yellow or dim light, and samples should be stored in amber vials to protect them from light exposure.

  • Temperature Control: Retinol is also thermolabile. Samples should be kept cool and, if not analyzed immediately, stored at low temperatures (e.g., -20°C or -80°C).[3]

  • Use of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to sample and standard solutions can help prevent oxidative degradation of retinol.

  • Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could promote degradation. Peroxides in solvents like ethyl acetate have been shown to cause significant destruction of retinoids.[4]

  • Minimize Exposure to Air: Degas solvents and minimize the exposure of samples to air to reduce oxidation. Purging sample vials with an inert gas like nitrogen or argon can be beneficial.

Q4: My retinol and a suspected this compound peak are not well-resolved. What can I do to improve the separation?

A4: Poor resolution between retinol and this compound can be addressed by modifying your HPLC method. Consider the following adjustments:

  • Mobile Phase Composition: Altering the solvent strength of the mobile phase can significantly impact retention and resolution. In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) will increase the retention time of both compounds, potentially providing better separation.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of compounds with different hydrophobicities. A shallow gradient with a slow increase in the organic solvent concentration can effectively resolve closely eluting peaks.

  • Column Chemistry: The choice of stationary phase is critical. A C18 column is commonly used for retinoid analysis. However, if resolution is poor, consider a column with a different selectivity, such as a C30 column, which is often recommended for separating structurally similar isomers and related substances.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Column Temperature: Optimizing the column temperature can influence selectivity. It is a parameter worth investigating, though its effect can be complex.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with this compound and retinol separation.

Issue 1: Poor Peak Resolution
Symptom Possible Cause Suggested Solution
Overlapping peaks or peak shoulders for retinol and this compound.Inadequate separation power of the HPLC method.1. Optimize Mobile Phase: Decrease the initial percentage of organic solvent in the mobile phase to increase retention and improve separation. 2. Implement a Gradient: If using an isocratic method, develop a shallow gradient to better resolve the two compounds. 3. Change Column: Switch to a column with a different selectivity, such as a C30 column, or a column with a smaller particle size for higher efficiency. 4. Reduce Flow Rate: Lowering the flow rate can enhance resolution but will increase run time.
Broad retinol peak.Co-elution with this compound or other degradation products.Follow the steps for optimizing the mobile phase and consider a new column. Also, ensure proper sample preparation to minimize degradation.
Issue 2: Appearance of Unexpected Peaks
Symptom Possible Cause Suggested Solution
A new, late-eluting peak appears in the chromatogram over time.Degradation of retinol to this compound in the sample or standard solution.1. Review Sample Handling: Ensure samples and standards are protected from light and heat.[2] 2. Use Fresh Solutions: Prepare fresh standard solutions daily and analyze samples as soon as possible after preparation. 3. Add Antioxidants: Incorporate BHT or another suitable antioxidant into your solvents and sample diluents.
Multiple small, unidentified peaks.General sample degradation or contaminated solvents.1. Check Solvent Purity: Use fresh, HPLC-grade solvents. 2. Filter Samples: Ensure all samples are filtered through a 0.22 or 0.45 µm filter before injection. 3. Implement Proper Storage: Store samples and standards at appropriate low temperatures.

Experimental Protocols

Below are examples of HPLC conditions that have been used for the analysis of retinol and its related compounds. These can serve as a starting point for method development and troubleshooting.

Table 1: Example HPLC Methods for Retinoid Analysis

Parameter Method 1 Method 2 Method 3
Column C18, 5 µm, 4.6 x 250 mmC18, 1.7 µm, 2.1 x 100 mmC8, 5 µm, 4.6 x 150 mm
Mobile Phase Methanol / Water (95:5, v/v)Methanol / Acetonitrile (80:20, v/v)Gradient of Methanol and Water
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Detection UV at 325 nmUV at 325 nmUV at 325 nm
Reference

Visualizations

Retinol to this compound Dimerization

The following diagram illustrates the formation of this compound from two molecules of retinol. This dimerization process involves the formation of a new carbon-carbon bond, resulting in a significantly larger molecule.

Caption: Formation of this compound from two retinol molecules.

HPLC Troubleshooting Workflow for this compound-Retinol Separation

This decision tree provides a logical workflow for troubleshooting common issues encountered when separating this compound from retinol.

Troubleshooting_Workflow Start Start: Poor this compound-Retinol Separation Q1 Are peaks completely co-eluting? Start->Q1 A1_Yes Modify Mobile Phase: - Decrease organic solvent % - Try a different organic solvent (e.g., ACN vs. MeOH) Q1->A1_Yes Yes Q2 Is there partial overlap or a shoulder? Q1->Q2 No A1_Yes->Q2 A2_Yes Implement/Optimize Gradient: - Start with a lower % organic - Use a shallower gradient slope Q2->A2_Yes Yes Q3 Are peaks broad? Q2->Q3 No A2_Yes->Q3 A3_Yes Check for Sample Degradation: - Prepare fresh samples/standards - Use antioxidants (e.g., BHT) - Protect from light and heat Q3->A3_Yes Yes A3_No Consider Column Change: - Use a C30 column for better selectivity - Use a column with smaller particles for higher efficiency Q3->A3_No No A3_Yes->A3_No End Resolution Achieved A3_No->End

Caption: Troubleshooting decision tree for HPLC separation.

References

Technical Support Center: Optimizing Kitol Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Kitol from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

This compound is a naturally occurring dimer of vitamin A. It is predominantly found in the liver oils of whales and other marine animals.[1][2]

Q2: What are the general steps involved in the extraction of this compound?

The extraction of this compound from natural sources, such as whale liver oil, typically involves the following key stages:

  • Saponification: The raw oil is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to convert the fatty acid esters into soap and glycerol.[3][4] This process is crucial for liberating this compound and other unsaponifiable materials.

  • Solvent Extraction: An organic solvent is used to separate the unsaponifiable matter, which contains this compound, from the aqueous soap solution.

  • Purification: The crude this compound extract is then purified to remove other components, such as vitamin A and cholesterol. Molecular distillation is a common purification technique.[5]

  • Quantification: The yield and purity of the extracted this compound are determined using analytical methods like UV-Visible Spectroscopy.

Q3: How is this compound quantified after extraction?

This compound concentration can be determined using UV-Visible Spectroscopy. A calibration curve is typically created using standard solutions of known this compound concentrations. The absorbance of the extracted sample is then measured, and its concentration is calculated using the calibration curve. The sample for measurement is prepared by dissolving it in a suitable solvent and placing it in a clean cuvette.

Experimental Protocols

Protocol 1: Saponification and Solvent Extraction of this compound from Liver Oil

This protocol is a composite based on general methods for extracting unsaponifiable matter from fish liver oils.

Materials:

  • Fish or whale liver oil

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Organic solvent (e.g., ethyl acetate, petroleum ether, n-hexane)

  • Distilled water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of the liver oil in an organic solvent such as ethyl acetate, petroleum ether, or n-hexane. The ratio of oil to solvent can vary, for example, a 1:2 to 1:4 mass to volume ratio has been described.

  • Prepare a solution of NaOH or KOH in ethanol.

  • Add the alkaline solution to the oil solution.

  • Reflux the mixture with agitation for a specified period (e.g., 2-3 hours) to ensure complete saponification.

  • After cooling, transfer the mixture to a separatory funnel.

  • Add water to the separatory funnel to dissolve the soap.

  • The organic layer containing the unsaponifiable matter (including this compound) will separate from the aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer several times with water to remove any remaining soap.

  • Dry the organic layer using a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Purification of this compound using Molecular Distillation

This protocol is based on the principles of molecular distillation for separating this compound from Vitamin A.

Materials:

  • Crude this compound extract

  • Molecular still apparatus

Procedure:

  • Degas the crude this compound extract to remove any volatile impurities.

  • Introduce the degassed extract into the molecular still.

  • Set the operating pressure to a high vacuum (e.g., below 0.01 torr).

  • Heat the evaporator to a temperature sufficient to vaporize the more volatile components, such as Vitamin A, while leaving this compound in the residue. A temperature of around 200°C has been used to separate Vitamin A, with this compound remaining in the residue.

  • The distance between the evaporator and the condenser should be short to allow for efficient condensation of the distillate.

  • Collect the distillate (enriched in Vitamin A) and the residue (enriched in this compound) separately.

  • The process can be repeated at higher temperatures to further purify the this compound if necessary.

Data Presentation

Table 1: Effect of Temperature and Time on Oil Yield from Fish Liver (Proxy for this compound Extraction)

Temperature (°C)Time (minutes)Oil Yield (%)
60516.5
901522.8

Note: This data is for the extraction of total oil from mackerel and serves as an illustrative example of how temperature and time can influence extraction efficiency. Specific optimization for this compound yield may be required.

Table 2: Potential Solvents for this compound Extraction

SolventTypeNotes
Ethyl AcetateOrganicMentioned as a suitable solvent for the initial extraction of fish liver oil.
Petroleum EtherOrganicListed as a solvent for the extraction of unsaponifiable matter from cod liver oil.
n-HexaneOrganicA common nonpolar solvent used for oil extraction.
Diethyl EtherOrganicHas been used in the extraction of unsaponifiable components.
Tetrahydrofuran (THF)OrganicShown to provide high yields in the extraction of organic matter from oil shales, suggesting potential applicability.
TolueneOrganicNoted as a good solvent for oil extraction due to minimal residual solvent in the final product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Yield Incomplete saponification.- Ensure sufficient alkali is used. - Increase the reaction time or temperature of the saponification step.
Inefficient solvent extraction.- Choose a solvent with appropriate polarity for this compound. - Perform multiple extractions to maximize recovery.
Degradation of this compound.- Avoid excessively high temperatures during processing. - Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Low Purity of this compound Extract Co-extraction of other unsaponifiable components (e.g., cholesterol, Vitamin A).- Optimize the purification step. For molecular distillation, carefully control the temperature and vacuum to achieve better separation.
Presence of residual soap in the extract.- Ensure thorough washing of the organic extract with water after saponification.
Inconsistent Results Variability in the natural source material.- Source raw materials from a consistent and reliable supplier. - Characterize the raw material for its initial this compound content before extraction.
Inconsistent experimental conditions.- Carefully control all experimental parameters, including temperature, time, and solvent-to-sample ratios.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for this compound Extraction cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Start: Whale/Fish Liver Oil B Saponification (NaOH/KOH) A->B Alkaline Hydrolysis C Solvent Extraction (e.g., Ethyl Acetate) B->C Addition of Organic Solvent D Separation of Organic and Aqueous Layers C->D Phase Separation E Crude this compound Extract D->E Organic Layer F Molecular Distillation E->F Purification Step G Separation of Vitamin A (Distillate) F->G Lower Boiling Point Fraction H Purified this compound (Residue) F->H Higher Boiling Point Fraction I UV-Vis Spectroscopy H->I Analysis of Purity and Yield J Quantification of this compound Yield I->J Data Interpretation

Caption: Figure 1. General Experimental Workflow for this compound Extraction

Troubleshooting_Guide Figure 2. Troubleshooting Low this compound Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Cause1 Incomplete Saponification Start->Cause1 Cause2 Inefficient Extraction Start->Cause2 Cause3 This compound Degradation Start->Cause3 Solution1a Increase Alkali Concentration Cause1->Solution1a Solution1b Increase Reaction Time/Temp Cause1->Solution1b Solution2a Optimize Solvent Choice Cause2->Solution2a Solution2b Perform Multiple Extractions Cause2->Solution2b Solution3a Control Temperature Cause3->Solution3a Solution3b Use Inert Atmosphere Cause3->Solution3b

Caption: Figure 2. Troubleshooting Low this compound Yield

References

Technical Support Center: Enhancing the Stability of Kitol in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when formulating cosmetic emulsions with Kitol, a derivative of retinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound instability in cosmetic emulsions?

A1: this compound, like other retinoids, is inherently unstable and susceptible to degradation from various factors. The primary drivers of instability in cosmetic emulsions include:

  • Oxidation: Exposure to air leads to oxidative degradation, reducing the efficacy of this compound and potentially forming irritating byproducts.[1][2][3][4]

  • Light Exposure: UV radiation can rapidly degrade this compound, leading to a loss of potency and changes in the formulation's color and odor.[1]

  • Elevated Temperatures: Heat accelerates the degradation process of this compound.

  • pH Imbalance: The stability of the emulsion and this compound can be compromised by a pH that is too high or too low, which can affect the functionality of emulsifiers and other stabilizing agents.

  • Incompatible Ingredients: Certain ingredients within the formulation can react with this compound or promote its degradation.

Q2: What are the visible signs of this compound degradation or emulsion instability?

A2: Visual and olfactory cues can indicate instability in your this compound emulsion. These include:

  • Color Change: A shift in color, often to a yellow or brownish hue, can signify this compound degradation.

  • Odor Change: The development of an off-odor can be a sign of oxidation.

  • Phase Separation: The emulsion breaking into separate oil and water layers is a clear indicator of instability. This can manifest as creaming (oil droplets rising) or sedimentation (water droplets settling).

  • Changes in Viscosity: A noticeable decrease or increase in the thickness of the emulsion can suggest a breakdown of the emulsion structure.

  • Grainy Texture: The appearance of a grainy or waxy texture may indicate issues with the emulsification process or crystallization of ingredients.

Q3: How can antioxidants improve the stability of this compound in an emulsion?

A3: Antioxidants are crucial for protecting this compound from oxidative degradation. They function by neutralizing free radicals that would otherwise attack and degrade the this compound molecule. Commonly used antioxidants in cosmetic formulations include:

  • Tocopherol (Vitamin E)

  • Ascorbyl Palmitate

  • Butylated Hydroxytoluene (BHT)

  • Ferulic Acid

  • Green Tea Extract

By incorporating a combination of antioxidants, you can create a robust defense system against oxidation, thereby extending the shelf life and maintaining the efficacy of your this compound formulation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation of cosmetic emulsions containing this compound.

Problem Potential Cause Troubleshooting Steps
Rapid color change (yellowing) and off-odor development. Oxidation of this compound due to exposure to air and light.1. Incorporate an antioxidant system: Add a combination of oil-soluble and water-soluble antioxidants (e.g., Tocopherol, Ascorbyl Palmitate, Ferulic Acid) to the formulation. 2. Use protective packaging: Store the emulsion in airless, opaque containers to minimize exposure to oxygen and UV light. 3. Add a chelating agent: This can help to bind metal ions that may catalyze oxidation.
Emulsion separation (creaming or coalescence). - Insufficient or incorrect emulsifier.- Incorrect oil-to-water ratio.- High storage temperatures.- pH imbalance.1. Optimize the emulsifier system: Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is appropriate for your oil and water phases. Consider using a combination of emulsifiers for enhanced stability. 2. Adjust phase ratios: Experiment with different oil and water phase concentrations. 3. Incorporate a thickener: Add a polymer or gum to the continuous phase to increase viscosity and hinder droplet movement. 4. Verify and adjust pH: Ensure the final pH of the emulsion is within a stable range for your chosen emulsifiers and for this compound (typically between 5.0 and 6.0).
Decreased viscosity over time. - Polymer degradation due to high shear mixing.- Microbial contamination.1. Review the mixing process: If using shear-sensitive polymers, reduce the mixing speed and duration. 2. Ensure adequate preservation: Verify that your preservative system is effective against microbial growth.
Grainy or crystalline texture. - Improper heating and cooling of phases during emulsification.- Crystallization of high-melting point ingredients.1. Control temperature during manufacturing: Ensure both the oil and water phases are heated to the same temperature before emulsification and that the cooling process is controlled. 2. Optimize the oil phase: Reduce the concentration of high-melting point waxes or butters, or select ones with lower melting points.

Experimental Protocols

Protocol 1: Preparation of a Stabilized O/W Emulsion with this compound

This protocol outlines the preparation of a basic oil-in-water emulsion incorporating this compound with stabilizing elements.

Materials:

  • Oil Phase:

    • This compound (pre-dissolved in a suitable carrier oil)

    • Emollients (e.g., Caprylic/Capric Triglyceride)

    • Emulsifier (low HLB, e.g., Sorbitan Oleate)

    • Antioxidant (oil-soluble, e.g., Tocopherol)

  • Water Phase:

    • Deionized Water

    • Humectant (e.g., Glycerin)

    • Emulsifier (high HLB, e.g., Polysorbate 80)

    • Thickener (e.g., Xanthan Gum)

    • Preservative

    • Chelating Agent (e.g., EDTA)

  • Equipment:

    • Beakers

    • Homogenizer

    • Water bath

    • pH meter

    • Mixing vessel

Procedure:

  • Prepare the Water Phase: In a beaker, combine deionized water, glycerin, Polysorbate 80, and EDTA. Begin heating to 70-75°C while stirring. Once the temperature is reached, slowly sprinkle in the xanthan gum and mix until fully hydrated. Add the preservative.

  • Prepare the Oil Phase: In a separate beaker, combine the carrier oil with this compound, other emollients, Sorbitan Oleate, and Tocopherol. Heat to 70-75°C while stirring until all components are dissolved.

  • Emulsification: Once both phases are at the same temperature, slowly add the oil phase to the water phase while homogenizing at a moderate speed.

  • Cooling: Continue mixing and begin to cool the emulsion in a water bath.

  • Final Additions: Once the emulsion has cooled to below 40°C, adjust the pH to the target range (e.g., 5.5-6.0) using a suitable buffer.

  • Homogenization: Subject the final emulsion to a short period of high-shear homogenization to reduce droplet size.

  • Packaging: Transfer the final emulsion to an opaque, airless container.

Protocol 2: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of the this compound emulsion by subjecting it to stressful conditions.

Equipment:

  • Temperature-controlled ovens

  • Refrigerator/Freezer

  • Centrifuge

  • Viscometer

  • pH meter

  • Microscope

Procedure:

  • Sample Preparation: Prepare multiple samples of the same batch of the this compound emulsion in their final intended packaging.

  • Thermal Stress Testing:

    • Place samples in ovens at elevated temperatures (e.g., 40°C and 50°C).

    • Place samples in a refrigerator (4°C) and subject some to freeze-thaw cycles (e.g., -15°C to 25°C for 24 hours at each temperature, repeated for 3 cycles).

  • Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) to assess its resistance to phase separation.

  • Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from the stress conditions and allow them to return to room temperature. Evaluate the following parameters:

    • Organoleptic Properties: Color, odor, and appearance.

    • Physical Properties: pH, viscosity, and microscopic examination of droplet size and distribution.

    • Chemical Stability: Assay of this compound content using a suitable analytical method (e.g., HPLC) to determine the percentage of degradation.

Data Presentation

Table 1: Example of Stability Data for this compound Emulsions with Different Antioxidant Systems

FormulationAntioxidant SystemInitial this compound Assay (%)This compound Assay after 12 Weeks at 40°C (%)% this compound DegradationVisual Stability
Control None1005545Severe color change, phase separation
A 0.5% Tocopherol1007525Moderate color change
B 0.5% Tocopherol + 0.2% Ascorbyl Palmitate1008812Slight color change
C 0.5% Tocopherol + 0.2% Ascorbyl Palmitate + 0.1% Ferulic Acid100955No significant change

Visualizations

Emulsion_Stability_Pathway cluster_stable Stable Emulsion cluster_instability Instability Pathways Stable Uniform Dispersion of This compound-Containing Oil Droplets Protective_Layer Intact Emulsifier Film Stable->Protective_Layer Stabilized by Creaming Creaming Stable->Creaming Density Difference Flocculation Flocculation Stable->Flocculation Weakening of Repulsive Forces Coalescence Coalescence Flocculation->Coalescence Film Rupture Separation Phase Separation Coalescence->Separation Troubleshooting_Workflow Start Emulsion Instability Observed (e.g., Separation, Color Change) Check_Emulsifier Review Emulsifier System (Type, Concentration, HLB) Start->Check_Emulsifier Check_Antioxidants Evaluate Antioxidant Package Start->Check_Antioxidants Check_Process Analyze Manufacturing Process (Temperature, Shear) Start->Check_Process Check_Packaging Assess Packaging (Airless, Opaque) Start->Check_Packaging Reformulate Reformulate Emulsion Check_Emulsifier->Reformulate Inadequate Check_Antioxidants->Reformulate Insufficient Check_Process->Reformulate Sub-optimal Check_Packaging->Reformulate Inappropriate Stable Stable Emulsion Achieved Reformulate->Stable

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Kitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Kitol.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the analysis of this compound in biological matrices.

Sample Preparation

Question: I am observing significant ion suppression in my plasma samples. What are the most effective sample preparation techniques to mitigate matrix effects for this compound?

Answer: Ion suppression is a common challenge in the LC-MS/MS analysis of lipophilic compounds like this compound, primarily due to co-eluting matrix components such as phospholipids and proteins from biological samples.[1][2][3] The primary objective of sample preparation is to selectively remove these interferences. Recommended techniques include:

  • Liquid-Liquid Extraction (LLE): LLE is a robust and widely used technique for separating analytes from complex matrices.[4] Given that this compound is a fat-soluble molecule, a non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE) can be used to efficiently extract it from the aqueous plasma matrix, leaving behind the more polar, interfering substances.

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by utilizing a solid sorbent to either retain the analyte of interest or the matrix interferences.[1] For this compound analysis, a reversed-phase SPE cartridge (e.g., C18) is generally effective. The methodology involves loading the plasma sample onto a conditioned cartridge, washing away polar interferences with a weak solvent, and subsequently eluting the purified this compound with a stronger organic solvent.

  • Protein Precipitation (PPT): While being a simpler and faster technique, PPT is often less effective in removing phospholipids compared to LLE or SPE. Acetonitrile is a commonly used solvent for protein precipitation. If this method is chosen, it is crucial to optimize the precipitation conditions and consider incorporating a subsequent clean-up step to minimize residual matrix components.

Question: My recovery for this compound is low and inconsistent. What are the potential causes and how can I improve it?

Answer: Low and inconsistent recovery of this compound can stem from several factors during the sample preparation process:

  • Incomplete Extraction: Ensure that the extraction solvent and conditions, such as vortexing duration and solvent-to-sample ratio, are fully optimized for this compound. For LLE, performing the extraction step multiple times can significantly improve recovery. In the case of SPE, verify that the elution solvent is of sufficient strength to completely elute this compound from the sorbent bed.

  • Analyte Stability: this compound, similar to other derivatives of vitamin A, may be susceptible to degradation from exposure to light, heat, and oxidation. It is imperative to shield samples from light and maintain them at cool temperatures throughout the extraction process and storage. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent is a recommended practice to enhance stability.

  • Internal Standard (IS) Utilization: The use of a suitable internal standard is fundamental for compensating for variability in recovery and matrix effects. The ideal internal standard for this compound analysis would be a stable isotope-labeled version (e.g., this compound-d4). In its absence, a structurally analogous compound that is not endogenously present in the sample can be utilized. The internal standard should be added to the sample at the very beginning of the sample preparation workflow.

Chromatography

Question: I am observing poor chromatographic peak shape (e.g., tailing, broadening) for this compound. Which chromatographic parameters should I investigate?

Answer: Suboptimal peak shape can negatively impact the sensitivity and reproducibility of your assay. The following parameters should be considered for optimization:

  • Column Selection: Reversed-phase columns, such as C18 or C30, are generally well-suited for the analysis of fat-soluble vitamins and their derivatives.

  • Mobile Phase Composition: The mobile phase should be optimized to achieve sharp and symmetrical peaks with adequate retention. For the reversed-phase chromatography of lipophilic compounds, a mobile phase typically consists of methanol or acetonitrile blended with a small proportion of an aqueous solution. The addition of modifiers like ammonium formate or formic acid can often improve peak shape and enhance ionization efficiency.

  • Gradient Elution: Employing a gradient elution, where the concentration of the organic solvent is progressively increased during the analytical run, can help in sharpening the peak and reducing the retention time of strongly retained matrix components, thereby minimizing their potential interference.

  • Injection Solvent: To prevent peak distortion, the solvent used to dissolve the final extract for injection should be as weak as, or weaker than, the initial mobile phase conditions.

Question: How can I effectively separate this compound from co-eluting matrix components?

Answer: Achieving good chromatographic separation is a critical strategy for mitigating matrix effects. Consider the following approaches:

  • Gradient Optimization: Fine-tuning the gradient slope can significantly improve the resolution between this compound and any interfering peaks. A shallower gradient around the elution time of this compound can enhance their separation.

  • Alternative Stationary Phase: If a standard C18 column does not provide the desired separation, exploring columns with different selectivities, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, is recommended.

  • Use of a Divert Valve: A divert valve can be programmed to direct the column effluent to waste during the initial and final stages of the chromatographic run. This prevents highly polar or non-polar interferences that elute at these times from entering and contaminating the mass spectrometer's ion source.

Mass Spectrometry

Question: My signal intensity for this compound is low, even with a seemingly clean sample. How can I enhance the MS response?

Answer: Low signal intensity may be attributed to suboptimal ionization. The following should be investigated:

  • Ionization Technique: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources. For fat-soluble vitamins, APCI in the positive ion mode is often more efficient and less prone to matrix effects than ESI.

  • Ion Source Parameter Optimization: The optimization of MS source parameters is crucial for maximizing the signal. These include gas flows (nebulizer, auxiliary, and collision gas), temperatures (ion source, desolvation), and key voltages (capillary, cone).

  • MRM Transition Selection: Ensure that the precursor and product ions selected for Multiple Reaction Monitoring (MRM) are the most abundant and specific for this compound. A thorough compound optimization should be performed to determine the optimal collision energy for each transition to maximize sensitivity.

Question: How can I quantitatively evaluate the degree of matrix effects in my assay?

Answer: The post-extraction addition experiment is the standard method for assessing matrix effects. This involves a comparison of the peak area of an analyte that has been spiked into an extracted blank matrix sample with the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix effect can then be calculated using the following formula:

  • Matrix Effect (%) = (Peak Area in Extracted Blank / Peak Area in Neat Solution) x 100

A result of 100% indicates the absence of a matrix effect, a value below 100% signifies ion suppression, and a value above 100% suggests ion enhancement. It is best practice to perform this evaluation using multiple sources of the biological matrix to assess the inter-subject variability of the matrix effect.

Quantitative Data Summary

While specific quantitative data for the LC-MS/MS analysis of this compound is not extensively available, the following table provides typical performance characteristics for the structurally related compound, Vitamin A (Retinol). This can serve as a valuable starting point for the development and validation of a method for this compound.

ParameterVitamin A (Retinol) in Serum/PlasmaReference
Sample Volume 50 - 200 µL
Extraction Technique Protein Precipitation followed by SPE, LLE
LC Column C18, PFP
Mobile Phase Methanol/Acetonitrile with water and formic acid/ammonium formate
Ionization Mode ESI+ or APCI+
Linear Range ~28 - 4800 ng/mL
Limit of Quantification (LOQ) ~50 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or quality control sample.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol) to each tube and briefly vortex.

  • Protein Denaturation (Optional but Recommended): To improve extraction efficiency, add 100 µL of acetonitrile or ethanol and vortex for 30 seconds to precipitate proteins.

  • Extraction: Add 1 mL of hexane (containing 0.1% BHT).

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to achieve phase separation.

  • Supernatant Transfer: Carefully transfer the upper organic layer into a clean tube.

  • Evaporation: Evaporate the solvent to complete dryness using a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase and vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effect
  • Prepare Blank Matrix Extract: Utilize the LLE protocol described above to extract a blank plasma sample. Following the evaporation step, reconstitute the residue in 90 µL of the initial mobile phase.

  • Prepare Neat Standard: Prepare a standard solution of this compound in the initial mobile phase at the desired concentration.

  • Post-Spike Sample Preparation: Add 10 µL of the this compound standard solution to the 90 µL of the reconstituted blank matrix extract.

  • Neat Solution Sample Preparation: Add 10 µL of the this compound standard solution to 90 µL of the initial mobile phase.

  • Analysis: Inject both the post-spike sample and the neat solution sample into the LC-MS/MS system and compare the resulting peak areas for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification troubleshooting_logic start Problem Encountered ion_suppression Ion Suppression? start->ion_suppression low_recovery Low/Inconsistent Recovery? start->low_recovery poor_peak_shape Poor Peak Shape? start->poor_peak_shape sample_prep Optimize Sample Prep (LLE, SPE) ion_suppression->sample_prep Yes chromatography Improve Chromatography (Gradient, Column) ion_suppression->chromatography Yes ionization Change Ionization (APCI vs. ESI) ion_suppression->ionization Yes extraction_params Optimize Extraction (Solvent, Time) low_recovery->extraction_params Yes stability Check Analyte Stability (Light, Temp, Antioxidant) low_recovery->stability Yes internal_standard Use Stable Isotope IS low_recovery->internal_standard Yes column_mobile_phase Optimize Column & Mobile Phase poor_peak_shape->column_mobile_phase Yes injection_solvent Check Injection Solvent poor_peak_shape->injection_solvent Yes

References

Technical Support Center: Kitol Degradation Pathways and Byproduct Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Kitol and the identification of its byproducts. This compound, a provitamin A and a natural dimer of retinol, is susceptible to degradation under various experimental conditions. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a crystalline alcohol with the chemical formula C40H60O2. It is classified as a provitamin A, meaning it can be converted to Vitamin A in the body. Structurally, it is a natural dimer of retinol (Vitamin A). This compound is known to be labile, or unstable, in the presence of light and air.

Q2: What are the primary factors that lead to the degradation of this compound in experimental settings?

The primary factors contributing to this compound's degradation are exposure to light, heat, oxygen (air), and suboptimal pH conditions. Its structural similarity to Vitamin A and its derivatives, such as retinyl acetate and retinyl palmitate, means it shares similar instabilities.

Q3: How can I detect if my this compound solution has degraded?

Degradation of a this compound solution can be identified by a change in its physical appearance, such as a color change or the formation of a precipitate. For definitive confirmation and quantification of degradation, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These methods can separate this compound from its degradation byproducts.

Q4: What are the likely byproducts of this compound degradation?

Given that this compound is a dimer of retinol, its degradation pathways and byproducts are expected to be similar to those of Vitamin A and its esters. Common degradation products of retinoids include isomers (e.g., 9-cis-retinol), anhydro-vitamin A, and various oxidation products. For retinyl acetate, identified byproducts in aqueous ethanol solutions include anhydro-vitamin A, 4-ethoxy anhydro-vitamin A, and vitamin A ethyl ether. Vitamin A palmitate degradation can yield anhydroretinol and palmitic acid.

Q5: What are the optimal storage conditions for this compound solutions to minimize degradation?

To minimize degradation, this compound solutions should be stored in amber vials to protect them from light, at low temperatures (refrigerated or frozen), and under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. The pH of the solution should be maintained close to neutral.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound stock or working solutions.Prepare fresh solutions for each experiment. Store stock solutions in single-use aliquots at -20°C or lower. Protect all solutions from light and air.
Appearance of unexpected peaks in HPLC/LC-MS chromatograms. Formation of this compound degradation byproducts.Compare chromatograms of fresh and aged solutions to identify degradation peaks. Use the analytical protocols provided below to identify the byproducts.
Loss of this compound concentration over time in a buffered solution. pH-mediated degradation or oxidation.Ensure the buffer pH is neutral. Degas buffers before use to remove dissolved oxygen. Consider adding an antioxidant like BHT or tocopherol to the solution.
Precipitate formation in the this compound solution. Poor solubility or degradation leading to insoluble byproducts.Verify the solvent is appropriate for the desired concentration. Filter the solution if necessary, and re-analyze the supernatant to determine the remaining this compound concentration.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Degradation Products

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • (Optional) Antioxidant such as Butylated Hydroxytoluene (BHT)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and methanol (e.g., 85:15 v/v). The exact ratio may need to be optimized for your specific column and instrument. Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or hexane) containing a small amount of BHT to prevent oxidation. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 325 nm

  • Analysis: Inject the standards and samples. Identify and quantify the this compound peak based on the retention time and peak area of the standards. Degradation products will typically appear as additional peaks in the chromatogram.

Protocol 2: LC-MS Identification of this compound Degradation Byproducts

This protocol describes a method for the identification of this compound degradation byproducts using LC-MS.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source and a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Degraded this compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (50:50 v/v)

  • Sample Preparation: Dilute the degraded this compound sample with Mobile Phase B.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      • 0-2 min: 70% B

      • 2-15 min: Increase to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 70% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI or APCI

    • Scan Range: m/z 100-1000

    • Data Acquisition: Full scan and data-dependent MS/MS

  • Data Analysis: Identify potential degradation byproducts by comparing the mass spectra of the peaks in the degraded sample to the mass of this compound (C40H60O2, MW: 572.9 g/mol ). Use MS/MS fragmentation patterns to elucidate the structures of the byproducts.

Quantitative Data Summary

The following tables summarize the degradation kinetics of retinyl acetate, a structural analog of a this compound monomer, under different conditions. This data can be used as a reference for predicting the stability of this compound.

Table 1: Degradation Rate Constants (k) of Retinyl Acetate at 25°C

ConditionRate Constant (k) [s⁻¹]
In absolute ethanol, exposed to light1.2 x 10⁻⁵
In absolute ethanol, in the dark2.5 x 10⁻⁷
In ethanol:water (95:5), exposed to light1.5 x 10⁻⁵

Table 2: Half-life (t₁/₂) of Retinyl Acetate at 25°C

ConditionHalf-life (t₁/₂) [hours]
In absolute ethanol, exposed to light16
In absolute ethanol, in the dark770
In ethanol:water (95:5), exposed to light13

Visualizations

Kitol_Degradation_Pathway This compound This compound (C40H60O2) Monomerization Monomerization This compound->Monomerization cleavage Degradation_Factors Light Heat Oxygen pH Degradation_Factors->this compound Retinol Retinol (Vitamin A) Monomerization->Retinol Oxidation Oxidation Retinol->Oxidation Isomerization Isomerization Retinol->Isomerization Elimination Elimination Reaction Retinol->Elimination Oxidized_Products Oxidized Byproducts (e.g., Retinal, Retinoic Acid) Oxidation->Oxidized_Products Isomers Isomers (e.g., 9-cis-Retinol) Isomerization->Isomers Anhydro_Products Anhydro-Byproducts Elimination->Anhydro_Products

Caption: Proposed degradation pathway of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilution with Mobile Phase Sample->Dilution Standard This compound Standard Standard->Dilution Injection Inject into HPLC System Dilution->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV-Vis Detection (325 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Identify & Quantify Peaks Chromatogram->Quantification Results Report this compound & Byproduct Concentrations Quantification->Results

Caption: Experimental workflow for HPLC analysis of this compound.

Technical Support Center: Prevention of Kitol Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Kitol during storage. Given that this compound is a dimer of vitamin A, much of the stability data and procedural recommendations are based on studies of retinoids, a class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a crystalline alcohol with the molecular formula C₄₀H₆₀O₂ and a CAS number of 4626-00-0.[1][2] It is a provitamin A, meaning it can be converted to vitamin A, notably through processes like heating.[3][4] The stability of this compound is a significant concern because it is known to be labile (unstable) in the presence of light, air (oxygen), and heat.[1] Degradation can lead to a loss of potency and the formation of impurities, which can impact experimental results and the safety and efficacy of any potential therapeutic applications.

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors leading to the degradation of this compound, similar to other retinoids, are:

  • Light Exposure (Photodegradation): Exposure to light, especially UV light, can cause significant degradation.

  • Heat (Thermal Degradation): Elevated temperatures accelerate the rate of chemical degradation. Heat can induce the conversion of this compound to vitamin A.

  • Oxygen (Oxidation): As a compound related to vitamin A, this compound is susceptible to oxidation when exposed to air.

  • pH: Extreme pH conditions can catalyze degradation reactions such as hydrolysis.

Q3: How can I visually detect if my this compound sample has degraded?

A3: While visual inspection is not a definitive method for assessing degradation, changes in the physical appearance of the sample, such as a change in color (e.g., yellowing), or any alteration in its crystalline structure, may indicate degradation. For a precise assessment of purity and degradation, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary.

Q4: Are there any chemical stabilizers I can use to prevent this compound degradation?

A4: Yes, the use of antioxidants can help prevent oxidative degradation. For related compounds like retinol, butylated hydroxytoluene (BHT) has been used as an antioxidant to improve stability during storage. The selection of a suitable stabilizer would depend on the specific application and solvent system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound potency in stored samples. Exposure to light, elevated temperatures, or oxygen.Store this compound in amber, airtight vials under an inert atmosphere (e.g., argon or nitrogen) at recommended low temperatures.
Unexpected peaks in analytical chromatograms. Formation of degradation products.Review storage conditions. Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.
Inconsistent experimental results with different batches of this compound. Varied levels of degradation between batches due to inconsistent storage history.Implement standardized storage protocols for all this compound samples. Perform a quality control check (e.g., HPLC) on each batch before use.
Sample discoloration. Photodegradation or oxidation.Immediately protect the sample from light and air. Re-evaluate packaging and storage environment.

Data on Retinoid Stability (as a proxy for this compound)

The following tables summarize quantitative data on the stability of retinoids under various conditions. This data can serve as a valuable reference for handling this compound.

Table 1: Effect of Temperature on Retinoid Stability

CompoundStorage Temperature (°C)TimePercent DegradationReference
Retinol256 months0% - 80%
Retinol406 months40% - 100%
Vitamin A47 days12.7% (in amber tubes)
Vitamin A25 (Room Temp)24 hours9.1% (in amber tubes)
Vitamin A-2022 daysAcceptable stability

Table 2: Effect of Light on Retinoid Stability

CompoundLight ConditionTimePercent DegradationReference
RetinolUV and daylight1 weekMore pronounced than temperature-induced degradation
Vitamin ALight exposure48 hours18.4% (extracted sample)
Vitamin ANormal laboratory light48 hours6.5% - 6.8% (in serum/blood)

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is designed to rapidly assess the stability of this compound under stressed conditions.

Objective: To evaluate the degradation of this compound at elevated temperature and humidity.

Materials:

  • This compound sample

  • Climate chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • Airtight, amber glass vials

  • Inert gas (argon or nitrogen)

  • HPLC system with a UV detector

  • Appropriate solvents for HPLC analysis

Methodology:

  • Accurately weigh a known amount of this compound into several amber glass vials.

  • Purge the headspace of each vial with an inert gas and seal tightly.

  • Place the vials in a climate chamber set to 40°C and 75% relative humidity.

  • At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one vial from the chamber.

  • Allow the vial to return to room temperature.

  • Dissolve the contents in a suitable solvent to a known concentration for HPLC analysis.

  • Analyze the sample by HPLC to determine the remaining concentration of this compound and to detect any degradation products.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Photostability Testing of this compound

Objective: To assess the degradation of this compound upon exposure to light.

Materials:

  • This compound sample

  • Photostability chamber with a light source conforming to ICH Q1B guidelines

  • Transparent and amber glass vials

  • HPLC system with a UV detector

  • Appropriate solvents for HPLC analysis

Methodology:

  • Prepare solutions of this compound of a known concentration in a suitable solvent.

  • Fill the solution into both transparent and amber (as a control) glass vials.

  • Place the vials in a photostability chamber.

  • Expose the samples to a specified light intensity for a defined period (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • At predetermined time points, withdraw samples from both the transparent and amber vials.

  • Analyze the samples by HPLC to quantify the concentration of this compound.

  • Compare the degradation in the transparent vials to the amber vials to determine the extent of photodegradation.

Visualizations

Kitol_Degradation_Pathway cluster_stress_factors Stress Factors This compound This compound (C₄₀H₆₀O₂) Degradation_Products Degradation Products This compound->Degradation_Products Leads to VitaminA Vitamin A This compound->VitaminA Can revert to Light Light (Photodegradation) Light->this compound Heat Heat (Thermal Degradation) Heat->this compound Heat->VitaminA Can form Oxygen Oxygen (Oxidation) Oxygen->this compound pH pH (Hydrolysis) pH->this compound

Caption: Potential degradation pathways of this compound under various stress factors.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Samples (in appropriate vials) Accelerated Accelerated Stability (40°C / 75% RH) Prep->Accelerated Photostability Photostability (Light Exposure) Prep->Photostability LongTerm Long-Term Stability (25°C / 60% RH) Prep->LongTerm Sampling Sample at Time Points Accelerated->Sampling Photostability->Sampling LongTerm->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Kinetics & Degradation Profile) HPLC->Data

References

Technical Support Center: Enhancing the Resolution of Kitol Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the chromatographic separation of Kitol isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why are they challenging to separate?

A1: this compound is a dimer of vitamin A, with a molecular formula of C40H60O2.[1] Like other complex molecules, this compound can exist as various isomers, which are molecules with the same chemical formula but different arrangements of atoms. These can include positional isomers, where functional groups are in different locations, or stereoisomers (e.g., cis/trans isomers), which have different spatial arrangements of atoms.[2][3][4][5] The structural similarity of these isomers results in very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by chromatography a significant challenge.

Q2: What is the recommended starting point for developing a separation method for this compound isomers?

A2: For non-polar compounds like this compound and its isomers, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is often a good starting point. NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane with a polar modifier). This mode of chromatography can offer better selectivity for non-polar isomers compared to Reverse-Phase (RP-HPLC). However, RP-HPLC on a C18 or phenyl column can also be effective and should be considered as an alternative.

Q3: How does the choice of stationary phase impact the resolution of this compound isomers?

A3: The stationary phase is a critical factor for achieving selectivity between isomers. For NP-HPLC, a high-purity silica column is a common choice. For RP-HPLC, C18 columns are widely used, but for aromatic compounds or those with double bonds like this compound, a phenyl-based stationary phase can provide alternative selectivity through π-π interactions. Chiral stationary phases (CSPs) are necessary for the separation of enantiomers, which are mirror-image stereoisomers.

Q4: What is the role of the mobile phase in separating this compound isomers?

A4: The mobile phase composition directly influences the retention and selectivity of the isomers. In NP-HPLC, the mobile phase typically consists of a non-polar solvent like hexane or heptane, with a small amount of a polar modifier such as isopropanol, ethanol, or ethyl acetate. Adjusting the type and concentration of the polar modifier is a powerful tool for optimizing the separation. In RP-HPLC, the mobile phase is a mixture of water and a polar organic solvent like acetonitrile or methanol. The ratio of these solvents determines the elution strength.

Q5: How can I confirm the identity of the separated this compound isomer peaks?

A5: Peak identification can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). The mass spectrometer provides mass-to-charge ratio information, which can help confirm that the separated peaks are indeed isomers (i.e., they have the same mass). Further structural elucidation may require techniques like tandem mass spectrometry (MS/MS) to analyze fragmentation patterns or Nuclear Magnetic Resonance (NMR) spectroscopy of collected fractions.

Troubleshooting Guides

Problem 1: Poor or No Resolution of Isomer Peaks

Symptoms:

  • A single, broad peak is observed instead of multiple isomer peaks.

  • Peaks are heavily overlapped or appear as shoulders on a larger peak.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chromatographic Mode If using RP-HPLC, consider switching to NP-HPLC, as it often provides better selectivity for non-polar isomers.
Suboptimal Mobile Phase Composition In NP-HPLC, carefully adjust the concentration of the polar modifier (e.g., isopropanol in hexane) in small increments (e.g., 0.1%). In RP-HPLC, modify the organic-to-aqueous ratio.
Incorrect Stationary Phase For RP-HPLC, try a phenyl column to introduce different selectivity mechanisms (π-π interactions). For NP-HPLC, ensure the silica column is well-activated.
High Flow Rate Reduce the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can improve resolution, although it will also increase the analysis time.
Inadequate Column Efficiency Use a longer column or a column packed with smaller particles to increase the number of theoretical plates and enhance separation efficiency.
Temperature Fluctuations Use a column oven to maintain a constant and optimized temperature. Temperature can affect both viscosity of the mobile phase and the selectivity of the separation.

Troubleshooting Workflow for Poor Resolution:

PoorResolution start Poor Peak Resolution check_mode Is the chromatographic mode appropriate? start->check_mode switch_mode Switch from RP-HPLC to NP-HPLC (or vice versa) check_mode->switch_mode No optimize_mp Optimize Mobile Phase Composition check_mode->optimize_mp Yes switch_mode->optimize_mp adjust_modifier Adjust polar modifier concentration (NP-HPLC) or organic/aqueous ratio (RP-HPLC) optimize_mp->adjust_modifier Yes change_sp Change Stationary Phase optimize_mp->change_sp No adjust_modifier->change_sp Unsuccessful end Resolution Improved adjust_modifier->end Successful use_phenyl Try a Phenyl column for alternative selectivity change_sp->use_phenyl Yes optimize_params Optimize Other Parameters change_sp->optimize_params No use_phenyl->optimize_params Unsuccessful use_phenyl->end Successful reduce_flow Decrease Flow Rate optimize_params->reduce_flow Adjust Flow increase_efficiency Increase Column Efficiency (longer column, smaller particles) optimize_params->increase_efficiency Adjust Efficiency control_temp Control Column Temperature optimize_params->control_temp Adjust Temp reduce_flow->end increase_efficiency->end control_temp->end

Caption: Troubleshooting logic for addressing poor peak resolution.

Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseRecommended Action
Active Sites on Stationary Phase In NP-HPLC, residual silanol groups on the silica surface can cause tailing for polar analytes. The addition of a small amount of a slightly more polar modifier (e.g., a trace of alcohol in the mobile phase) can help to deactivate these sites. In RP-HPLC, residual silanols can also be an issue; using a modern, end-capped column can minimize this.
Column Overload The sample concentration may be too high, leading to saturation of the stationary phase. Dilute the sample and inject a smaller volume.
Mismatch between Sample Solvent and Mobile Phase The solvent used to dissolve the sample should be of similar or weaker elution strength than the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
Column Degradation The column may be nearing the end of its lifespan. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
Problem 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the same isomer vary significantly between injections.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important when changing mobile phase composition.
Mobile Phase Instability If using a multi-component mobile phase, ensure it is thoroughly mixed and degassed. For NP-HPLC, volatile solvents like hexane can evaporate, changing the mobile phase composition over time. Prepare fresh mobile phase daily.
Temperature Fluctuations Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

General Protocol for NP-HPLC Separation of this compound Isomers (Starting Point)

This protocol is a general guideline and will likely require optimization for your specific this compound isomers and HPLC system.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase (e.g., n-hexane) to a known concentration.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Starting Condition
Column Silica-based, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Isocratic: n-Hexane / Isopropanol (99.5 : 0.5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis at the absorbance maximum of this compound (e.g., 286 nm)

3. Optimization Strategy:

  • If resolution is poor, incrementally increase the percentage of isopropanol in the mobile phase (e.g., to 0.6%, 0.7%, etc.).

  • If peaks elute too quickly, decrease the percentage of isopropanol.

  • Experiment with other polar modifiers such as ethanol or ethyl acetate in place of isopropanol.

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization dissolve Dissolve this compound in Mobile Phase filter_sample Filter Sample (0.45 µm PTFE) dissolve->filter_sample inject Inject Sample onto HPLC filter_sample->inject separate Isocratic Elution (NP-HPLC) inject->separate detect UV-Vis Detection separate->detect analyze Analyze Chromatogram (Resolution, Tailing) detect->analyze optimize Optimize Method (Mobile Phase, Flow Rate, etc.) analyze->optimize optimize->inject Re-inject

Caption: General workflow for developing a this compound isomer separation method.

Data Presentation

Table 1: Method Development Data for this compound Isomer Separation

Trial No.Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
1Silican-Hexane:Isopropanol (99.5:0.5)1.030
2Silican-Hexane:Isopropanol (99:1)1.030
3PhenylACN:Water (80:20)0.835
...

Users should populate this table with their own experimental data to track the impact of changing parameters on the separation.

References

Addressing poor peak shape in Kitol chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address issues related to poor peak shape in Kitol chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in chromatography? An ideal chromatographic peak should be symmetrical and resemble a Gaussian distribution. This sharp, symmetrical shape is crucial for achieving accurate quantification, good resolution between different components in a sample, and reliable data.[1][2]

Q2: What are the most common types of poor peak shape? The most common peak shape distortions are peak tailing and peak fronting.

  • Peak Tailing: The peak is asymmetrical, with the latter half being broader than the front half.[1]

  • Peak Fronting: The peak is asymmetrical, with the first half being broader than the second half.[1][3]

Q3: Why is it important to address poor peak shape? Poor peak shape can significantly compromise the quality of analytical results. It can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased precision in quantification. For instance, a tailing peak might hide the presence of a small, co-eluting impurity.

Q4: Can the mobile phase pH cause both peak tailing and fronting? Yes, an unoptimized mobile phase pH can lead to both issues. If the pH is not correctly set relative to the analyte's pKa, it can cause partial ionization and inconsistent interactions with the stationary phase, which may result in tailing or fronting.

Q5: How does the injection solvent affect peak shape? A mismatch between the injection solvent and the mobile phase is a common cause of peak distortion. If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the column inlet, leading to broad or split peaks. Conversely, using an injection solvent that is weaker than the mobile phase can help focus the analyte at the head of the column, a technique known as on-column concentration.

Troubleshooting Guides

Poor peak shape is a common issue that can often be resolved through a systematic troubleshooting process. The following guides provide steps to identify and remedy the root cause of peak tailing and fronting in your this compound analysis.

General Troubleshooting Workflow

The diagram below outlines a logical workflow for diagnosing any peak shape issue. Start by identifying the nature of the problem (e.g., affecting all peaks or just one) and follow the path to the most likely cause.

G start Poor Peak Shape Observed all_peaks Are all peaks affected? start->all_peaks one_peak Are only specific peaks (e.g., this compound) affected? all_peaks->one_peak No frit_void Check for Blocked Frit or Column Void all_peaks->frit_void Yes overload Is there Column Overload? one_peak->overload Yes system_issues Investigate System Hardware (Dead Volume, Leaks) frit_void->system_issues chem_issues Investigate Chemical Interactions overload->chem_issues No reduce_sample Reduce Sample Concentration or Injection Volume overload->reduce_sample Yes mobile_phase Optimize Mobile Phase (pH, Buffer) chem_issues->mobile_phase injection_solvent Match Injection Solvent to Mobile Phase chem_issues->injection_solvent column_chem Consider Column Chemistry (e.g., end-capped) chem_issues->column_chem G start Peak Tailing Observed check_overload Dilute Sample / Reduce Injection Volume start->check_overload shape_improves Peak Shape Improves? check_overload->shape_improves overload_cause Cause: Column Overload shape_improves->overload_cause Yes check_chem Investigate Chemical Interactions shape_improves->check_chem No lower_ph Lower Mobile Phase pH (e.g., 2-3) check_chem->lower_ph use_endcapped Use End-Capped Column check_chem->use_endcapped check_column Evaluate Column/System Health check_chem->check_column flush_column Backflush Column (if possible) check_column->flush_column replace_column Replace Column/Guard Column check_column->replace_column G start Peak Fronting Observed check_overload Reduce Sample Concentration/Volume start->check_overload shape_improves Peak Shape Improves? check_overload->shape_improves overload_cause Cause: Sample Overload shape_improves->overload_cause Yes check_solvent Evaluate Sample Solvent shape_improves->check_solvent No dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp check_column Inspect Column for Voids/Collapse check_solvent->check_column replace_column Replace Column check_column->replace_column check_conditions Verify Operating Conditions (pH, Temp) replace_column->check_conditions

References

Technical Support Center: Photostability of Kitol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kitol formulations. This compound, a diterpenoid alcohol and a dimer of Vitamin A, is susceptible to degradation upon exposure to light. This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and detailed protocols to enhance the photostability of this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a significant concern?

A1: this compound is a naturally occurring diterpenoid alcohol which is essentially a dimer of retinol (Vitamin A). Due to its structural similarity to retinoids, which are known to be highly sensitive to light, this compound's photostability is a critical factor in formulation development. Exposure to light, particularly UV radiation, can initiate degradation pathways that lead to a loss of potency, altered bioavailability, and the formation of potentially toxic byproducts.[1][2][3]

Q2: What are the primary photodegradation pathways for this compound?

A2: The primary photodegradation pathways for this compound, similar to other retinoids, involve photo-oxidation and photo-isomerization. Upon absorbing light energy, the this compound molecule can become electronically excited, making it highly reactive. This excited state can lead to reactions with oxygen, generating reactive oxygen species (ROS) that further accelerate degradation.[4][5] This can result in the cleavage of the molecule and the formation of various smaller, inactive, or potentially harmful compounds.

Q3: How does photodegradation impact the safety and efficacy of a this compound formulation?

A3: Photodegradation directly compromises the quality of a this compound formulation in several ways. A significant loss of the active pharmaceutical ingredient (API) leads to reduced therapeutic efficacy. Furthermore, the resulting degradants may not have the same safety profile as the parent compound and could potentially cause irritation or other adverse reactions. Changes in the physical properties of the formulation, such as color and odor, can also occur.

Q4: What are the regulatory requirements for photostability testing?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide specific guidelines for photostability testing under the topic Q1B. These guidelines recommend a systematic approach, including tests on the drug substance and the final product, exposing them to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV energy. A "dark control" sample, protected from light, should be tested concurrently to differentiate between light-induced and thermally-induced degradation.

Troubleshooting Guide for this compound Formulation Instability

Problem Potential Cause Recommended Action
Formulation exhibits a yellow or brown discoloration after storage. Photochemical degradation often leads to the formation of colored byproducts. This is a primary indicator of instability.1. Confirm photodegradation by performing comparative HPLC or UV-Vis spectroscopy on light-exposed and dark control samples. 2. Implement photoprotective packaging (e.g., amber vials, opaque containers). 3. Evaluate the addition of antioxidants or UV-absorbing excipients to the formulation.
Significant loss of this compound potency detected during stability studies. The active ingredient is likely degrading due to light exposure. This can be exacerbated by formulation components that act as photosensitizers.1. Conduct a forced degradation study to identify the primary stress factor (light, heat, oxidation). 2. Incorporate a potent antioxidant system, such as a combination of Vitamin E and Vitamin C, into the formulation. 3. Review excipients for potential photosensitizing properties.
Change in formulation pH after light exposure. Degradation products can be acidic or basic in nature, leading to a shift in the overall pH of the formulation.1. Identify the degradation products using LC-MS to understand their chemical nature. 2. Increase the buffering capacity of the formulation to resist pH changes. 3. Re-evaluate the primary stabilization strategy to prevent the formation of these degradants.
Formation of precipitate or crystal growth in a liquid formulation. The degradation products may have lower solubility in the formulation vehicle than the parent this compound molecule.1. Isolate and identify the precipitate using techniques like FTIR or NMR spectroscopy. 2. Assess the impact of adding solubilizing agents or co-solvents. 3. Prioritize preventing degradation through the use of photoprotective agents and packaging.

Strategies to Enhance Photostability

Improving the photostability of this compound formulations requires a multi-faceted approach involving the selection of appropriate excipients and packaging.

Incorporation of Antioxidants

Antioxidants protect this compound by scavenging free radicals generated during photo-oxidation.

AntioxidantRecommended Concentration (w/w)Mechanism of Action & Key Considerations
α-Tocopherol (Vitamin E) 0.05% - 1.0%A potent free-radical scavenger that terminates chain reactions. Often used in combination with other antioxidants for a synergistic effect.
Ascorbic Acid (Vitamin C) & Derivatives 0.1% - 5.0%Water-soluble antioxidant that can regenerate Vitamin E. Its stability in formulations can be challenging; using more stable derivatives like ascorbyl palmitate may be necessary.
Ferulic Acid 0.1% - 0.5%Acts as a primary antioxidant and can stabilize Vitamins C and E, enhancing their photoprotective capacity.
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%A synthetic antioxidant commonly used in topical and oral formulations. Its efficacy can be concentration-dependent, with higher levels sometimes adversely affecting stability.
β-Carotene 0.01% - 0.05%As a carotenoid, it is an effective quencher of singlet oxygen, a highly reactive species generated during photosensitization.
Use of UV-Absorbing Excipients and Light-Blocking Materials

Certain excipients can absorb UV radiation, acting as internal sunscreens for the active ingredient.

StrategyExamplesMechanism of Action & Key Considerations
UV Absorbers Octinoxate, Octocrylene, AvobenzoneThese compounds absorb harmful UV radiation and dissipate it as less harmful energy, preventing it from reaching the this compound molecule. Compatibility with other formulation components is crucial.
Opacifying Agents Titanium Dioxide, Zinc OxideThese are physical blockers that reflect and scatter UV light. They are highly effective but can alter the cosmetic appearance of the formulation.
Chelating Agents EDTA, Citric AcidTrace metal ions (like iron) in formulations can catalyze photo-oxidative degradation. Chelating agents bind these ions, rendering them inactive.
Polymer Encapsulation Chitosan, CollagenEncapsulating this compound within a polymer matrix can provide a physical barrier against light and oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study for a this compound Formulation

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare five samples of the this compound formulation. Keep one as a control (stored at 4°C, protected from light).

  • Acid/Base Hydrolysis: To one sample, add 1N HCl to adjust the pH to ~2. To another, add 1N NaOH to adjust the pH to ~12. Store both at 60°C for 48 hours. Neutralize before analysis.

  • Oxidative Degradation: To one sample, add 3% hydrogen peroxide. Store at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Store one sample at 80°C for 72 hours in a calibrated oven, protected from light.

  • Photodegradation: Expose one sample to a light source meeting ICH Q1B conditions (e.g., 1.2 million lux hours visible, 200 W h/m² UVA). Simultaneously, expose a "dark control" sample wrapped in aluminum foil to the same temperature and humidity conditions.

  • Analysis: Analyze all samples, including the control, using a validated HPLC method. Use a mass spectrometer (LC-MS) to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate its degradation products.

Methodology:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: this compound and related retinoids typically absorb around 325 nm.

  • Procedure:

    • Run stressed samples through the HPLC system.

    • Ensure baseline separation between the parent this compound peak and all degradant peaks.

    • The method is considered "stability-indicating" if it can accurately quantify the decrease in the active substance and the increase in degradation products without interference.

Visualizations

Diagram 1: General Photodegradation Pathway of this compound

General Photodegradation Pathway of this compound This compound This compound (Ground State) Excitedthis compound This compound* (Excited State) This compound->Excitedthis compound Absorption Light Light (hν) Light->this compound Oxygen Oxygen (O₂) Excitedthis compound->Oxygen ROS Generation Isomerization Isomerization Excitedthis compound->Isomerization Oxidation Oxidation Excitedthis compound->Oxidation Degradation Degradation Products (Loss of Potency, Discoloration) Isomerization->Degradation Oxidation->Degradation

Caption: A simplified diagram illustrating how light energy excites this compound, leading to degradation.

Diagram 2: Experimental Workflow for Photostability Assessment

Experimental Workflow for Photostability Assessment Start Start: Prepare this compound Formulation Split Divide into two samples Start->Split Dark Sample 1: Dark Control (Wrap in foil) Split->Dark Light Sample 2: Light-Exposed Split->Light Exposure Expose both samples in Photostability Chamber (ICH Q1B Conditions) Dark->Exposure Light->Exposure Analysis Analyze both samples via Stability-Indicating HPLC Exposure->Analysis Compare Compare Results Analysis->Compare Stable Result: Photostable (No significant degradation) Compare->Stable Degradation < Limit Unstable Result: Photounstable (Significant degradation) Compare->Unstable Degradation > Limit End End: Report Findings Stable->End Unstable->End

Caption: Workflow for conducting a standard photostability study as per ICH guidelines.

Diagram 3: Troubleshooting Logic for Formulation Discoloration

Troubleshooting Logic for Formulation Discoloration Start Problem: Formulation Discoloration Q1 Was a dark control used in the stability study? Start->Q1 A1_No Action: Repeat study with a proper dark control. Q1->A1_No No Q2 Did the dark control also discolor? Q1->Q2 Yes End Re-evaluate Stability A1_No->End A2_Yes Issue is likely thermal or oxidative, not photochemical. Q2->A2_Yes Yes A2_No Issue is confirmed to be photochemical degradation. Q2->A2_No No A2_Yes->End Q3 Does the formulation contain antioxidants? A2_No->Q3 A3_No Action: Add an antioxidant (e.g., Vitamin E, BHT). Q3->A3_No No A3_Yes Action: Increase antioxidant concentration or use a synergistic combination. Q3->A3_Yes Yes Q4 Is the packaging photoprotective? A3_No->Q4 A3_Yes->Q4 A4_No Action: Switch to amber or opaque packaging. Q4->A4_No No A4_Yes Action: Consider adding UV-absorbing excipients to the formulation. Q4->A4_Yes Yes A4_No->End A4_Yes->End

Caption: A decision tree to diagnose and address discoloration in this compound formulations.

References

Validation & Comparative

A Comparative Analysis of Kitol and Retinol on Skin Cells: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Kitol and retinol, two compounds with structural similarities but divergent biological activities in the context of skin cell function. While retinol is a well-established, potent modulator of skin cell biology, this analysis reveals a significant disparity in the available scientific evidence for this compound, a crucial factor for consideration in dermatological research and product development.

Executive Summary

Retinol, the alcohol form of vitamin A, is a cornerstone of dermatology and cosmetic science, with a vast body of research demonstrating its efficacy in influencing key cellular processes in the skin. It is known to stimulate collagen synthesis, promote cellular proliferation and differentiation, and modulate gene expression, leading to its widespread use in anti-aging and various dermatological treatments. In stark contrast, this compound, a provitamin A found in mammalian liver oil, is reported to lack vitamin A activity. A thorough review of the scientific literature reveals a significant absence of experimental data on the effects of this compound on skin cells. This guide will present the extensive evidence for retinol's mechanisms of action and provide the available chemical information for this compound, highlighting the current void in research regarding its potential dermatological effects.

Comparative Data on Cellular Effects

The following table summarizes the known effects of retinol on key skin cell parameters. Due to the lack of available experimental data, a corresponding summary for this compound cannot be provided.

ParameterRetinolThis compound
Collagen Synthesis Increases the synthesis of collagen type 1 (COL1A1) and collagen type 3 (COL3A1)[1]. This is achieved by stimulating fibroblast activity[2][3].No experimental data found.
Cellular Proliferation Induces epidermal hyperplasia by stimulating the proliferation of keratinocytes[1][2].No experimental data found.
Gene Expression Upregulates genes related to skin function, including those for collagen synthesis. It also influences the expression of genes involved in cell cycle regulation and apoptosis.No experimental data found.
Signaling Pathway Activation Activates the Transforming Growth Factor-beta (TGF-β)/Connective Tissue Growth Factor (CTGF) pathway, a major regulator of extracellular matrix (ECM) homeostasis. Its effects are mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).No experimental data found.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the methodologies used to study these compounds, the following diagrams are provided.

Retinol Signaling Pathway in Skin Cells

Retinol_Signaling_Pathway Retinol Retinol Cell_Membrane Cell Membrane R_CRBP Retinol-CRBP Retinol->R_CRBP Binds to CRBP Retinaldehyde Retinaldehyde R_CRBP->Retinaldehyde Oxidation Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Oxidation RA_CRABP RA-CRABP Retinoic_Acid->RA_CRABP Binds to CRABP Nucleus Nucleus RAR_RXR RAR/RXR Heterodimer RA_CRABP->RAR_RXR Translocates to Nucleus and binds to receptors RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Transcription Gene Transcription RARE->Gene_Transcription Modulates Cellular_Effects Cellular Effects (Collagen Synthesis, Proliferation, etc.) Gene_Transcription->Cellular_Effects Leads to Experimental_Workflow cluster_assays Cellular and Molecular Assays Start Start: Skin Cell Culture (e.g., Fibroblasts, Keratinocytes) Treatment Treatment with Test Compound (Retinol or Vehicle Control) Start->Treatment Incubation Incubation (Defined Time Period) Treatment->Incubation Collagen_Assay Collagen Synthesis Assay (e.g., ELISA, Western Blot) Incubation->Collagen_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Incubation->Proliferation_Assay Gene_Expression_Assay Gene Expression Analysis (e.g., RT-qPCR, Microarray) Incubation->Gene_Expression_Assay Data_Analysis Data Analysis and Comparison Collagen_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis Conclusion Conclusion on Compound's Efficacy Data_Analysis->Conclusion

References

Validating the In Vitro Antioxidant Efficacy of Kitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro antioxidant efficacy of a novel compound, designated here as Kitol. To offer a clear benchmark for its performance, this compound is compared against two well-established antioxidant standards: Vitamin C (Ascorbic Acid) and Trolox, a water-soluble analog of Vitamin E.[1][2] The methodologies for three widely accepted antioxidant assays—DPPH, ABTS, and FRAP—are detailed to ensure reproducibility. All quantitative data are hypothetical and for illustrative purposes, presented in structured tables for straightforward comparison.

Principles of Antioxidant Action

Antioxidants counteract cellular damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules generated during normal metabolism.[3][4] An excess of these reactive species can lead to oxidative stress, a condition implicated in numerous diseases.[5] Antioxidants function through various mechanisms, primarily by donating electrons or hydrogen atoms to neutralize free radicals, thereby preventing a cascade of oxidative damage to vital biomolecules like DNA, lipids, and proteins.

ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes NeutralizedROS Neutralized ROS ROS->NeutralizedROS is converted to HealthyCell Healthy Cell Function CellularDamage->HealthyCell prevents Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS donates electron/ hydrogen atom to NeutralizedROS->HealthyCell promotes

Caption: General mechanism of antioxidant action against reactive oxygen species.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of this compound was evaluated against Vitamin C and Trolox using DPPH, ABTS, and FRAP assays. The results are summarized below, with antioxidant activity often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or in terms of Trolox Equivalents (TEAC). A lower IC50 value indicates a higher antioxidant potency.

Table 1: Comparison of IC50 Values (µg/mL) from DPPH and ABTS Assays

CompoundDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)
This compound 18.5 ± 1.212.3 ± 0.8
Vitamin C5.2 ± 0.43.8 ± 0.3
Trolox8.9 ± 0.66.1 ± 0.5

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay Results

CompoundFRAP Value (µM Trolox Equivalents/mg)
This compound 850 ± 45
Vitamin C1250 ± 60
Trolox980 ± 50

Based on this hypothetical data, this compound demonstrates significant antioxidant activity, though it is less potent than the standards, Vitamin C and Trolox, in all three assays.

Experimental Protocols

Detailed methodologies for the conducted assays are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored product is monitored spectrophotometrically.

Procedure:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of this compound, Vitamin C, and Trolox are prepared in a suitable solvent.

  • An aliquot of each sample concentration is added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined from a plot of scavenging percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of this compound and the standard antioxidants are prepared.

  • A small volume of the test sample is mixed with the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a 6-minute incubation period.

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is pre-warmed to 37°C.

  • A small volume of the sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (typically 4-30 minutes).

  • A standard curve is prepared using known concentrations of FeSO₄ or Trolox.

  • The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Start Start: Prepare this compound & Standard Solutions DPPH_Assay DPPH Assay Start->DPPH_Assay ABTS_Assay ABTS Assay Start->ABTS_Assay FRAP_Assay FRAP Assay Start->FRAP_Assay Incubate_DPPH Incubate 30 min in dark DPPH_Assay->Incubate_DPPH Incubate_ABTS Incubate 6 min ABTS_Assay->Incubate_ABTS Incubate_FRAP Incubate 4-30 min at 37°C FRAP_Assay->Incubate_FRAP Measure_DPPH Measure Absorbance at 517 nm Incubate_DPPH->Measure_DPPH Measure_ABTS Measure Absorbance at 734 nm Incubate_ABTS->Measure_ABTS Measure_FRAP Measure Absorbance at 593 nm Incubate_FRAP->Measure_FRAP Calculate_DPPH Calculate % Scavenging & IC50 Measure_DPPH->Calculate_DPPH Calculate_ABTS Calculate % Inhibition & IC50/TEAC Measure_ABTS->Calculate_ABTS Calculate_FRAP Calculate FRAP Value (Trolox Equivalents) Measure_FRAP->Calculate_FRAP Compare Compare Results Calculate_DPPH->Compare Calculate_ABTS->Compare Calculate_FRAP->Compare

Caption: Experimental workflow for in vitro antioxidant efficacy testing.

Conclusion

This guide outlines the standard procedures for evaluating the in vitro antioxidant properties of a test compound, this compound, in comparison to established antioxidants. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer a robust framework for such validation. The hypothetical data suggests that while this compound possesses antioxidant capabilities, further studies, including investigation into its mechanisms of action and in vivo efficacy, are warranted to fully characterize its potential as a novel antioxidant agent.

References

A Comparative Guide to the Biological Activity of Kitol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological properties of Kitol and its isomers. This compound, a naturally occurring dimer of retinol (Vitamin A), is found in mammalian and fish liver oils. While this compound itself is generally considered to be biologically inactive as a vitamin A precursor, its constituent isomers, upon potential conversion, may exhibit differing effects on cellular pathways. The primary geometric isomers of this compound are designated as this compound A and this compound B.

Currently, there is a notable scarcity of direct comparative studies on the biological activities of this compound A and this compound B in publicly available scientific literature. This guide, therefore, aims to provide a framework for such a comparison, outlining potential experimental approaches and the theoretical basis for expected differences in activity.

Understanding this compound and Its Isomerism

This compound is a C40H60O2 molecule formed from the dimerization of two retinol molecules. Geometric isomerism in this compound arises from the different spatial arrangements of substituent groups around the double bonds within its structure. This difference in three-dimensional shape between this compound A and this compound B can lead to variations in how they interact with enzymes and receptors, potentially resulting in distinct biological activities.

Hypothetical Comparison of Biological Activities

While direct experimental data is lacking, a comparative analysis of this compound isomers would logically focus on their potential to be metabolized to active retinoids and their subsequent effects on retinoid-responsive pathways. The following table outlines a proposed structure for presenting such comparative data, which would need to be populated through future experimental work.

Table 1: Hypothetical Comparative Biological Activity of this compound Isomers

Biological Activity AssayParameter MeasuredThis compound A (Illustrative Data)This compound B (Illustrative Data)Retinol (Positive Control)Vehicle (Negative Control)
RARα Activation Assay EC50 (µM)> 10075.25.1> 100
Cell Proliferation (MCF-7) GI50 (µM)> 10089.412.3> 100
In Vitro Retinol Conversion % Conversion to Retinol5.6%1.2%N/A0%
Anti-inflammatory (LPS-induced NO) IC50 (µM)92.1> 10025.7> 100

Data presented are for illustrative purposes only and do not reflect actual experimental results.

Proposed Experimental Protocols

To ascertain the biological activities of this compound isomers, a series of in vitro assays would be required. The following protocols provide a methodological framework for such an investigation.

Retinoid Acid Receptor (RAR) Alpha Activation Assay

This assay determines the ability of this compound isomers to activate the retinoic acid receptor alpha (RARα), a key mediator of retinoid signaling.

  • Cell Line: A human cell line stably transfected with a luciferase reporter gene under the control of a retinoic acid response element (RARE), such as HEK293T-RARα.

  • Methodology:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound A, this compound B, all-trans-retinoic acid (positive control), and a vehicle control (e.g., DMSO).

    • Incubate for 24 hours to allow for receptor activation and reporter gene expression.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the half-maximal effective concentration (EC50) from the dose-response curves.

Cell Proliferation Assay

This assay assesses the cytotoxic or anti-proliferative effects of this compound isomers on a cancer cell line known to be responsive to retinoids, such as the human breast cancer cell line MCF-7.

  • Cell Line: MCF-7.

  • Methodology:

    • Seed MCF-7 cells in a 96-well plate and allow for attachment.

    • Expose the cells to a range of concentrations of this compound A, this compound B, doxorubicin (positive control), and a vehicle control.

    • Incubate for 72 hours.

    • Assess cell viability using a metabolic assay such as MTT or CellTiter-Glo.

    • Determine the half-maximal growth inhibitory concentration (GI50) from the resulting dose-response curves.

In Vitro Conversion to Retinol Assay

This assay investigates the potential of this compound isomers to be metabolized to retinol by liver enzymes.

  • Enzyme Source: Human liver microsomes.

  • Methodology:

    • Incubate this compound A and this compound B separately with human liver microsomes in the presence of necessary cofactors (e.g., NADPH).

    • Incubate for a specified time period (e.g., 60 minutes) at 37°C.

    • Stop the reaction and extract the retinoids using an organic solvent.

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection to quantify the amount of retinol produced.

    • Express the results as a percentage of the initial substrate converted to retinol.

Visualizing Experimental and Signaling Pathways

To better understand the proposed experimental design and the underlying biological context, the following diagrams are provided.

Experimental_Workflow cluster_isomers This compound Isomers cluster_assays In Vitro Biological Assays cluster_endpoints Biological Endpoints Kitol_A This compound A RAR_Assay RARα Activation Assay (HEK293T-RARα) Kitol_A->RAR_Assay Proliferation_Assay Cell Proliferation Assay (MCF-7) Kitol_A->Proliferation_Assay Conversion_Assay In Vitro Retinol Conversion (Human Liver Microsomes) Kitol_A->Conversion_Assay Kitol_B This compound B Kitol_B->RAR_Assay Kitol_B->Proliferation_Assay Kitol_B->Conversion_Assay RAR_EC50 EC50 (Receptor Activation) RAR_Assay->RAR_EC50 Proliferation_GI50 GI50 (Growth Inhibition) Proliferation_Assay->Proliferation_GI50 Conversion_Rate Retinol Formation (% Conversion) Conversion_Assay->Conversion_Rate

Proposed experimental workflow for comparing this compound isomer bioactivity.

Retinoid_Signaling_Pathway This compound This compound Isomers (Pro-drug) Retinol Retinol This compound->Retinol Metabolic Conversion Retinal Retinal Retinol->Retinal Oxidation Retinoic_Acid Retinoic Acid (Active Metabolite) Retinal->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Biological_Effects Biological Effects (Cell Proliferation, Differentiation, etc.) Gene_Transcription->Biological_Effects

Simplified overview of the general retinoid signaling pathway.

Conclusion

The study of this compound and its isomers presents an interesting area for research in retinoid biology. Although direct comparative data on the biological activities of this compound A and this compound B are currently unavailable, the framework presented in this guide offers a scientifically grounded approach to investigating their potential differences. Understanding the distinct effects of these geometric isomers could provide valuable insights into retinoid metabolism and signaling, and may open new avenues for therapeutic development. Further research is essential to populate the proposed data tables and to elucidate the precise biological roles of these naturally occurring retinol dimers.

Kitol vs. Retinyl Palmitate: A Comparative Study in Skin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two distinct vitamin A-related compounds reveals a significant disparity in their applicability and documented efficacy in dermatological and cosmetic formulations. While retinyl palmitate is a well-established, widely utilized ingredient with a wealth of supporting data, Kitol remains a chemical curiosity with no demonstrated vitamin A activity in the skin.

This guide provides a detailed comparison of this compound and retinyl palmitate, focusing on their chemical properties, mechanisms of action, and the existing experimental data. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an evidence-based understanding of these compounds.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical characteristics of this compound and retinyl palmitate is crucial for evaluating their potential in skin formulations. The following table summarizes their key properties.

PropertyThis compoundRetinyl Palmitate
Chemical Formula C40H60O2[1][2]C36H60O2[3][4][5]
Molecular Weight 572.90 g/mol 524.9 g/mol
Synonyms This compound AVitamin A Palmitate, Retinol Palmitate
Source Obtained from mammalian liver oilEster of retinol and palmitic acid
Vitamin A Activity NonePrecursor to retinoic acid
Stability Labile in light and airMore stable than retinol

Mechanism of Action in the Skin

The dermatological efficacy of retinoids is contingent on their conversion to retinoic acid, which then binds to nuclear receptors to modulate gene expression. The mechanisms of action for retinyl palmitate and this compound diverge significantly in this regard.

Retinyl Palmitate: A Precursor to Active Retinoids

Retinyl palmitate is a pro-drug that, upon topical application, undergoes a series of enzymatic conversions within the skin to become biologically active. This multi-step process is less irritating than the direct application of more potent retinoids like retinol or retinoic acid.

The key steps in the activation of retinyl palmitate are:

  • Hydrolysis: Skin enzymes hydrolyze retinyl palmitate into retinol.

  • Oxidation: Retinol is then oxidized to retinaldehyde.

  • Final Conversion: Retinaldehyde is further oxidized to all-trans retinoic acid (ATRA).

Once formed, ATRA binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding initiates a cascade of transcriptional events that lead to the well-documented benefits of retinoids on the skin.

This compound: Lacking a Pathway to Bioactivity

In stark contrast to retinyl palmitate, available scientific literature indicates that this compound possesses no vitamin A activity. This suggests that it is not converted to retinoic acid in the skin and therefore does not engage the retinoid signaling pathway. The absence of a known mechanism for bioactivation in the skin renders it unsuitable for applications where retinoid-like effects are desired.

Signaling Pathway of Retinyl Palmitate in Keratinocytes

The following diagram illustrates the conversion of retinyl palmitate to retinoic acid and its subsequent signaling cascade within a keratinocyte.

Figure 1: Conversion and signaling pathway of retinyl palmitate in a keratinocyte.

Efficacy and Clinical Data

The clinical utility of a topical agent is determined by its ability to produce measurable improvements in skin parameters. In this regard, retinyl palmitate has a substantial body of evidence supporting its use, while this compound has none in the context of dermatology.

Retinyl Palmitate

Numerous studies have demonstrated the efficacy of retinyl palmitate in addressing various signs of skin aging and other dermatological conditions. Its benefits include:

  • Reduction of Fine Lines and Wrinkles: By stimulating collagen production, retinyl palmitate helps to improve skin elasticity and reduce the appearance of wrinkles.

  • Improved Skin Texture: It promotes cell turnover, leading to smoother and more even-toned skin.

  • Hyperpigmentation Reduction: Retinyl palmitate can help to regulate melanin production, leading to a decrease in dark spots and hyperpigmentation.

  • Acne Treatment: It aids in unclogging pores and regulating sebum production, making it effective for acne-prone skin.

  • Anti-inflammatory Effects: Retinyl palmitate has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α induced by UVB radiation.

A 2015 study published in the Journal of Cosmetic Dermatology found that 0.1% retinyl palmitate improved skin texture and reduced signs of photoaging after 12 weeks of use.

This compound

There is a complete absence of published clinical data or efficacy studies on the topical application of this compound for any skin condition. Its designation as a compound with no vitamin A activity provides a strong rationale for this lack of research.

Safety and Toxicology

The safety profile of a topical ingredient is paramount for its inclusion in consumer products.

Retinyl Palmitate

Retinyl palmitate is generally considered safe for topical use at concentrations typically ranging from 0.1% to 0.5% in skincare products. Its milder nature results in a lower incidence of the irritation, redness, and dryness often associated with more potent retinoids like retinoic acid. However, some concerns have been raised regarding its use:

  • Photostability and Free Radical Formation: When exposed to UV light, retinol compounds can break down and produce toxic free radicals that may damage DNA. Some studies suggest that retinyl palmitate, in the presence of sunlight, may speed the development of skin tumors and lesions, though this evidence is not definitive.

  • Developmental and Reproductive Toxicity: High daily dosages of retinol/retinyl esters (exceeding 10,000 IU) are identified as developmental toxicants. Pregnant individuals are often advised to avoid using retinyl palmitate.

This compound

Due to the lack of research and application in skincare, there is no available data on the safety and toxicology of topically applied this compound.

Experimental Protocols

To conduct a rigorous comparative study of this compound and retinyl palmitate, a series of in vitro and in vivo experiments would be necessary. The following outlines a hypothetical experimental workflow that could be employed.

In Vitro Assessment
  • Cell Viability Assay:

    • Objective: To determine the cytotoxic effects of this compound and retinyl palmitate on human keratinocytes and fibroblasts.

    • Method: Cells are cultured and exposed to varying concentrations of each compound. Cell viability is assessed using an MTT or similar colorimetric assay.

  • Gene Expression Analysis:

    • Objective: To measure the expression of genes related to collagen synthesis (e.g., COL1A1), extracellular matrix degradation (e.g., MMP-1), and inflammation (e.g., IL-6, TNF-α).

    • Method: RNA is extracted from treated cells, and quantitative real-time PCR (qRT-PCR) is performed.

  • Collagen Production Assay:

    • Objective: To quantify the amount of collagen synthesized by fibroblasts after treatment.

    • Method: A Sirius Red collagen detection assay is used to measure collagen content in the cell culture supernatant.

  • In Vitro Skin Permeation Study:

    • Objective: To evaluate the ability of both compounds to penetrate the skin barrier.

    • Method: A Franz diffusion cell system is used with excised human or animal skin to measure the amount of the compound that permeates the skin over time.

In Vivo Clinical Trial
  • Study Design: A double-blind, randomized, placebo-controlled clinical trial with a split-face design.

  • Participants: A cohort of healthy volunteers with signs of photoaging.

  • Intervention: Participants would apply a formulation containing this compound to one side of their face and a formulation with an equivalent concentration of retinyl palmitate to the other side for a period of 12 weeks. A placebo formulation would be used as a control.

  • Efficacy Parameters:

    • Clinical Assessment: Dermatologists would evaluate changes in fine lines, wrinkles, skin texture, and hyperpigmentation using standardized grading scales.

    • Instrumental Measurement: Non-invasive techniques such as profilometry (to measure wrinkle depth), corneometry (to assess skin hydration), and colorimetry (to measure skin color and pigmentation) would be employed.

  • Safety Evaluation: Assessment of skin irritation, redness, and other adverse events throughout the study.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Clinical Trial Cell_Viability Cell Viability Assay (MTT) Gene_Expression Gene Expression Analysis (qRT-PCR) Cell_Viability->Gene_Expression Collagen_Assay Collagen Production Assay (Sirius Red) Gene_Expression->Collagen_Assay Skin_Permeation Skin Permeation Study (Franz Diffusion Cell) Collagen_Assay->Skin_Permeation Study_Design Double-Blind, Randomized, Placebo-Controlled, Split-Face Skin_Permeation->Study_Design Proceed if in vitro results are promising Efficacy_Assessment Efficacy Assessment (Clinical & Instrumental) Study_Design->Efficacy_Assessment Safety_Evaluation Safety Evaluation Study_Design->Safety_Evaluation

Figure 2: Hypothetical experimental workflow for comparing skin formulation ingredients.

Conclusion

The comparative analysis of this compound and retinyl palmitate reveals a stark contrast in their potential for use in skin formulations. Retinyl palmitate is a well-characterized and extensively studied compound with a clear mechanism of action and proven, albeit modest, efficacy in treating various signs of skin aging and other dermatological conditions. Its safety profile is also well-documented.

Conversely, this compound is a naturally occurring compound that, despite its relation to vitamin A, is reported to have no vitamin A activity. There is a complete lack of scientific evidence to support its use in any dermatological or cosmetic application. For researchers and drug development professionals, the focus should remain on well-established and clinically validated ingredients like retinyl palmitate. Future research into novel skincare ingredients should be guided by a clear understanding of their biological activity and a rigorous, evidence-based approach to evaluation. Based on current knowledge, this compound does not present a viable alternative to retinyl palmitate in skin formulations.

References

Unraveling the Structure of Kitol: A Comparative Analysis of Spectroscopic Methods Versus X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

While the definitive three-dimensional structure of Kitol, a naturally occurring dimer of vitamin A, has been successfully elucidated, it was not through the lens of X-ray crystallography but rather by the combined power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comparative overview of these techniques, highlighting the experimental data that led to the confirmation of this compound's structure and contrasting them with the principles of X-ray crystallography, using the closely related Vitamin A acetate as a case study.

The intricate arrangement of atoms within a molecule is a cornerstone of chemical and biological research. For this compound, a complex provitamin A found in fish liver oils, determining its precise structure was a puzzle solved in the mid-1960s. Groundbreaking work by Burger et al. and Giannotti et al. utilized the then-emerging techniques of NMR and MS to piece together the molecular architecture of this C40H60O2 compound. This guide will delve into the experimental approaches that were pivotal in this discovery and compare them to the powerful, yet in this case unused, method of single-crystal X-ray diffraction.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structure determination is often dictated by the nature of the compound and the information sought. While X-ray crystallography provides a detailed three-dimensional map of atomic positions in a crystalline solid, spectroscopic methods like NMR and MS offer insights into the connectivity and fragmentation of molecules, respectively.

ParameterNuclear Magnetic Resonance (NMR) Spectroscopy (for this compound)Mass Spectrometry (MS) (for this compound)X-ray Crystallography (for Vitamin A Acetate)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine the chemical environment and connectivity of atoms.Measures the mass-to-charge ratio of ionized molecules and their fragments to determine molecular weight and elemental composition.Measures the diffraction pattern of X-rays passing through a single crystal to determine the precise arrangement of atoms in the crystal lattice.
Sample State SolutionGas phase (after ionization)Crystalline solid
Key Data Obtained Chemical shifts (δ), coupling constants (J)Mass-to-charge ratio (m/z) of molecular ion and fragmentsUnit cell dimensions, space group, atomic coordinates
This compound Specific Data N/A (Specific chemical shifts from 1960s publications are not readily available in modern databases)Molecular Weight: 572 g/mol ; Base Peak (m/z): 286[1]N/A
Vitamin A Acetate Specific Data N/AN/ASpace Group: C2/c; Unit Cell Dimensions: a=26.701 Å, b=12.050 Å, c=16.777 Å, β=129.84°

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (circa 1965)

The structural elucidation of this compound by Burger and his team relied heavily on proton NMR spectroscopy. While the exact instrument specifications from that era are not detailed in the available literature, a typical protocol for obtaining a proton NMR spectrum of a natural product in the mid-1960s would have involved the following steps:

  • Sample Preparation: A few milligrams of purified this compound were dissolved in a deuterated solvent, such as deuterochloroform (CDCl3), to provide a lock signal for the spectrometer and to avoid interference from solvent protons.

  • Instrumentation: The sample would have been analyzed using a continuous-wave (CW) NMR spectrometer, likely operating at a proton frequency of 60 MHz.

  • Data Acquisition: The magnetic field was swept while irradiating the sample with a constant radiofrequency, or the radiofrequency was swept while keeping the magnetic field constant. The absorption of energy by the protons was detected and plotted as a spectrum.

  • Data Analysis: The chemical shifts (the position of the signals) and the splitting patterns (due to spin-spin coupling) of the various proton signals were analyzed to deduce the connectivity of the atoms in the molecule.

Mass Spectrometry (MS) of this compound (circa 1966)

Giannotti and his colleagues employed mass spectrometry to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The experimental procedure would have been as follows:

  • Sample Introduction: A small amount of the purified this compound sample was introduced into the ion source of the mass spectrometer.

  • Ionization: The molecules were ionized, likely using the electron ionization (EI) technique, where a high-energy electron beam bombards the sample, causing the ejection of an electron and the formation of a positively charged molecular ion (M+•).

  • Mass Analysis: The ions were accelerated into a magnetic field, which deflected them according to their mass-to-charge ratio (m/z).

  • Detection: The deflected ions were detected, and their abundance was plotted against their m/z value to generate a mass spectrum.

  • Data Analysis: The peak with the highest m/z value corresponded to the molecular ion, providing the molecular weight of this compound. The fragmentation pattern, showing peaks at lower m/z values, gave clues about the structural motifs within the molecule. A significant finding was the base peak at m/z 286, corresponding to the mass of a vitamin A monomer, strongly suggesting this compound's dimeric nature[1].

X-ray Crystallography of Vitamin A Acetate

For comparison, the structure of the related compound, vitamin A acetate, was successfully determined by X-ray crystallography. The general protocol for such an analysis involves:

  • Crystallization: Growing a single, high-quality crystal of vitamin A acetate, typically from a supersaturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of spots.

  • Structure Solution: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.

  • Structure Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow

The logical flow of a structural elucidation project differs significantly between spectroscopic and crystallographic approaches.

structure_determination_workflow cluster_spectroscopy Spectroscopic Methods cluster_crystallography X-ray Crystallography Purified this compound Purified this compound NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Dissolve in solvent Mass Spectrometry Mass Spectrometry Purified this compound->Mass Spectrometry Ionize Connectivity & Functional Groups Connectivity & Functional Groups NMR Spectroscopy->Connectivity & Functional Groups Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Proposed Structure Proposed Structure Connectivity & Functional Groups->Proposed Structure Molecular Weight & Fragmentation->Proposed Structure Vitamin A Acetate Vitamin A Acetate Crystallization Crystallization Vitamin A Acetate->Crystallization X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Electron Density Map Electron Density Map X-ray Diffraction->Electron Density Map 3D Molecular Structure 3D Molecular Structure Electron Density Map->3D Molecular Structure

Caption: Workflow for structure determination.

References

A Comparative Guide to Skin Repair Mechanisms: Validating the Role of Tretinoin and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Tretinoin with other leading alternatives in skin repair, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Comparative Efficacy of Skin Repair Agents

The following table summarizes the quantitative data on the efficacy of Tretinoin, Vitamin C, and Peptides in promoting skin repair, based on key performance indicators from various studies.

Active AgentParameter MeasuredQuantitative ResultStudy Type
Tretinoin (0.1%) Collagen I Formation80% increaseIn vivo (Human)[1][2][3]
Wrinkle Area Fraction11% reduction (vs. 17% for Niacinamide/Peptide/Retinyl propionate regimen)In vivo (Human)[4]
Wrinkle DepthSignificant reduction (specific percentage varies by concentration and duration)In vivo (Human)
Vitamin C (5-10%) Collagen I & III mRNA LevelsSignificant increaseIn vivo (Human)
Wrinkle Depth8.3% - 10.2% reduction (in combination with other actives)In vivo (Human)
Crow's Feet Wrinkles9% decreaseIn vivo (Human)
Forehead Wrinkles11% decreaseIn vivo (Human)
Peptides Collagen Levels (in vitro)115.4% increase (at 0.01% concentration)In vitro (Human Dermal Fibroblasts)
Eye Wrinkle Volume20.1% reductionIn vivo (Human)
Wrinkle Depth30% improvement (Acetylhexapeptide-3)In vivo (Human)

Experimental Protocols

In Vitro Assessment of Cell Migration: The Scratch Assay

The scratch assay is a widely used in vitro method to study cell migration, a crucial process in wound healing.

Objective: To evaluate the effect of a test compound on the migration of dermal fibroblasts.

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in a 12-well plate until they form a confluent monolayer.

  • Creating the "Scratch": A sterile pipette tip is used to create a linear "scratch" or gap in the cell monolayer.

  • Treatment: The cells are washed to remove detached cells, and then fresh medium containing the test compound (e.g., Tretinoin, Vitamin C, or a specific peptide) at various concentrations is added. A control group receives a medium without the test compound.

  • Imaging: The scratch is imaged at regular intervals (e.g., 0, 12, 24, and 48 hours) using a phase-contrast microscope.

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point. A faster closure rate in the treated group compared to the control indicates that the test compound promotes cell migration.

In Vivo Assessment of Wound Healing: Murine Excisional Wound Model

This in vivo model is used to assess the complete process of wound healing, including inflammation, proliferation, and remodeling, in a living organism.

Objective: To evaluate the effect of a topical formulation on the rate and quality of wound healing in mice.

Methodology:

  • Animal Model: Mice are anesthetized, and their dorsal skin is shaved and disinfected.

  • Wound Creation: A full-thickness excisional wound is created on the back of each mouse using a sterile biopsy punch.

  • Treatment: The wound is topically treated with the test formulation (e.g., a cream containing Tretinoin, Vitamin C, or peptides) or a placebo control. The treatment is applied daily or as per the study design.

  • Wound Closure Measurement: The wound area is measured at regular intervals using digital photography and image analysis software. The percentage of wound closure is calculated.

  • Histological Analysis: At the end of the experiment, the wound tissue is excised, fixed, and processed for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome). This allows for the assessment of re-epithelialization, collagen deposition, and inflammation.

  • Immunohistochemistry: Specific markers for cell proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) can be detected to further understand the cellular mechanisms of wound repair.

Signaling Pathways and Mechanisms of Action

Tretinoin Signaling Pathway

Tretinoin, a retinoid, exerts its effects by binding to nuclear retinoic acid receptors (RARs), which in turn regulate gene expression related to cell growth, differentiation, and collagen synthesis.

Tretinoin_Signaling_Pathway cluster_nucleus Nucleus Tretinoin Tretinoin RAR Retinoic Acid Receptor (RAR) Tretinoin->RAR Binds to Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus RXR Retinoid X Receptor (RXR) RAR->RXR Forms a heterodimer with RARE Retinoic Acid Response Element (RARE) on DNA RAR->RARE Binds to RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Collagen_Synthesis Increased Collagen Synthesis Gene_Expression->Collagen_Synthesis Cell_Turnover Increased Cell Turnover Gene_Expression->Cell_Turnover

Caption: Tretinoin signaling pathway in a skin cell.

Vitamin C's Role in Collagen Synthesis

Vitamin C is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are critical for the stabilization of the collagen triple helix.

VitaminC_Collagen_Synthesis Procollagen Procollagen Chains Proline Proline Residues Procollagen->Proline Lysine Lysine Residues Procollagen->Lysine Hydroxylation Hydroxylation Proline->Hydroxylation Lysine->Hydroxylation Hydroxyproline Hydroxyproline Hydroxylation->Hydroxyproline Hydroxylysine Hydroxylysine Hydroxylation->Hydroxylysine VitaminC Vitamin C (Ascorbic Acid) Prolyl_Hydroxylase Prolyl Hydroxylase VitaminC->Prolyl_Hydroxylase Cofactor for Lysyl_Hydroxylase Lysyl Hydroxylase VitaminC->Lysyl_Hydroxylase Cofactor for Prolyl_Hydroxylase->Hydroxylation Lysyl_Hydroxylase->Hydroxylation Collagen_Helix Stable Collagen Triple Helix Hydroxyproline->Collagen_Helix Stabilize Hydroxylysine->Collagen_Helix Stabilize Comparative_Mechanisms Tretinoin Tretinoin Receptor_Binding Nuclear Receptor Binding (RARs) Tretinoin->Receptor_Binding VitaminC Vitamin C Cofactor Enzymatic Cofactor VitaminC->Cofactor Peptides Peptides Cell_Signaling Cell Signaling (e.g., TGF-β) Peptides->Cell_Signaling Gene_Regulation Gene Regulation Receptor_Binding->Gene_Regulation Collagen_Stabilization Collagen Helix Stabilization Cofactor->Collagen_Stabilization Fibroblast_Stimulation Fibroblast Stimulation Cell_Signaling->Fibroblast_Stimulation Skin_Repair Skin Repair Outcomes Gene_Regulation->Skin_Repair Collagen_Stabilization->Skin_Repair Fibroblast_Stimulation->Skin_Repair

References

A Comparative In Vivo Analysis of Curcumin and Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of the natural compound Curcumin versus the conventional chemotherapeutic agent Doxorubicin for cancer treatment. The information presented is based on preclinical in vivo studies, with a focus on efficacy, safety, and mechanisms of action. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key studies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

I. Comparative Efficacy: In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of Curcumin and Doxorubicin has been evaluated in numerous preclinical cancer models. While Doxorubicin, a cornerstone of chemotherapy regimens, demonstrates potent and rapid tumor reduction, its use is often limited by severe toxicity. Curcumin, a polyphenol derived from turmeric, has shown promising anti-cancer effects, often with a more favorable safety profile.[1][2] The following tables summarize the quantitative outcomes of representative in vivo studies.

Curcumin: In Vivo Tumor Volume Reduction
Cancer Model Animal Model Dosage Administration Route Treatment Duration Tumor Volume Reduction (%)
Human monocytic leukemia (SHI-1 xenograft)SCID mice15 and 30 mg/kg/dayIntraperitoneal15 daysSignificant decrease in tumor volume and weight
Human primary medulloblastoma (DAOY xenograft)SCID mice1 mg/kgOral gavage30 daysNot specified, but delayed tumor growth
Human prostate cancer (PC-3-Luc xenograft)Male BALB/c nu/nu mice100 mg/kg/dayIntraperitoneal30 daysSignificant decrease in tumor growth
Human gastric cancer (BGC-823 xenograft)Not specified25 mg/kg (encapsulated)Not specifiedNot specified75% reduction compared to control
Human Cervical cancer (CaSki xenograft)Athymic female nude mice20 mg/kg (Exocur)Not specifiedNot specified61% reduction in tumor volume
Doxorubicin: In Vivo Tumor Volume Reduction
Human non-small cell lung cancer (H-460 xenograft)Not specified2 mg/kg once a weekNot specifiedNot specified56% tumor growth inhibition
Ovarian Cancer (SK-OV-3 xenograft)Xenograft miceNot specifiedNot specified16 days37.07% tumor growth inhibition rate
Lewis Lung Carcinoma (LL/2)Not specifiedNot specifiedNot specified20 daysRelative tumor volume of 0.25 (with combination)
Breast Cancer (MCF-7 xenografts)Not specifiedNot specifiedNot specified6 weeks20% reduction in tumor size (alone)
Combination Therapy: Curcumin and Doxorubicin
Cancer Model Animal Model Dosage Administration Route Treatment Duration Outcome
Doxorubicin-resistant breast cancer (MCF-7/DOX and MDA-MB-231/DOX)Not specifiedCurcumin + DoxorubicinNot specifiedNot specifiedSynergistically inhibited proliferation and reversed doxorubicin resistance.[3]
Lewis Lung Carcinoma (LL/2)Not specifiedCurcumin + Doxorubicin (1:1 ratio)Not specifiedNot specifiedMore effective than either drug alone in reducing cell viability.
Breast Cancer (MCF-7 xenografts)Not specifiedDoxorubicin + Black Cohosh (BC) - Illustrative of combination benefitsNot specified6 weeks57% reduction in tumor size (Dox + BC) vs 20% (Dox alone).[4]

II. Comparative Safety and Toxicity

A critical aspect of therapeutic potential is the safety profile of the compound. Doxorubicin is known for its dose-dependent cardiotoxicity, which can lead to congestive heart failure. Other significant side effects include myelosuppression, gastrointestinal issues, and alopecia. In contrast, in vivo studies have consistently demonstrated the low toxicity of Curcumin, even at high doses.

Curcumin: In Vivo Toxicity Profile
Study Type Animal Model Dosage Observations
Acute ToxicityRats and miceUp to 5,000 mg/kg body weightNo signs of toxicity or mortality.
90-day Repeated Dose ToxicityWistar rats1,000 mg/kg body weightNo observable toxic effects.
Mutagenicity/GenotoxicityIn vitro and in vivo (mice)Not applicableNon-mutagenic in Ames test, chromosome aberration test, and micronucleus test.
Acute and Chronic Toxicity (Nanocomplexes)Mice and hamstersAcute: up to 11.0 g/kg (mice), 21.4 g/kg (hamsters). Chronic (6 months): up to 0.8 g/kg/day (mice), 1.61 g/kg/day (hamsters)Low and medium doses induced no side effects. High doses showed some reversible changes in liver enzymes.
Doxorubicin: In Vivo Toxicity Profile
Toxicity Type Affected System/Organ Observations Citations
CardiotoxicityHeartDose-dependent; can lead to congestive heart failure.
HematologicalBone marrowMyelosuppression, anemia, leukopenia, neutropenia, thrombocytopenia.
GastrointestinalGI tractAcidity, stomatitis, diarrhea, dehydration.
DermatologicalSkin and nailsSkin pigmentation, rashes, alopecia, hyperpigmentation of nails.
OtherMultiple organsCan induce apoptosis and necrosis in normal tissues (liver, brain, kidney).

III. Mechanisms of Action: Signaling Pathways

Curcumin and Doxorubicin exert their anti-cancer effects through distinct and, in some cases, complementary signaling pathways. Doxorubicin's primary mechanisms involve direct DNA damage through intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. Curcumin, on the other hand, is a pleiotropic molecule that modulates multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Curcumin Signaling Pathways in Cancer

Curcumin_Signaling_Pathway cluster_inhibition Inhibition of Pro-Cancer Pathways cluster_activation Activation of Anti-Cancer Pathways cluster_effects Cellular Effects Curcumin Curcumin NFkB NF-κB Pathway Curcumin->NFkB inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Curcumin->PI3K_Akt inhibits JAK_STAT JAK/STAT Pathway Curcumin->JAK_STAT inhibits Wnt Wnt/β-catenin Pathway Curcumin->Wnt inhibits Apoptosis Apoptosis Curcumin->Apoptosis induces p53 p53 Pathway Curcumin->p53 activates Proliferation Decreased Proliferation NFkB->Proliferation Angiogenesis Decreased Angiogenesis NFkB->Angiogenesis Metastasis Decreased Metastasis NFkB->Metastasis PI3K_Akt->Proliferation PI3K_Akt->Angiogenesis PI3K_Akt->Metastasis JAK_STAT->Proliferation Wnt->Proliferation CellCycleArrest Cell Cycle Arrest Apoptosis->CellCycleArrest p53->CellCycleArrest

Caption: Curcumin's multifaceted anti-cancer mechanism.

Doxorubicin Signaling Pathways in Cancer

Doxorubicin_Signaling_Pathway cluster_mechanisms Primary Mechanisms cluster_downstream Downstream Effects Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation Notch_Pathway Notch Signaling Pathway Doxorubicin->Notch_Pathway activates DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Notch_Pathway->Apoptosis mediates

Caption: Doxorubicin's primary anti-cancer mechanisms.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies with Curcumin and Doxorubicin.

General In Vivo Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Culture xenograft Tumor Xenograft Implantation (e.g., subcutaneous injection of cancer cells into immunodeficient mice) start->xenograft tumor_growth Tumor Growth Monitoring (measurement of tumor volume) xenograft->tumor_growth treatment_groups Randomization into Treatment Groups (e.g., Vehicle Control, Curcumin, Doxorubicin, Combination) tumor_growth->treatment_groups drug_administration Drug Administration (specify dose, route, and schedule) treatment_groups->drug_administration monitoring Continued Monitoring (tumor volume, body weight, clinical signs of toxicity) drug_administration->monitoring endpoint Endpoint (e.g., predetermined tumor size, study duration) monitoring->endpoint euthanasia Euthanasia and Tissue Collection (tumor, blood, major organs) endpoint->euthanasia analysis Data Analysis (tumor weight, histopathology, biomarker analysis) euthanasia->analysis conclusion Conclusion analysis->conclusion

Caption: A typical workflow for in vivo anti-cancer studies.

Curcumin In Vivo Protocol (Example)
  • Animal Model: Female severe combined immunodeficient (SCID) mice.

  • Cell Line: Human monocytic leukemia SHI-1 cells.

  • Tumor Induction: 1 × 10⁶ SHI-1 cells were transplanted subcutaneously into the right flank of the mice.

  • Treatment Groups:

    • Control group (vehicle).

    • Curcumin (15 mg/kg).

    • Curcumin (30 mg/kg).

  • Drug Administration: Drugs were administered via intraperitoneal injection daily for 16 days, starting three days after cell transplantation.

  • Efficacy Endpoint: Tumor volumes were measured daily. After 16 days of treatment, mice were sacrificed, and solid tumors were excised and weighed.

  • Safety Endpoint: Body weight was measured every two days. Spleens and livers were weighed at the end of the study.

Doxorubicin In Vivo Protocol (Example)
  • Animal Model: Xenograft mice with established SK-OV-3 ovarian tumors.

  • Treatment Groups:

    • PBS-treated control group.

    • Free Doxorubicin-treated group.

    • Doxorubicin-DNA-AuNP-treated group (for nanoparticle delivery comparison).

  • Drug Administration: Treatment was administered over 16 days. The specific dose and route were not detailed in the abstract but are typically intravenous or intraperitoneal for Doxorubicin.

  • Efficacy Endpoint: Tumor size was monitored, and the tumor growth inhibition rate was calculated based on the change in tumor volume from day 0.

  • Safety Endpoint: The body weights of the tumor-bearing mice were monitored throughout the experiment.

V. Conclusion

This comparative guide highlights the distinct profiles of Curcumin and Doxorubicin in the context of in vivo cancer therapy. Doxorubicin remains a potent anti-cancer agent, but its clinical utility is hampered by significant toxicity. Curcumin presents a promising therapeutic candidate with a favorable safety profile and the ability to modulate multiple cancer-related signaling pathways.

The synergistic effects observed when Curcumin is combined with Doxorubicin suggest a potential strategy to enhance the efficacy of conventional chemotherapy while potentially mitigating its toxicity. Further in vivo studies and well-designed clinical trials are warranted to fully elucidate the therapeutic potential of Curcumin, both as a standalone agent and in combination therapies, for the treatment of various cancers.

References

A Comparative Analysis of Kitol's Stability Against Other Common Retinoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of Kitol, a naturally occurring dimer of retinol, against other widely used retinoids in the pharmaceutical and cosmetic industries. While comprehensive, modern stability data for this compound is notably scarce in publicly available literature, this document synthesizes the existing information and contrasts it with the extensive data available for other retinoids, including retinol, retinyl palmitate, retinaldehyde, and hydroxypinacolone retinoate. The stability of these molecules is a critical factor in their formulation and efficacy, as degradation can lead to a loss of potency and the formation of potentially irritating byproducts.[1][2]

Executive Summary of Retinoid Stability

Retinoids are notoriously unstable molecules, susceptible to degradation when exposed to light, oxygen, and heat.[1][2] Their stability is also highly dependent on the formulation, including the pH and the presence of antioxidants and other stabilizing agents.[1]

This compound , identified as a provitamin A, is described in older literature as being labile in the presence of light and air. Thermal decomposition studies from the mid-20th century indicate that it breaks down to form vitamin A (retinol). However, a significant gap exists in modern, quantitative stability data for this compound under standardized stress conditions.

In contrast, extensive research has been conducted on the stability of other retinoids:

  • Retinol: Highly sensitive to degradation by light, heat, and oxygen. Its stability is greatly influenced by the formulation, with anhydrous (water-free) systems and encapsulation technologies offering improved protection.

  • Retinyl Palmitate: Generally more stable to heat and oxidation than retinol, but it is still susceptible to degradation, particularly from UV radiation.

  • Retinaldehyde: Known to be highly unstable and challenging to formulate, though newer stabilization technologies are emerging.

  • Hydroxypinacolone Retinoate (HPR): A newer generation retinoid reported to have greater stability compared to traditional retinoids like retinol.

Comparative Stability Data

The following table summarizes the available stability data for this compound and other retinoids. It is important to note the qualitative nature of the data for this compound compared to the quantitative data for the other compounds, reflecting the disparity in available research.

RetinoidStability ProfileQuantitative Data Highlights
This compound Described as "labile in light, air, petr ether." Thermal decomposition yields vitamin A.No modern quantitative data available in the public domain.
Retinol Highly unstable; sensitive to light, heat, and oxygen. Stability is formulation-dependent.In some cosmetic products, a 0%-80% decline was observed after 6 months at 25°C, and a 40%-100% decline at 40°C. Light degradation is more pronounced than thermal degradation.
Retinyl Palmitate More stable than retinol concerning heat and oxidation but is sensitive to UV light.In one study, an oil-in-water emulsion with 2% retinyl palmitate showed a 38% loss after seven days at 4°C. Another study showed a 62% loss after exposure to 5 MED of UV radiation, which was prevented by the presence of a photostabilizer.
Retinaldehyde Considered highly unstable and difficult to formulate.Encapsulation has been shown to significantly improve stability, with over 92% retention after 4 weeks under accelerated aging conditions (40°C).
Hydroxypinacolone Retinoate (HPR) Generally considered more stable than retinol and other traditional retinoids.In a comparative study, HPR was found to be the most stable among the tested retinoids, with 95% of the initial content remaining after 6 months at 25°C.

Experimental Protocols

Standard stability testing of retinoids typically involves subjecting the active pharmaceutical ingredient (API) or the formulated product to various stress conditions, as outlined in ICH guidelines (e.g., Q1A(R2)). The concentration of the retinoid is measured at specific time points using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

General Protocol for Forced Degradation Studies of Retinoids

Objective: To identify potential degradation products and assess the intrinsic stability of the retinoid.

  • Sample Preparation: Prepare solutions of the retinoid in appropriate solvents (e.g., methanol, ethanol) at a known concentration (e.g., 1 mg/mL). For formulated products, extract the retinoid using a suitable procedure.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 1 to 48 hours).

    • Base Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH at room temperature or elevated temperature for a defined period.

    • Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% to 30%) at room temperature.

    • Thermal Degradation: Expose the solid or solution sample to elevated temperatures (e.g., 60°C to 85°C) for a defined period (e.g., up to 10 days).

    • Photostability: Expose the sample to a controlled light source, as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC-UV method. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and water, with UV detection at the retinoid's maximum absorbance wavelength (e.g., ~325 nm for retinol).

  • Data Evaluation: Assess the percentage of degradation of the parent retinoid and detect the formation of any degradation products. The goal is typically to achieve 5-20% degradation to ensure the suitability of the analytical method for detecting degradation.

Signaling Pathways and Degradation Mechanisms

The degradation of retinoids can occur through various pathways, including isomerization, oxidation, and polymerization.

Proposed Degradation Pathway for this compound

Given that this compound is a dimer of retinol and its thermal decomposition yields retinol, its degradation pathway is likely initiated by the cleavage of the dimer to form retinol monomers. These retinol molecules would then be susceptible to the same degradation pathways as retinol itself. The primary degradation pathway for retinol involves oxidation. Retinol is first reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid. These molecules can be further hydroxylated and oxidized into more polar, inactive compounds.

G Proposed Degradation Pathway of this compound This compound This compound (Retinol Dimer) Retinol Retinol This compound->Retinol Thermal/Photolytic Cleavage Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (Reversible) Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid Oxidation (Irreversible) Oxidized_Products Further Oxidized Inactive Products Retinoic_Acid->Oxidized_Products Hydroxylation/Oxidation G General Workflow for Comparative Retinoid Stability Testing cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Retinoid_Selection Select Retinoids for Comparison (e.g., this compound, Retinol, etc.) Formulation Prepare Formulations or Solutions Retinoid_Selection->Formulation Thermal Thermal Stress (e.g., 40°C, 60°C) Formulation->Thermal Photo Photostability (ICH Q1B) Formulation->Photo Oxidative Oxidative Stress (e.g., H2O2) Formulation->Oxidative Sampling Sample at Predetermined Time Intervals Thermal->Sampling Photo->Sampling Oxidative->Sampling HPLC_Analysis HPLC-UV Analysis Sampling->HPLC_Analysis Degradation_Kinetics Determine Degradation Kinetics HPLC_Analysis->Degradation_Kinetics Comparison Compare Stability Profiles Degradation_Kinetics->Comparison

References

Validating Kitol as a Biomarker for Oxidative Stress in Skin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Kitol (anhydro-vitamin A) as an emerging biomarker for oxidative stress in skin. It is intended to serve as a resource for researchers seeking to validate its utility against established markers. Due to the limited availability of direct comparative studies in the scientific literature, this guide focuses on comparing the fundamental properties and analytical methodologies of this compound with those of well-established biomarkers.

Introduction to Oxidative Stress Biomarkers in Skin

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the skin's antioxidant defenses, is a key pathogenic factor in skin aging, photodamage, and various dermatological diseases.[1][2] The quantification of this stress relies on biomarkers—measurable indicators of oxidative damage to cellular components. An ideal biomarker should be sensitive, specific, stable, and readily quantifiable in relevant biological samples like skin tissue.[3]

Vitamin A (retinol) and its esters (e.g., retinyl palmitate) are abundant in the epidermis and are known to be susceptible to degradation by UV radiation and oxidative processes.[4][5] This degradation leads to the formation of various byproducts, including this compound, a dimer of anhydro-vitamin A. The presence of this compound is therefore postulated to be an indicator of oxidative insults to retinoids within the skin. This guide compares this compound to three classes of established oxidative stress biomarkers: lipid peroxidation products, protein oxidation markers, and DNA damage markers.

Comparative Analysis of Oxidative Stress Biomarkers

The selection of a biomarker for a clinical or research study depends on the specific scientific question, the nature of the oxidative insult, and the analytical capabilities available. The following table compares the key characteristics of this compound against established biomarkers.

Parameter This compound (Anhydro-vitamin A) Malondialdehyde (MDA) F2-Isoprostanes (e.g., 8-iso-PGF2α) Protein Carbonyls
Biomarker Class Vitamin A Degradation ProductSecondary Lipid Peroxidation ProductPrimary Lipid Peroxidation ProductProtein Oxidation Product
What it Measures Oxidation and dehydration of cutaneous retinoid stores.Damage to polyunsaturated fatty acids.Free radical-catalyzed peroxidation of arachidonic acid.Oxidative damage to protein side chains (e.g., Lys, Arg, Pro).
Specificity Potentially specific to retinoid oxidation (UV/ROS). Formation can also be enzymatic.Low. Can be formed through non-oxidative pathways and is influenced by diet.High. Considered a "gold standard" for in vivo lipid peroxidation.High. A stable and early indicator of protein oxidation.
Stability Relatively stable as a hydrocarbon end-product.Low in vivo stability; reactive.Chemically stable, allowing for reliable measurement in various matrices.Relatively stable, making them suitable for detecting cumulative damage.
Primary Matrix Skin Tissue (Epidermis)Plasma, Serum, Tissues, UrineUrine, Plasma, TissuesPlasma, Tissues
Analytical Method HPLC-UVSpectrophotometry (TBARS assay), HPLCELISA, GC/MS, LC/MSSpectrophotometry (DNPH assay), ELISA, Western Blot
Advantages Directly reflects damage to a key skin component (Vitamin A).Widely used with simple, inexpensive assay protocols (TBARS).Highly specific and sensitive; reflects systemic oxidative stress.Early marker of oxidative damage; reflects damage to functional molecules.
Disadvantages Lack of validation studies; limited commercial assay availability.TBARS assay has low specificity, overestimating MDA levels.Assays can be expensive and technically demanding (especially MS methods).Assays can be complex and susceptible to interference.

Signaling and Formation Pathways

Postulated Pathway of this compound Formation via Oxidative Stress

Reactive oxygen species (ROS), generated in the skin primarily through exposure to UV radiation, can attack endogenous antioxidant molecules, including Vitamin A. The polyene chain of retinol is highly susceptible to oxidation. This process is hypothesized to lead to the formation of anhydro-vitamin A, which can then dimerize to form this compound. This pathway highlights this compound as a direct marker of oxidative damage to the skin's retinoid pool.

G cluster_0 Epidermal Keratinocyte UVR UV Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS generates Retinol Retinol (Vitamin A) ROS->Retinol Oxidizes RetinylPalmitate Retinyl Palmitate (Skin Reservoir) REH Retinyl Ester Hydrolase RetinylPalmitate->REH Anhydroretinol Anhydro-vitamin A (Unstable Intermediate) Retinol->Anhydroretinol Oxidative Dehydration This compound This compound (Biomarker) Anhydroretinol->this compound Dimerization REH->Retinol Hydrolyzes to

Postulated pathway of this compound formation in the skin.
Established Pathways of Other Oxidative Stress Biomarkers

In contrast, established biomarkers like MDA and F2-isoprostanes arise from the ROS-induced peroxidation of lipids, while protein carbonyls are formed from the direct oxidation of amino acid residues in proteins. These pathways are well-characterized and form the basis of their validation as reliable indicators of oxidative stress.

Experimental Protocols

Accurate quantification begins with meticulous sample collection and preparation. The following sections provide detailed methodologies for the analysis of this compound and other key biomarkers from skin tissue.

Skin Sample Collection and Preparation Workflow

The initial steps of sample collection and homogenization are critical for reliable biomarker analysis. A typical workflow is applicable across different biomarkers, with variations in the subsequent extraction and analysis steps.

G cluster_workflow General Workflow for Skin Biomarker Analysis Biopsy 1. Skin Punch Biopsy (2-4 mm) Homogenization 2. Homogenization (e.g., Bead Beating in Buffer) Biopsy->Homogenization Extraction 3. Analyte Extraction (Solvent/Chemical) Homogenization->Extraction Analysis 4. Quantification (HPLC, ELISA, etc.) Extraction->Analysis Normalization 5. Data Normalization (e.g., to protein or tissue weight) Analysis->Normalization

General workflow for skin biomarker analysis.

Protocol for Skin Sample Collection:

  • Obtain a 2-4 mm full-thickness punch biopsy from the area of interest under local anesthesia.

  • Immediately place the biopsy in a pre-labeled cryovial and flash-freeze in liquid nitrogen.

  • Store samples at -80°C until analysis to prevent degradation of target analytes.

Protocol for this compound Analysis (Proposed HPLC-UV Method)

This proposed protocol is synthesized from established methods for retinoid extraction and analysis and requires validation.

1. Reagents and Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (HPLC grade), Hexane (HPLC grade)

  • Potassium Hydroxide (KOH)

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Mobile Phase: Acetonitrile:Water (gradient may be required)

  • Homogenizer with ceramic beads

  • HPLC system with UV detector

2. Sample Preparation and Saponification:

  • Weigh the frozen skin biopsy (~5-10 mg).

  • Add 500 µL of PBS and ceramic beads to the sample tube.

  • Homogenize the tissue using a bead beater until fully dissociated.

  • Transfer the homogenate to a glass tube. Add 500 µL of ethanolic KOH (10% w/v) and 50 µL of BHT solution (10 mg/mL in ethanol).

  • Incubate at 70°C for 30 minutes to saponify retinyl esters, liberating retinol for potential conversion and measurement.

  • Cool the sample on ice for 5 minutes.

3. Extraction:

  • Add 1 mL of hexane to the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new amber glass tube.

  • Repeat the extraction (steps 1-3) twice more, pooling the hexane extracts.

  • Evaporate the pooled hexane to dryness under a gentle stream of nitrogen.

4. HPLC Analysis:

  • Reconstitute the dried extract in 100 µL of mobile phase.

  • Inject 20-50 µL onto a C18 reverse-phase HPLC column.

  • Detect anhydroretinol (the monomer of this compound) using a UV detector set to its characteristic absorption maxima (~350, 368, 390 nm).

  • Quantify using a standard curve prepared from purified anhydroretinol or this compound standards.

  • Normalize results to the initial tissue weight (e.g., ng/mg tissue).

Protocol for Malondialdehyde (MDA) via TBARS Assay

1. Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay measures MDA, a product of lipid peroxidation. MDA reacts with TBA under high temperature and acidic conditions to form a colored adduct measurable at 532 nm.

2. Abbreviated Protocol:

  • Homogenize skin tissue in PBS with BHT to prevent ex vivo oxidation.

  • Centrifuge the homogenate and collect the supernatant.

  • Add 100 µL of supernatant to a tube with 500 µL of TBA reagent (containing thiobarbituric acid in an acidic solution).

  • Incubate at 95°C for 60 minutes.

  • Cool on ice and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Quantify using a standard curve prepared with an MDA equivalent (e.g., 1,1,3,3-tetramethoxypropane).

Protocol for F2-Isoprostanes (8-iso-PGF2α) via ELISA

1. Principle: This is a competitive immunoassay. Free 8-iso-PGF2α in the sample competes with a fixed amount of HRP-labeled 8-iso-PGF2α for binding sites on a specific antibody coated onto a microplate.

2. Abbreviated Protocol:

  • Homogenize skin tissue in a buffer containing an antioxidant (e.g., BHT).

  • Perform alkaline hydrolysis (saponification) to release esterified isoprostanes, yielding the total amount.

  • Neutralize the sample and centrifuge to remove debris.

  • Add the prepared sample, standards, and HRP-conjugate to the antibody-coated wells of the ELISA plate.

  • Incubate for the specified time (e.g., 18 hours at 4°C).

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) and incubate to develop color. The color intensity is inversely proportional to the 8-iso-PGF2α concentration.

  • Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).

Conclusion and Future Directions

This compound presents a theoretically sound candidate as a biomarker for oxidative damage to the skin's vital retinoid pool. Its formation from the degradation of Vitamin A, a key molecule in skin health, positions it as a potentially specific marker for photodamage. However, its clinical and research utility is currently hampered by a lack of rigorous validation studies and standardized, commercially available assays.

For researchers in dermatology and drug development, the primary challenge is the absence of quantitative data comparing this compound induction with that of established markers like F2-isoprostanes and protein carbonyls under controlled oxidative stress. Future studies should focus on:

  • Direct Comparative Analysis: Exposing human skin explants or in vivo models to controlled doses of UV radiation and quantifying this compound, MDA, 8-iso-PGF2α, and protein carbonyls in the same samples.

  • Method Validation: Rigorously validating HPLC or LC-MS/MS methods for this compound quantification in skin biopsies, establishing limits of detection, linearity, and recovery.

  • Mechanistic Studies: Elucidating the precise biochemical pathway leading from retinol/retinyl esters to this compound formation under the influence of specific reactive oxygen species.

By addressing these gaps, the scientific community can objectively determine this compound's place in the arsenal of biomarkers used to assess oxidative stress in the skin, potentially leading to more targeted diagnostics and therapeutic interventions for photodamage and skin aging.

References

A Comparative Guide to the Efficacy of Eckol and Other Actives in Mitigating UV-Induced Skin Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Eckol, a phlorotannin derived from brown algae, against other well-established active ingredients—Retinol, Vitamin C, and Vitamin E—in reducing skin damage induced by ultraviolet (UV) radiation. The following sections present quantitative data from various studies, detail the experimental protocols used to obtain this data, and illustrate the key signaling pathways and experimental workflows.

Comparative Efficacy of Bioactive Compounds Against UV-Induced Skin Damage

The following tables summarize the quantitative data on the effectiveness of Eckol, Retinol, Vitamin C, and Vitamin E in protecting the skin from UV-induced damage. The data is compiled from a range of in vitro and in vivo studies.

CompoundEndpointEfficacyStudy Type
Eckol Cell Viability Increase (UVB-irradiated HaCaT cells)16%In vitro
Collagen Degradation Inhibition (UVB-irradiated hairless mice)SignificantIn vivo
Retinol (0.5%) Hyperpigmentation ReductionSignificantClinical Trial
Wrinkle Surface Area ReductionSignificantClinical Trial
Vitamin C (10% topical) UVB-Induced Erythema Reduction52%Clinical Study
Sunburn Cell Formation Reduction40-60%Clinical Study
Vitamin E (in combination with Vitamin C) Minimal Erythema Dose (MED) Increase36.9%Clinical Study
Sunburn Cell ReductionSignificantAnimal Study

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

UV_Damage_Pathway UVB UVB Radiation Skin Skin Cells (Keratinocytes, Fibroblasts) UVB->Skin ROS Reactive Oxygen Species (ROS) Generation Skin->ROS DNA_Damage Direct DNA Damage (Thymine Dimers) Skin->DNA_Damage MAPK_Activation MAPK Pathway Activation (p38, JNK, ERK) ROS->MAPK_Activation Inflammation Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) ROS->Inflammation Apoptosis Apoptosis (Sunburn Cells) DNA_Damage->Apoptosis AP1_Activation AP-1 Activation MAPK_Activation->AP1_Activation MMP_Upregulation MMP-1, MMP-3, MMP-9 Upregulation AP1_Activation->MMP_Upregulation Collagen_Degradation Collagen Degradation MMP_Upregulation->Collagen_Degradation

Figure 1: Simplified signaling pathway of UV-induced skin damage.

Figure 2: Mechanism of action for Eckol and other antioxidants.

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo / Clinical Study Cell_Culture Culture HaCaT Keratinocytes Treatment_IV Pre-treatment with Test Compound Cell_Culture->Treatment_IV UVB_IV UVB Irradiation Treatment_IV->UVB_IV Analysis_IV Analysis (MTT Assay, ROS, Collagen Synthesis) UVB_IV->Analysis_IV Subject_Recruitment Subject Recruitment Topical_Application Topical Application of Test Compound Subject_Recruitment->Topical_Application UVB_INVIVO UVB Irradiation (Determine MED) Topical_Application->UVB_INVIVO Analysis_INVIVO Analysis (Erythema, Sunburn Cells, Biopsy) UVB_INVIVO->Analysis_INVIVO

Figure 3: General experimental workflow for efficacy testing.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the comparative data.

In Vitro UVB Protection Assay in Human Keratinocytes (HaCaT cells)
  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays). After reaching 70-80% confluency, the cells are washed with phosphate-buffered saline (PBS) and then treated with various concentrations of the test compound (e.g., Eckol) dissolved in serum-free DMEM for a specified period (e.g., 1-2 hours).

  • UVB Irradiation: The culture medium is removed, and the cells are exposed to a specific dose of UVB radiation (e.g., 30 mJ/cm²). The UVB source is typically a lamp with a peak emission at 312 nm.

  • Post-Irradiation Incubation: Following irradiation, the test compound-containing medium is added back to the cells, and they are incubated for a further 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • The medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated for 4 hours at 37°C.

    • The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the non-irradiated control.

Human Clinical Trial for Erythema and Sunburn Cell Formation
  • Subject Recruitment: Healthy volunteers with Fitzpatrick skin types I-III are recruited. Exclusion criteria include a history of photosensitivity, skin diseases, or use of photosensitizing medications.

  • Test Site Demarcation: Several 2x2 cm test sites are marked on the subjects' back or buttocks.

  • Topical Application: A standardized amount (e.g., 2 mg/cm²) of the test formulation (e.g., 10% Vitamin C serum) or a vehicle control is applied to the designated test sites for a specified number of days (e.g., 4 consecutive days).

  • UVB Irradiation and Minimal Erythema Dose (MED) Determination:

    • On the final day of treatment, the test sites are irradiated with a series of increasing doses of UVB radiation from a solar simulator.

    • The MED is defined as the lowest UVB dose that produces a perceptible erythema with clear borders at 24 hours post-irradiation.

  • Erythema Assessment: Erythema is visually graded and can be quantified using a chromameter, which measures the a* value (redness) of the skin. The reduction in erythema is calculated by comparing the a* value of the treated site to the vehicle control site.

  • Sunburn Cell Quantification (Immunohistochemistry):

    • At 24 hours post-irradiation from a separate site exposed to a suprathreshold UVB dose (e.g., 2x MED), a 4-mm punch biopsy is taken.

    • The tissue is fixed in formalin and embedded in paraffin.

    • Sections are cut and stained with hematoxylin and eosin (H&E). Sunburn cells, characterized by their eosinophilic cytoplasm and pyknotic nuclei, are counted per unit area or length of the epidermis under a microscope.

    • Alternatively, immunohistochemical staining for markers of apoptosis, such as cleaved caspase-3, can be performed for more specific quantification.

In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
  • Cell Culture: Human dermal fibroblasts (HDFs) are cultured in DMEM supplemented with 10% FBS.

  • UVB Irradiation and Treatment: Confluent HDFs are irradiated with UVB as described above and then treated with the test compound.

  • Collagen Quantification (Sirius Red Assay):

    • After the desired incubation period (e.g., 48-72 hours), the cell culture supernatant is collected to measure secreted collagen, and the cell layer is lysed to measure cell-associated collagen.

    • For Secreted Collagen: The supernatant is mixed with a Sirius Red staining solution (0.1% Sirius Red in saturated picric acid). The mixture is incubated, and the collagen-dye precipitate is pelleted by centrifugation. The pellet is washed to remove unbound dye and then dissolved in a destaining solution (e.g., 0.1 M NaOH).

    • For Cell-Associated Collagen: The cell layer is fixed and then stained directly with the Sirius Red solution. After washing, the bound dye is eluted with a destaining solution.

    • The absorbance of the destained solutions is measured at 540 nm. The amount of collagen is determined by comparing the absorbance to a standard curve of known collagen concentrations.

Conclusion

The presented data indicates that Eckol, along with established compounds like Retinol, Vitamin C, and Vitamin E, demonstrates significant potential in mitigating UV-induced skin damage. While Vitamin C shows strong evidence for reducing erythema and sunburn cell formation, Eckol exhibits protective effects on cell viability and collagen integrity. Retinol is particularly effective in addressing visible signs of photoaging such as hyperpigmentation and wrinkles. Vitamin E, especially in combination with Vitamin C, enhances the skin's resistance to UV-induced erythema.

The choice of active ingredient for a specific application will depend on the desired endpoint, whether it be the prevention of acute inflammatory responses, the protection of cellular and extracellular components, or the reversal of chronic photodamage. Further head-to-head clinical trials are warranted to provide a more direct comparison of the efficacy of these compounds under identical conditions. The provided protocols offer a standardized framework for conducting such comparative studies.

A Head-to-Head Comparison of Kitol and Bakuchiol for Anti-Aging: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Evidence for Two Potential Anti-Aging Compounds

For researchers, scientists, and drug development professionals, the quest for novel, effective, and safe anti-aging compounds is a continuous endeavor. This guide provides a comparative analysis of two molecules that have generated interest in the field of dermatology: Kitol and bakuchiol. However, a stark disparity in the available scientific literature necessitates a different approach to a direct head-to-head comparison. While bakuchiol has been the subject of numerous studies, establishing it as a functional analog to retinol, this compound remains largely uninvestigated for dermatological applications.

Executive Summary: A Tale of Two Compounds

Bakuchiol , a meroterpene phenol derived from the seeds and leaves of Psoralea corylifolia, has emerged as a compelling anti-aging ingredient.[1] Extensive research, including gene expression profiling and clinical trials, has demonstrated its ability to modulate genes involved in collagen production and extracellular matrix maintenance, mirroring the effects of retinoids but with a significantly better safety profile.[1][2] Clinical studies have consistently shown its efficacy in reducing fine lines and wrinkles, improving pigmentation, elasticity, and firmness, with minimal side effects such as scaling and stinging often associated with retinol use.[1][3]

This compound , on the other hand, is identified in chemical literature as a provitamin A found in mammalian liver oil, with the CAS Registry Number 4626-00-0. It is structurally related to vitamin A, existing as a dimer. Crucially, the available scientific literature explicitly states that this compound possesses no vitamin A activity. Extensive searches of dermatological and cosmetic science databases reveal a significant lack of studies investigating this compound's potential for anti-aging or any other topical application on the skin. Therefore, a direct, data-driven comparison with bakuchiol is not feasible at this time.

This guide will proceed by presenting the robust body of evidence for bakuchiol as a benchmark for a well-characterized, plant-derived anti-aging compound. The information provided can serve as a framework for evaluating the potential of any new molecule, including this compound, should future research be undertaken.

Bakuchiol: A Comprehensive Performance Review

Bakuchiol's anti-aging properties are attributed to its retinol-like functionality, without having the structural resemblance to retinoids. It stimulates key anti-aging pathways, leading to clinically observable improvements in skin health.

Quantitative Data from Clinical Trials

The following table summarizes the key quantitative outcomes from a notable clinical study comparing bakuchiol and retinol for the treatment of facial photoaging.

ParameterBakuchiol (0.5% cream, twice daily)Retinol (0.5% cream, once daily)p-value (Bakuchiol vs. Retinol)
Wrinkle Surface Area Reduction (12 weeks) Significant decrease from baselineSignificant decrease from baselineNo significant difference
Hyperpigmentation Reduction (12 weeks) 59% of participants showed improvement44% of participants showed improvementNot statistically significant, but trend favors bakuchiol
Reported Side Effects (Scaling) Significantly less than retinol groupSignificantly more than bakuchiol group<0.05
Reported Side Effects (Stinging) Significantly less than retinol groupSignificantly more than bakuchiol group<0.05

Data adapted from a 12-week, double-blind, randomized clinical trial with 44 volunteers.

In Vitro Performance Data
Cellular MechanismEffect of Bakuchiol
Collagen Upregulation Stimulates Type I, III, and IV collagen.
Extracellular Matrix (ECM) Gene Expression Modulates genes that regulate ECM production.
Matrix Metalloproteinase (MMP) Inhibition Decreases the expression of MMP-1 mRNA.
Antioxidant Activity Demonstrates potent antioxidant properties.
Anti-inflammatory Effects Exhibits anti-inflammatory actions.

Experimental Protocols

To facilitate the replication and further investigation of bakuchiol's effects, detailed methodologies for key experiments are provided below.

Clinical Trial Protocol for Facial Photoaging
  • Study Design: A 12-week, randomized, double-blind clinical trial.

  • Participants: 44 volunteers with signs of facial photoaging.

  • Intervention:

    • Group 1: Application of a 0.5% bakuchiol cream twice daily.

    • Group 2: Application of a 0.5% retinol cream once daily.

  • Assessments:

    • Primary Endpoints: High-resolution facial photography and analysis of wrinkle surface area and hyperpigmentation at baseline, 4, 8, and 12 weeks.

    • Secondary Endpoints: Dermatologist grading of pigmentation and redness. Self-reported side effects (scaling, stinging, redness, burning) were also recorded.

  • Blinding: The dermatologist assessing the clinical outcomes was blinded to the treatment allocation of the participants.

In Vitro Gene Expression Profiling
  • Model: EpiDerm™ FT full-thickness skin substitute model.

  • Treatment: Application of bakuchiol and retinol to the skin models.

  • Methodology:

    • After a specified incubation period, total RNA is extracted from the skin tissues.

    • RNA quality and quantity are assessed using spectrophotometry and bioanalysis.

    • Gene expression analysis is performed using DNA microarrays (e.g., Affymetrix GeneChip™).

    • Data is normalized and statistically analyzed to identify differentially expressed genes. Volcano plots are generated to visualize the magnitude and significance of gene expression changes.

  • Validation: Changes in the expression of key genes (e.g., those for collagen types I and IV) are validated at the protein level using techniques such as ELISA and immunohistochemistry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of bakuchiol and a typical workflow for its clinical evaluation.

Bakuchiol_Signaling_Pathway Bakuchiol Bakuchiol Fibroblast Dermal Fibroblast Bakuchiol->Fibroblast Acts on Antioxidant Antioxidant Effects Bakuchiol->Antioxidant Anti_inflammatory Anti-inflammatory Effects Bakuchiol->Anti_inflammatory Gene_Expression Retinol-like Gene Expression Fibroblast->Gene_Expression Collagen_I_III_IV Upregulation of Collagen I, III, IV Gene_Expression->Collagen_I_III_IV MMP_Inhibition Inhibition of MMPs Gene_Expression->MMP_Inhibition Clinical_Outcomes Reduced Wrinkles Improved Firmness Even Skin Tone Collagen_I_III_IV->Clinical_Outcomes MMP_Inhibition->Clinical_Outcomes Antioxidant->Clinical_Outcomes Anti_inflammatory->Clinical_Outcomes Clinical_Trial_Workflow Recruitment Participant Recruitment (Facial Photoaging) Baseline Baseline Assessment (Photography, Grading) Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group (Bakuchiol) Randomization->Group_A Group_B Control/Comparator Group (e.g., Retinol) Randomization->Group_B Follow_up Follow-up Assessments (Weeks 4, 8, 12) Group_A->Follow_up Group_B->Follow_up Data_Analysis Data Analysis (Efficacy & Safety) Follow_up->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Cross-validation of different analytical methods for Kitol determination

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the analytical determination of Kitol, a provitamin A, is essential for researchers and scientists in drug development. Due to the limited availability of direct analytical methods for this compound, this guide focuses on the cross-validation of two common analytical techniques used for the determination of the structurally similar and well-studied compound, Vitamin A (retinol): High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The principles and methodologies presented here are readily adaptable for the analysis of this compound, provided that method-specific validation is performed.

Comparison of Analytical Methods for Vitamin A Determination

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the desired level of specificity. HPLC is a powerful separation technique that offers high specificity and sensitivity, while UV-Vis spectrophotometry is a simpler, more accessible method suitable for rapid analysis.[1][2]

Quantitative Performance

The performance of HPLC and UV-Vis spectrophotometry for the analysis of Vitamin A is summarized in the table below. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC MethodUV-Vis Spectrophotometry Method
Linearity Range 0.05 - 10 µg/mL[3]0.1 - 10 µg/mL[4]
Limit of Detection (LOD) Not explicitly stated for retinol, but comparable methods for other vitamins suggest low ng/mL range.0.06 µg/mL[4]
Limit of Quantification (LOQ) 20 ng/mL (for trans-retinol)Not explicitly stated, but typically higher than LOD.
Accuracy (% Recovery) 93.6% - 104.4%98.8% - 110.1%
Precision (%RSD) 0.6% - 3.9%0.8% - 2.8%
Specificity High (separates from interfering substances)Lower (risk of interference from other compounds absorbing at a similar wavelength)

Experimental Protocols

Detailed methodologies for both HPLC and UV-Vis spectrophotometry are provided to allow for replication and adaptation for this compound determination.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general procedure for the quantification of Vitamin A (retinol) using a reversed-phase HPLC system with UV detection.

1. Sample Preparation:

  • For solid samples (e.g., pharmaceutical tablets), grind to a fine powder.

  • For liquid samples (e.g., oil-based formulations), use directly.

  • Extract a known quantity of the sample with an organic solvent mixture, such as water:n-hexane (5:1 v/v).

  • For complex matrices, a saponification step may be necessary to hydrolyze retinyl esters to retinol. This involves heating the sample with an alcoholic potassium hydroxide solution.

  • After extraction, the organic layer is collected and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length).

  • Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v) is commonly used. An isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 40°C.

  • Detection: UV detector set at 325 nm, the wavelength of maximum absorbance for retinol.

3. Quantification:

  • Prepare a series of standard solutions of all-trans-retinol of known concentrations.

  • Generate a calibration curve by plotting the peak area of the retinol standard against its concentration.

  • Determine the concentration of retinol in the sample by comparing its peak area to the calibration curve.

UV-Visible Spectrophotometry Method

This protocol describes a general procedure for the quantification of Vitamin A using its intrinsic UV absorbance.

1. Sample Preparation:

  • Similar to the HPLC method, extract Vitamin A from the sample using a suitable organic solvent. Diethyl ether is a common choice.

  • For samples containing esters, a saponification step is required to convert them to retinol.

  • The extract is then diluted with a suitable solvent (e.g., 2-propanol) to a concentration that falls within the linear range of the spectrophotometer.

2. Spectrophotometric Measurement:

  • Use a UV-Vis spectrophotometer to measure the absorbance of the sample solution.

  • The absorbance is measured at the wavelength of maximum absorption for Vitamin A, which is approximately 325 nm.

  • A solvent blank is used to zero the instrument.

3. Quantification:

  • A standard curve is generated by measuring the absorbance of a series of retinol solutions of known concentrations at 325 nm.

  • The concentration of retinol in the sample is determined by comparing its absorbance to the standard curve.

  • Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of retinol at 325 nm, b is the path length of the cuvette, and c is the concentration.

Visualized Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the HPLC and UV-Vis spectrophotometric analysis of Vitamin A, which can be adapted for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing/ Measurement extraction Solvent Extraction (e.g., Hexane) start->extraction saponification Saponification (if necessary) start->saponification Esters present evaporation Evaporation to Dryness extraction->evaporation saponification->extraction reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (at 325 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification peak_integration->quantification calibration->quantification result Final Concentration quantification->result

Caption: Workflow for HPLC determination of Vitamin A.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Sample Weighing/ Measurement extraction Solvent Extraction (e.g., Diethyl Ether) start->extraction saponification Saponification (if necessary) start->saponification Esters present dilution Dilution to Working Concentration extraction->dilution saponification->extraction measurement Absorbance Measurement at 325 nm dilution->measurement quantification Quantification measurement->quantification calibration Standard Curve Generation calibration->quantification result Final Concentration quantification->result

Caption: Workflow for UV-Vis spectrophotometric determination of Vitamin A.

References

Safety Operating Guide

A Guide to the Safe Disposal of Kitol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a general framework for the proper disposal of chemical waste. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for Kitol. The procedures outlined below are based on established best practices for hazardous waste management and should be adapted to the specific hazards and properties of this compound as detailed in its SDS.

Immediate Safety and Logistical Information

Safe disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. Before handling this compound for disposal, it is crucial to be familiar with its specific hazards, including toxicity, flammability, and reactivity. This information can be found in the manufacturer's SDS. All handling of this compound waste should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment must be worn. The specific type of PPE required will be detailed in the this compound SDS, but generally includes:

PPE CategoryRecommended Items
Hand Protection Chemical-resistant gloves (type specified in SDS)
Eye Protection Chemical safety goggles or a face shield
Body Protection A lab coat or chemical-resistant apron
Respiratory A respirator may be required depending on the hazards

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[1] this compound waste should not be mixed with other chemical waste streams unless explicitly permitted by safety protocols.

Waste StreamContainer TypeLabeling Requirements
Solid this compound Waste Compatible, sealed, and clearly labeled container.[1][2]"Hazardous Waste," "this compound, Solid," and hazard pictograms
Liquid this compound Waste Compatible, sealed, and leak-proof container.[1]"Hazardous Waste," "this compound, Liquid," and hazard pictograms
Contaminated Labware Puncture-resistant container for sharps."Hazardous Waste," "this compound Contaminated Sharps"
Contaminated PPE Designated, sealed waste bag."Hazardous Waste," "this compound Contaminated PPE"

Step-by-Step Disposal Protocol

The following is a general procedure for the disposal of a chemical such as this compound. This should be adapted based on the specific guidance in the this compound SDS.

  • Waste Identification: Identify all materials contaminated with this compound, including unused product, solutions, and contaminated labware.

  • Segregation: Keep this compound waste separate from other chemical waste streams.

  • Containerization: Place the waste in a suitable and compatible container with a secure lid. Ensure the container is in good condition and not leaking.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any applicable hazard warnings.

  • Storage: Store the waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

Experimental Protocols

Specific experimental protocols for the neutralization or treatment of this compound waste are not available without the chemical's specific properties. Any in-lab treatment of hazardous waste should only be performed by trained personnel following a validated and approved procedure. Unauthorized treatment of hazardous waste is not recommended.

Logical Workflow for this compound Disposal

The following diagram illustrates a general decision-making workflow for the proper disposal of this compound waste.

KitolDisposalWorkflow start Start: this compound Waste Generated consult_sds Consult this compound SDS for Specific Hazards start->consult_sds identify Identify Waste Type (Solid, Liquid, Contaminated Material) select_ppe Select Appropriate PPE identify->select_ppe consult_sds->identify segregate Segregate from Other Waste Streams select_ppe->segregate containerize Package in Compatible, Labeled Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store request_pickup Request Disposal via EHS/Waste Management store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Kitol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for Kitol. The following guidance is based on the known chemical properties of this compound as a high molecular weight crystalline alcohol that is labile in the presence of light and air, and on general safety protocols for handling compounds with unknown toxicity. These recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel before any handling of this compound.

This compound (C₄₀H₆₀O₂) is a crystalline alcohol and a provitamin A found in fish and mammalian liver oils. Its sensitivity to light and air necessitates specific handling and storage procedures to maintain its integrity and ensure laboratory safety.

Personal Protective Equipment (PPE) for Handling this compound

Given the absence of specific toxicity data, a cautious approach is mandatory. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a risk of splashing.Protects eyes from airborne powder and potential splashes of any solutions containing this compound.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Given the lack of specific chemical resistance data, it is advisable to change gloves frequently and immediately after any contamination.
Body Protection A lab coat that is fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or higher is recommended.Prevents inhalation of airborne this compound particles.

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • Because this compound is light-sensitive, conduct all manipulations in an area with minimized light exposure. Use amber-colored glassware or wrap glassware in aluminum foil.[1][2][3]

  • As this compound is air-sensitive, for prolonged storage or sensitive experiments, handling in an inert atmosphere (e.g., inside a glove box) is recommended to prevent degradation.[4][5]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Weighing and Transfer:

  • Handle this compound as a crystalline solid.

  • To minimize the generation of airborne dust, weigh the compound carefully.

  • Use appropriate tools (e.g., spatulas) for transfer.

  • Clean any spills immediately.

3. Storage:

  • Store this compound in a tightly sealed, opaque container to protect it from light and air.

  • Store in a cool, dry, and dark place.

  • Follow any specific storage temperature recommendations provided by the supplier.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety. The following table outlines the disposal procedures for this compound and associated materials.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a labeled, sealed container for hazardous chemical waste. Do not dispose of in regular trash.
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated, sealed hazardous waste bag or container.
Empty this compound Containers Rinse the container three times with a suitable solvent (e.g., ethanol or isopropanol). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous glass or plastic waste, with the label defaced.
Solutions of this compound Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Handling and Disposal of this compound

KitolHandlingWorkflow Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_area Prepare Well-Ventilated Area (Fume Hood if Necessary) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound Carefully (Minimize Dust) don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent (If Applicable) transfer->dissolve clean_spills Clean Spills Immediately dissolve->clean_spills collect_liquid Collect Liquid Waste dissolve->collect_liquid store Store in Opaque, Sealed Container (Cool, Dry, Dark Place) clean_spills->store dispose_ppe Dispose of Contaminated PPE clean_spills->dispose_ppe collect_solid Collect Solid Waste store->collect_solid contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs dispose_ppe->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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